Product packaging for 2-(2-Methoxyethyl)phenol(Cat. No.:CAS No. 330976-39-1)

2-(2-Methoxyethyl)phenol

Cat. No.: B130077
CAS No.: 330976-39-1
M. Wt: 152.19 g/mol
InChI Key: KLOHRGVQRCCZIF-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B130077 2-(2-Methoxyethyl)phenol CAS No. 330976-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOHRGVQRCCZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627284
Record name 2-(2-Methoxyethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330976-39-1
Record name 2-(2-Methoxyethyl)phenol
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Record name 2-(2-methoxyethyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)phenol, a significant chemical intermediate. While its para-isomer, 4-(2-Methoxyethyl)phenol, is more commonly documented, this guide focuses specifically on the ortho-substituted compound with the Chemical Abstracts Service (CAS) number 330976-39-1 .[1] This document details its chemical and physical properties, synthesis methodologies, analytical characterization, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and research. While some experimental data for this specific isomer is not widely published, a combination of spectral data analysis and predicted values provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 330976-39-1[1]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [1]
Appearance Not explicitly reported for the 2-isomer; the 4-isomer is a white to off-white solid.Inferred from related compounds
Boiling Point Not explicitly reported for the 2-isomer; the 4-isomer has a boiling point of 125 °C at 3 mmHg.[3]-
Melting Point Not explicitly reported for the 2-isomer; the 4-isomer has a melting point of 42-45 °C.[3]-
Density Not explicitly reported for the 2-isomer; the 4-isomer has a predicted density of 1.060 g/cm³.[3]-
Solubility Expected to be soluble in organic solvents like methanol, chloroform, and diethyl ether.Inferred from structural similarity to related phenols

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. The Williamson ether synthesis is a foundational method for creating the ether linkage, and a plausible route involves the reaction of a protected catechol derivative with a suitable methoxyethylating agent. Another significant synthetic route involves the acid-catalyzed reaction of 2-(2-hydroxyethyl)phenol.

Experimental Protocol: Williamson Ether Synthesis Approach

This protocol outlines a general procedure for the synthesis of an ortho-substituted methoxyethyl phenol, which can be adapted for this compound, likely starting from a suitably protected catechol.

Materials:

  • 2-Hydroxyphenethyl alcohol (or a protected catechol derivative)

  • A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • 2-Chloroethyl methyl ether (or another methoxyethylating agent)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 6M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve the starting phenol (1 equivalent) in the anhydrous solvent. Add the base (2 equivalents) and stir the suspension.

  • Etherification: To the stirred suspension, add the methoxyethylating agent (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

// Nodes Start [label="Start: 2-Hydroxyphenethyl\nAlcohol & Base"]; Alkoxide [label="Formation of\nPhenoxide"]; Reaction [label="SN2 Attack on\n2-Chloroethyl methyl ether"]; Product [label="this compound"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column\nChromatography"]; Final [label="Pure Product"];

// Edges Start -> Alkoxide [label="Deprotonation"]; Alkoxide -> Reaction [label="Nucleophilic Attack"]; Reaction -> Product; Product -> Workup; Workup -> Purification; Purification -> Final; }

Caption: Williamson Ether Synthesis Workflow

Reaction Mechanism: Acid-Catalyzed Formation

This compound has been identified as a key intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol.[1] This reaction proceeds through the formation of a phenonium ion intermediate.

// Nodes Reactant [label="2-(2-hydroxyethyl)phenol"]; Protonation [label="Protonation of\n-OH group"]; Phenonium [label="Formation of\nPhenonium Ion"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Solvent (Methanol)"]; Intermediate [label="this compound"]; Cyclization [label="Intramolecular\nCyclization"]; Product [label="2,3-Dihydrobenzofuran"];

// Edges Reactant -> Protonation [label="H+"]; Protonation -> Phenonium; Phenonium -> Nucleophilic_Attack; Nucleophilic_Attack -> Intermediate; Intermediate -> Cyclization [label="Acid Catalyst"]; Cyclization -> Product; }

Caption: Acid-Catalyzed Reaction Pathway

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, δ 6.8–7.2 ppm), Methoxy group (singlet, ~δ 3.3 ppm), Methylene groups (triplets, ~δ 2.9 and ~δ 3.7 ppm), Phenolic -OH (broad singlet).[1]
¹³C NMR Signals for nine distinct carbon atoms, including six aromatic carbons and three aliphatic carbons, confirming the ortho-substitution pattern.[1]
FT-IR Broad O-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Strong C-O-C asymmetric stretch (~1250 cm⁻¹), Aromatic C=C stretching (1450-1600 cm⁻¹).[1]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 152. Under electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 153 would be expected.[1]

Safety and Handling

General Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and safety goggles or a face shield.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

Hazard Identification (based on 4-(2-Methoxyethyl)phenol):

  • Causes skin irritation (H315).[4]

  • Causes serious eye irritation (H319).[4]

  • May cause respiratory irritation (H335).[4]

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical for specialized applications in organic synthesis and mechanistic studies. While comprehensive data is not as abundant as for its para-isomer, this guide consolidates the available information on its properties, synthesis, and safety. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, while exercising due diligence and appropriate safety measures when handling this compound. Further research into the specific physical properties and toxicological profile of this compound would be a valuable contribution to the field.

References

An In-depth Technical Guide to 2-(2-Methoxyethyl)phenol: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 2-(2-Methoxyethyl)phenol (CAS No: 330976-39-1). While its isomer, 4-(2-Methoxyethyl)phenol, is a well-known intermediate in the synthesis of the beta-blocker Metoprolol, the ortho-substituted variant is of significant interest for studying substituent effects and as a key intermediate in mechanistic studies of chemical transformations.

Chemical Structure and Properties

This compound is a synthetic substituted phenol characterized by a methoxyethyl group at the ortho-position relative to the hydroxyl group. This specific arrangement allows for potential intramolecular interactions, such as hydrogen bonding, which can influence the compound's acidity, solubility, and conformational preferences, making it a valuable model for studying ortho-substituent effects.

The identity of the compound is confirmed by its unique chemical identifiers and spectroscopic data.

PropertyValue
CAS Number 330976-39-1
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Canonical SMILES COCCC1=CC=CC=C1O
InChI Key KLOHRGVQRCCZIF-UHFFFAOYSA-N
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to verifying the structure and substitution pattern of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each hydrogen environment. The aromatic region typically shows complex multiplets between δ 6.8 and 7.2 ppm. The aliphatic side chain presents distinct signals: a triplet for the methylene group adjacent to the aromatic ring (Ar-CH₂), another triplet for the methylene group next to the ether oxygen (-O-CH₂-), and a sharp singlet for the methoxy group (-OCH₃), generally found between δ 3.4 and 3.7 ppm.[1] The phenolic hydroxyl proton (-OH) signal is also observable, though its chemical shift can vary.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms, including the six non-equivalent aromatic carbons and the three aliphatic carbons of the methoxyethyl substituent, validating the 1,2-disubstituted pattern on the benzene ring.[1]

Proton Group Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons6.8 – 7.2Multiplet
Methylene (Ar-CH₂)3.4 – 3.7Triplet
Methylene (-O-CH₂-)3.4 – 3.7Triplet
Methoxy (-OCH₃)~3.4Singlet
Phenolic Hydroxyl (-OH)VariableSinglet (broad)
Note: Data compiled from typical values for similar structures. Actual shifts may vary based on solvent and experimental conditions.[1]

Synthesis of this compound

The primary and most established method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol. The general pathway involves the deprotonation of phenol to form the more nucleophilic sodium phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable 2-methoxyethyl halide, such as 2-chloroethyl methyl ether.

An alternative, though less direct, pathway involves its formation as a key intermediate during the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol, where the solvent (methanol) acts as a nucleophile.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the Williamson ether synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Phenol Phenol Deprotonation Step 1: Deprotonation (Formation of Sodium Phenoxide) Phenol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation AlkylHalide 2-Methoxyethyl Halide (e.g., Cl-CH₂CH₂OCH₃) SN2 Step 2: SN2 Reaction (Nucleophilic Substitution) AlkylHalide->SN2 Deprotonation->SN2 Sodium Phenoxide Intermediate Workup Step 3: Work-up (Neutralization & Extraction) SN2->Workup Crude Product Mixture Target This compound Workup->Target Salt Salt Byproduct (e.g., NaCl) Workup->Salt

Caption: Williamson Ether Synthesis Workflow for this compound.

Representative Experimental Protocol

Objective: To synthesize this compound via O-alkylation of phenol.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 2-Chloroethyl methyl ether

  • Aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Diethyl ether or Ethyl acetate (for extraction)

  • Hydrochloric acid (HCl), dilute (for neutralization)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq.) in the chosen aprotic solvent.

  • Carefully add a strong base such as sodium hydroxide (1.1 eq.) to the solution. Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide. This may be done under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Alkylation (SN2 Reaction): To the resulting phenoxide solution, add 2-chloroethyl methyl ether (1.1-1.2 eq.) dropwise.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Significance in Research

While not a common industrial intermediate, this compound serves a crucial role in academic research. It has been identified as a key intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to produce 2,3-dihydrobenzofuran.[1] Its formation in this context provides critical evidence for a reaction pathway involving a phenonium ion intermediate, highlighting the compound's importance in elucidating complex, multi-step reaction mechanisms.[1]

References

Spectroscopic Profile of 2-(2-Methoxyethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(2-Methoxyethyl)phenol, a key intermediate in organic synthesis. Due to the limited availability of experimentally verified public data for this specific compound, this document combines information from commercial suppliers with established principles of spectroscopic analysis for related phenolic compounds. This guide is intended to serve as a reference for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. It is important to note that while some data is reported from chemical suppliers, a complete, publicly available, experimentally verified dataset has not been identified. The data presented should be used as a guideline for analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Aromatic Protons6.8 - 7.2m4HAr-H
Methylene Protons~3.7t2HAr-CH₂-CH₂ -O
Methylene Protons~2.9t2HAr-CH₂ -CH₂-O
Methoxyl Protons~3.3s3HO-CH₃
Phenolic ProtonVariablebr s1HAr-OH
¹³C NMR Chemical Shift (δ) ppmAssignment
Aromatic Carbons110 - 160C -Ar
Methylene Carbon~70Ar-CH₂-CH₂ -O
Methylene Carbon~35Ar-CH₂ -CH₂-O
Methoxyl Carbon~59O-CH₃

Note: The chemical shifts for NMR data are based on typical values for similar structures and general predictions. Actual experimental values may vary based on solvent and other conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional GroupReference
~3400BroadO-H StretchPhenolic Hydroxyl[1]
3100-3000MediumC-H StretchAromaticGeneral
3000-2850MediumC-H StretchAliphatic (CH₂, CH₃)General
~1250StrongC-O-C Asymmetric StretchEther[1]
1600-1450Medium-StrongC=C StretchAromatic RingGeneral
Table 3: Mass Spectrometry (MS) Data
m/zRelative IntensityIonFragmentationReference
153Major[M+H]⁺Protonated Molecular Ion[1]
152Major[M]⁺Molecular IonPredicted
107Significant[M - C₂H₅O]⁺Loss of the methoxyethyl radical[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the phenolic hydroxyl proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectral width should encompass the expected range of chemical shifts (typically 0-12 ppm).

    • For signal averaging, 8-16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • The spectral width should cover the expected range (typically 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques for small organic molecules include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated on a GC column before entering the mass spectrometer.

    • Direct Infusion: The sample is introduced directly into the ion source via a syringe pump.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique where the sample solution is sprayed through a charged capillary, producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern gives structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid, KBr Pellet, or ATR Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Integration, Multiplicity NMR->NMR_Data IR_Data Wavenumbers, Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

References

Solubility Profile of 2-(2-Methoxyethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(2-Methoxyethyl)phenol in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes qualitative data and, for comparative purposes, quantitative data for its structural isomer, 4-(2-Methoxyethyl)phenol.

Introduction to this compound

This compound is an aromatic organic compound with potential applications in chemical synthesis and as an intermediate in the manufacturing of pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its effective use in various experimental and industrial processes, including reaction chemistry, purification, and formulation development. The molecular structure of this compound, featuring both a hydroxyl and a methoxyethyl group on the phenol ring, influences its polarity and hydrogen bonding capabilities, which in turn govern its solubility characteristics.

Solubility Data

The following tables summarize the available qualitative and quantitative solubility data for this compound and its isomer, 4-(2-Methoxyethyl)phenol.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSlightly Soluble
MethanolSlightly Soluble

Table 2: Quantitative and Qualitative Solubility of 4-(2-Methoxyethyl)phenol

SolventSolubilityTemperature (°C)
Water8.42 g/L[1][2]20
Dimethyl Sulfoxide (DMSO)100 mg/mLNot Specified
AlcoholSoluble[3]Not Specified
EtherSoluble[3]Not Specified

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a phenolic compound like this compound in an organic solvent, based on the widely used shake-flask method coupled with gravimetric analysis. This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.[4][5]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Glass vials with screw caps

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven for drying

  • Pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume of the organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.[6]

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Gravimetric Analysis:

    • Weigh the evaporating dish or vial containing the filtered saturated solution.

    • Evaporate the solvent from the solution. This can be done at room temperature in a fume hood or at an elevated temperature in an oven. The temperature should be kept below the boiling point of the solute to prevent its loss.

    • Once the solvent has completely evaporated, place the dish or vial in an oven at a temperature sufficient to remove any residual solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

    • Cool the dish or vial in a desiccator to room temperature and weigh it on the analytical balance.

Data Calculation

The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + Solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Equilibrate in thermostatic shaker (24-48h) prep2->prep3 samp1 Settle excess solid prep3->samp1 Equilibrium Reached samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm syringe filter samp2->samp3 analysis1 Collect filtrate in pre-weighed dish samp3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry solute to constant weight analysis2->analysis3 analysis4 Weigh dried solute analysis3->analysis4 calc1 Calculate solubility (g/100 mL) analysis4->calc1

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

2-(2-Methoxyethyl)phenol literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethyl)phenol, an ortho-substituted phenol, is a compound of interest in synthetic organic chemistry and holds potential for further investigation in medicinal chemistry. Its unique structural arrangement, featuring a methoxyethyl group in close proximity to the phenolic hydroxyl group, influences its chemical reactivity and potential biological interactions. This technical guide provides a comprehensive review of the current literature on this compound, covering its synthesis, physicochemical properties, and known chemical transformations. While direct biological activity data for this specific isomer is limited, this document explores the potential biological relevance based on studies of related ortho-alkoxyphenols and provides a foundation for future research and development.

Introduction

This compound (CAS No. 330976-39-1) is an aromatic organic compound characterized by a phenol ring substituted with a 2-methoxyethyl group at the ortho position.[1] This substitution pattern distinguishes it from its more commonly referenced meta and para isomers, imparting specific chemical and physical properties. The close proximity of the ether and hydroxyl functionalities allows for potential intramolecular interactions, such as hydrogen bonding, which can influence its acidity, solubility, and conformational preferences.[1]

In the realm of organic synthesis, this compound is recognized as a key intermediate in certain chemical transformations.[1] Notably, it plays a significant role in mechanistic studies, particularly in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to 2,3-dihydrobenzofuran.[1] Understanding the properties and reactivity of this compound is crucial for its application as a building block in the synthesis of more complex molecules and for exploring its potential in materials science and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While experimental data for the ortho-isomer is limited in publicly available literature, predicted values and data from closely related compounds are included for a comprehensive overview.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number330976-39-1[1]
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
InChI KeyKLOHRGVQRCCZIF-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks/SignalsSource
¹H NMR Aromatic protons typically appear as complex multiplets between δ 6.8 and 7.2 ppm.[1]
¹³C NMR Data for the specific ortho-isomer is not readily available in the cited literature.
FT-IR (cm⁻¹) ~3400 (broad, O-H Stretch, Phenolic Hydroxyl), >3000 (C-H Stretch, Aromatic), <3000 (C-H Stretch, Aliphatic), ~1250 (strong, C-O-C Asymmetric Stretch), 1450-1600 (C=C stretching, Aromatic ring).[1]
Mass Spec. Data for the specific ortho-isomer is not readily available in the cited literature.

Synthesis of this compound

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in the public domain, established methods for the synthesis of ortho-substituted phenols can be applied.

General Synthetic Approaches

Traditional synthetic routes to ortho-substituted phenols often rely on foundational organic reactions.[1] One potential method is the Williamson ether synthesis , where a suitably protected catechol derivative could be reacted with a 2-haloethyl methyl ether, followed by deprotection. Another approach involves the ortho-lithiation of a protected phenol and subsequent reaction with an appropriate electrophile.

A generalized workflow for a potential synthesis is depicted below:

G A Starting Material (e.g., Protected Phenol) B Ortho-metalation (e.g., with n-BuLi) A->B C Electrophilic Quench (e.g., with 2-methoxyethyl halide) B->C D Deprotection C->D E Purification (e.g., Chromatography) D->E F This compound E->F

A potential synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Significance

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the electron-rich aromatic ring.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1] The 2-(2-methoxyethyl) side chain is also an ortho, para-directing group, albeit weaker than the hydroxyl group.[1] Therefore, in electrophilic aromatic substitution reactions such as nitration, the incoming electrophile is expected to substitute at the 4- (para) and 6- (ortho) positions relative to the hydroxyl group.[1]

Role as a Key Intermediate

This compound has been identified as a crucial intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to form 2,3-dihydrobenzofuran.[1] In this reaction, the formation of this compound as a methylated product provided evidence for a reaction pathway involving a phenonium ion intermediate.[1] The solvent (methanol) acts as a nucleophile, attacking this intermediate to yield this compound, which then undergoes intramolecular cyclization.[1]

G A 2-(2-Hydroxyethyl)phenol B Phenonium Ion Intermediate A->B  Acid Catalyst C This compound B->C  + Methanol (Solvent) D 2,3-Dihydrobenzofuran C->D  Intramolecular Cyclization

Reaction pathway involving this compound.

Biological Activity and Potential Applications

Direct and extensive research on the biological activity of this compound is limited.[1] However, the biological activities of the broader class of 2-methoxyphenols have been investigated, offering insights into the potential of this compound.

Inferred Biological Profile

The structural features of this compound suggest several ways it might interact with biological systems:

  • Antioxidant Potential: The phenolic hydroxyl group is a key feature for antioxidant activity. The electron-donating nature of the methoxy group can enhance the stability of the phenoxyl radical formed during radical scavenging, potentially contributing to antioxidant effects.[1]

  • Enzyme and Receptor Interactions: The ortho-methoxyethyl group introduces steric bulk near the phenolic hydroxyl group, which could modulate its interaction with the active sites of enzymes or cellular receptors.[1]

  • Lipophilicity: The methoxyethyl substituent increases the lipophilicity of the molecule compared to phenol, which could affect its ability to cross cell membranes and interact with hydrophobic pockets in proteins.[1]

Studies on various 2-methoxyphenol derivatives have shown a range of biological activities, including antioxidant and anti-inflammatory properties.[2] For instance, some 2-methoxyphenols have been investigated as COX-2 inhibitors.[2]

Future Research Directions

The unique substitution pattern of this compound makes it a candidate for further investigation in several areas:

  • Medicinal Chemistry: It could serve as a scaffold for the development of novel therapeutic agents, leveraging its potential for antioxidant and other biological activities.

  • Ligand Design: The proximate ether and hydroxyl groups could act as a bidentate chelate for metal ions, suggesting its potential use in the design of novel catalysts.[1]

  • Materials Science: Its structure could be exploited for the synthesis of new polymers or as a functional additive to modify the properties of existing materials.[1]

Experimental Protocols

DPPH Radical Scavenging Assay (General Protocol)

This assay is widely used to determine the antioxidant capacity of phenolic compounds.

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Cytotoxicity Assay (MTT Assay - General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the CC50 value.

Conclusion

This compound is a molecule with interesting chemical properties and untapped potential. While its primary role in the current scientific literature is as a mechanistic probe in organic synthesis, its structural features suggest a range of possibilities for future research in medicinal chemistry, catalysis, and materials science. This technical guide has summarized the available information on its synthesis, properties, and reactivity, while also highlighting the need for further experimental investigation into its biological activities. The provided general protocols and inferred biological profile aim to serve as a foundation for researchers and drug development professionals to explore the full potential of this intriguing ortho-substituted phenol.

References

Guaiacol ethylene glycol ether physical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Characteristics of Guaiacol Glyceryl Ether (Guaifenesin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Guaiacol Glyceryl Ether, commonly known as Guaifenesin. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

Guaifenesin is a well-characterized molecule with the chemical name 3-(2-Methoxyphenoxy)-1,2-propanediol[1][2][3]. It is widely used as an expectorant. Its physical properties are critical for formulation development, quality control, and analytical method development.

Data Presentation: Physicochemical Characteristics

The following table summarizes the key quantitative physical and chemical data for Guaifenesin.

PropertyValueCitations
CAS Number 93-14-1[1][2][3][4]
Molecular Formula C₁₀H₁₄O₄[1][2][3][4]
Molecular Weight 198.22 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder; Minute rhombic prisms[1][3][5][6]
Odor/Taste Slight characteristic odor, slightly bitter aromatic taste[3][5][6]
Melting Point 77-81 °C; 78.5-79 °C[1][3][4][5]
Boiling Point 215 °C at 19 mmHg (2.53 kPa)[1][4][5]
Density 1.18 - 1.195 g/cm³ (estimate)[1][4][7]
pKa (Predicted) 13.53 ± 0.20[1][4][6]
LogP (Octanol/Water) 1.39[1][8]
Refractive Index 1.538 - 1.555 (estimate)[1][4][7][9]
UV/Vis λmax 224-226 nm, 273-274 nm[2][10][11]
Mass Spec Peaks Intense peaks at m/z: 109, 124, 198[6]
Data Presentation: Solubility Profile
SolventSolubilityTemperatureCitations
Water 5 g/100 mL (50 g/L)25 °C[1][4][6][7]
Water 40.4 mg/mL25 °C[12]
Water 259.8 mg/mL40 °C[12]
Ethanol Freely Soluble (~15 mg/mL)Room Temp[2][3][10]
Chloroform SolubleRoom Temp[1][3][5]
Glycerin SolubleRoom Temp[1][3][5]
Propylene Glycol SolubleRoom Temp[3]
DMSO ~30 mg/mL (100 mg/mL with heat/sonication)Room Temp[2][4]
DMF Soluble (~30 mg/mL)Room Temp[1][2][3]
Benzene Moderately to Easily SolubleRoom Temp[1][3][5]
Petroleum Ether Practically InsolubleRoom Temp[1][3][5]
PBS (pH 7.2) ~5 mg/mLRoom Temp[2]

Experimental Protocols

The determination of Guaifenesin's physical characteristics relies on standard pharmaceutical analysis techniques.

Determination of Melting Point

The melting point is a crucial indicator of purity and is typically determined using the capillary method.

  • Sample Preparation: A small amount of finely powdered, dry Guaifenesin is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid. For Guaifenesin, this is typically observed in the range of 77-81°C[1][4].

Determination of Boiling Point at Reduced Pressure

As Guaifenesin may decompose at its atmospheric boiling point, the boiling point is determined under vacuum.

  • Apparatus: A distillation apparatus suitable for reduced pressure is assembled.

  • Procedure: The sample is heated in the distillation flask. The pressure of the system is reduced and maintained at a constant value (e.g., 19 mmHg)[1][4][5].

  • Measurement: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Solubility Determination

Equilibrium solubility measurement is the standard method for quantifying the solubility of a compound in a given solvent.

  • Sample Preparation: An excess amount of Guaifenesin is added to a known volume of the solvent (e.g., water, ethanol, PBS) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of Guaifenesin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry[8][13][14].

UV-Visible Spectrophotometry for Quantification

This technique is frequently used for the quantitative analysis of Guaifenesin in bulk and pharmaceutical dosage forms[10][15][16].

  • Wavelength Selection (λmax): A dilute solution of Guaifenesin is scanned across the UV spectrum (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance. For Guaifenesin, these are typically 224-226 nm and 273-274 nm[2][10][11].

  • Calibration Curve: A series of standard solutions with known concentrations of Guaifenesin are prepared. The absorbance of each standard is measured at the chosen λmax. A calibration curve is generated by plotting absorbance versus concentration.

  • Sample Analysis: The absorbance of the sample solution (of unknown concentration) is measured under the same conditions.

  • Concentration Calculation: The concentration of Guaifenesin in the sample is determined by interpolating its absorbance value on the calibration curve.

Visualizations: Pathways and Workflows

Mechanism of Action: Expectorant Pathway

Guaifenesin's primary mechanism as an expectorant is believed to be a reflex action initiated in the gastrointestinal tract[1]. It acts as an irritant to gastric vagal receptors, which in turn stimulates parasympathetic reflexes leading to increased glandular secretions in the respiratory tract. This results in a less viscous mucus that is easier to clear.

Mechanism_of_Action A Oral Administration of Guaifenesin B Stimulation of Gastric Vagal Receptors A->B C Afferent Nerve Signal to Brainstem B->C D Efferent Parasympathetic Reflex C->D E Glandular Exocytosis in Respiratory Tract D->E F Increased Volume & Decreased Viscosity of Mucus E->F G Enhanced Mucociliary Clearance F->G H Productive Cough G->H

Figure 1: Guaifenesin's reflex arc for its expectorant action.
Experimental Workflow: UV-Vis Spectrophotometric Assay

The following diagram illustrates a typical workflow for the quantification of Guaifenesin from a bulk or formulated product using UV-Visible spectrophotometry, a fundamental technique in pharmaceutical quality control.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start: Bulk Drug or Pharmaceutical Formulation Weigh 1. Accurately Weigh Sample Start->Weigh Dissolve 2. Dissolve in Suitable Solvent (e.g., Water) Weigh->Dissolve Dilute 3. Prepare Serial Dilutions to Working Concentration Dissolve->Dilute Measure 4. Measure Absorbance at λmax (e.g., 274 nm) Dilute->Measure Calculate 5. Calculate Concentration (using Standard Curve) Measure->Calculate End End: Quantified Guaifenesin Result Calculate->End

References

2-(2-Methoxyethyl)phenol: A Technical Guide to a Molecule of Mechanistic Interest and Unexplored Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)phenol, a substituted phenol notable for its role in mechanistic organic chemistry. While direct biological applications and extensive pharmacological evaluations of this specific isomer are not widely documented in current literature, its unique structural features—an ortho-substituted methoxyethyl group—present intriguing possibilities for future research and development. This document summarizes the known chemical synthesis, physicochemical properties, and established mechanistic significance of this compound. Furthermore, it explores potential, yet currently hypothetical, research applications based on the principles of medicinal chemistry and the activities of structurally related phenolic compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the untapped potential of this molecule.

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, valued for their antioxidant, anti-inflammatory, and various other biological activities. The specific nature and position of substituents on the phenol ring are critical in determining a molecule's physicochemical properties and its interactions with biological targets. This compound, the ortho-isomer of the more commercially prominent 4-(2-Methoxyethyl)phenol (a key intermediate in the synthesis of the beta-blocker Metoprolol), is a compound of significant academic interest.[1] Its primary role in the scientific literature to date has been as a key intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol, a reaction that has provided crucial evidence for the formation of a phenonium ion intermediate.[1]

Despite a lack of direct biological studies, the structural attributes of this compound—proximity of the hydroxyl and methoxyethyl groups, potential for intramolecular hydrogen bonding, and defined steric and electronic profile—suggest that it could serve as a valuable scaffold or starting point for the design of novel therapeutic agents or research tools.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

PropertyValueSource
CAS Number 330976-39-1LGC Standards, Santa Cruz Biotechnology
Molecular Formula C₉H₁₂O₂LGC Standards
Molecular Weight 152.19 g/mol LGC Standards
Appearance Not specified (likely an oil or low-melting solid)Inferred from related compounds
InChI Key KLOHRGVQRCCZIF-UHFFFAOYSA-NBenchchem

Synthesis and Chemical Reactions

The synthesis of this compound is well-established in the chemical literature. The primary methods involve nucleophilic substitution reactions.

Experimental Protocol: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[1]

Materials:

  • Phenol

  • 2-Chloroethyl methyl ether (or 2-Bromoethyl methyl ether)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Distilled water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the chosen aprotic solvent.

  • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution to deprotonate the phenol and form the sodium phenoxide in situ.

  • To the stirred solution, add 2-chloroethyl methyl ether dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude this compound using column chromatography on silica gel.

Key Chemical Reactions

The reactivity of this compound is dictated by its phenolic hydroxyl group and the electron-rich aromatic ring.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The 2-(2-methoxyethyl) side chain is also ortho, para-directing, though weaker. Nitration, for example, would be expected to yield a mixture of 4-nitro- and 6-nitro-2-(2-methoxyethyl)phenol.[1]

  • Ether Cleavage: The methoxyethyl side chain's ether bond can be cleaved under harsh acidic conditions (e.g., strong aqueous acid and heat), which would yield 2-(2-hydroxyethyl)phenol and methanol.[1]

Role in Mechanistic Chemistry

The most significant documented role of this compound is in elucidating reaction mechanisms in organic synthesis.

Acid-Catalyzed Cyclization of 2-(2-hydroxyethyl)phenol

In studies of the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol to 2,3-dihydrobenzofuran, this compound was identified as a key intermediate when methanol was used as the solvent.[1] This observation was crucial as it was not formed in base-catalyzed reactions.[1] This finding supports a mechanism involving the formation of a phenonium ion intermediate, which is then attacked by the solvent (methanol) to produce this compound. This intermediate can then undergo intramolecular cyclization to form the final product.[1]

G A 2-(2-Hydroxyethyl)phenol B Phenonium Ion Intermediate A->B Acid Catalyst (e.g., Amberlyst 15) C This compound B->C Nucleophilic Attack D 2,3-Dihydrobenzofuran C->D Intramolecular Cyclization Solvent Methanol (Solvent) Solvent->B

Caption: Mechanistic role of this compound in cyclization.

Potential Research Applications (Hypothetical)

While direct biological data is lacking, the structure of this compound allows for the formulation of several hypotheses for future research.

Structure-Activity Relationship (SAR) Studies

The ortho-methoxyethyl group provides a unique scaffold for SAR studies. Its impact on lipophilicity, steric hindrance, and potential for intramolecular hydrogen bonding can be systematically compared to its meta and para isomers, as well as to other ortho-substituted phenols.[1] Such studies are fundamental in medicinal chemistry to understand how substituent placement affects biological activity.

G cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Potential Biological Outcomes A This compound Scaffold B Ortho-positioning of Methoxyethyl Group A->B C Phenolic Hydroxyl Group A->C D Increased Lipophilicity B->D E Steric Hindrance B->E F Intramolecular H-Bonding Potential B->F G Electronic Effects C->G H Altered Membrane Permeability D->H I Modulated Enzyme/Receptor Binding E->I F->I J Modified Antioxidant Capacity G->J

Caption: Hypothetical structure-property-activity relationships.

Development of Novel Antioxidants

Phenolic compounds are well-known radical scavengers. The electronic properties of the aromatic ring in this compound, influenced by the electron-donating nature of the hydroxyl and methoxyethyl groups, could confer antioxidant activity.[1] Research could be directed towards evaluating its capacity to scavenge radicals like DPPH and its potential to inhibit lipid peroxidation in cellular models.

Precursor for Novel Ligands and Catalysts

The ortho-positioning of the hydroxyl and the ether oxygen in the side chain creates a potential bidentate chelation site for metal ions. This makes this compound an interesting starting material for the synthesis of novel ligands for catalysis or as metal-sequestering agents.

Workflow for Investigating Biological Potential

For researchers interested in exploring the biological activities of this compound, a logical experimental workflow is proposed below.

G A Synthesis and Purification of this compound B In Vitro Screening A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Antioxidant Capacity Assays (e.g., DPPH, ABTS) B->D E Anti-inflammatory Assays (e.g., NO inhibition in LPS-stimulated macrophages) B->E F Hit Identification C->F D->F E->F G Mechanism of Action Studies F->G If Active H Target Identification and Validation G->H I Lead Optimization (SAR studies) H->I J In Vivo Model Testing I->J

Caption: Proposed workflow for biological evaluation.

Conclusion

This compound is a molecule with a well-defined role in physical organic chemistry but remains a frontier compound in terms of biological applications. Its structural isomer, 4-(2-Methoxyethyl)phenol, has found significant utility in the pharmaceutical industry, suggesting that the broader class of methoxyethyl-substituted phenols has biological relevance. The lack of data on the ortho-isomer presents a clear opportunity for novel research. This technical guide provides the foundational chemical knowledge and a hypothetical framework to encourage and facilitate the exploration of this compound in drug discovery and development. Future studies are warranted to determine if its unique structural characteristics can be translated into valuable biological activity.

References

Reactivity of the Phenolic Hydroxyl Group in 2-(2-Methoxyethyl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity of the phenolic hydroxyl group in 2-(2-Methoxyethyl)phenol. The unique ortho-positioning of the methoxyethyl substituent significantly influences the chemical behavior of the hydroxyl group through a combination of electronic effects, steric hindrance, and potential intramolecular hydrogen bonding. This document details the acidity and nucleophilicity of the phenolic hydroxyl group and explores its participation in key chemical transformations, including O-alkylation (etherification), O-acylation (esterification), and oxidation. Detailed experimental protocols for representative reactions are provided, alongside spectroscopic data for compound characterization. The guide is supplemented with diagrams generated using Graphviz to visually represent reaction pathways and influencing factors, offering a cohesive resource for professionals in the field of chemical synthesis and drug development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a phenol ring with a methoxyethyl group at the ortho position. This specific substitution pattern is fundamental to its reactivity.

Intramolecular Hydrogen Bonding

The proximity of the ether oxygen in the methoxyethyl side chain to the phenolic hydroxyl group allows for the formation of an intramolecular hydrogen bond. This interaction can influence the acidity of the phenolic proton and the overall conformation of the molecule, thereby affecting its reactivity.[1] Studies on analogous 2-substituted phenols suggest that in non-polar solvents, the conformer with the intramolecular hydrogen bond is significantly favored.[2]

Acidity

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of this compound.

NMR Data

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound.

Proton Group Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons6.8 – 7.2Multiplet
Methylene (Ar-CH₂)3.4 – 3.7Triplet
Methylene (-O-CH₂)3.4 – 3.7Triplet
Methoxy (-OCH₃)~3.4Singlet
Phenolic Hydroxyl (-OH)VariableSinglet (broad)
Note: Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.[1]

Reactivity of the Phenolic Hydroxyl Group

The lone pairs of electrons on the oxygen atom of the hydroxyl group make it nucleophilic, while the O-H bond can be cleaved in acidic or oxidative reactions.

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction proceeds through the formation of a more nucleophilic phenoxide ion in the presence of a base, followed by an SN2 reaction with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq.) dropwise.

  • Let the reaction proceed at room temperature, monitoring its completion by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ether.

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products phenol This compound deprotonation Deprotonation to form Phenoxide phenol->deprotonation base Base (e.g., NaH) base->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 SN2 Reaction alkyl_halide->sn2 deprotonation->sn2 Phenoxide Intermediate workup Aqueous Workup & Extraction sn2->workup salt Byproduct (NaX) sn2->salt purification Purification workup->purification ether Aryl Ether purification->ether

Caption: Workflow of the Williamson Ether Synthesis.

O-Acylation (Esterification)

Due to the reduced nucleophilicity of the phenolic oxygen (caused by delocalization of the lone pair into the aromatic ring), the esterification of this compound typically requires activated acylating agents such as acid chlorides or anhydrides.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve this compound (1.0 eq.) in a mixture of pyridine (2.0 eq.) and DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting phenol.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography if necessary.

O_Acylation_Reaction phenol This compound reaction Nucleophilic Acyl Substitution phenol->reaction acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->reaction base Base (e.g., Pyridine) base->reaction catalyst/ acid scavenger ester Phenolic Ester reaction->ester byproduct Byproduct (e.g., Pyridinium Acetate) reaction->byproduct

Caption: General scheme for the O-acylation of this compound.

Oxidation

The electron-rich nature of the phenol ring, enhanced by the hydroxyl and methoxyethyl substituents, makes it susceptible to oxidation. The reaction products can vary significantly depending on the oxidizing agent and reaction conditions. For instance, photocatalytic oxidation of the related 4-(2-methoxyethyl)phenol leads to the formation of hydroquinone and then 1,2,4-benzenetriol, followed by ring cleavage.[1] Similar oxidative pathways can be anticipated for the ortho-isomer.

Factors Influencing Reactivity

The reactivity of the phenolic hydroxyl group in this compound is governed by a combination of factors:

  • Electronic Effects: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution due to its +R (resonance) effect, directing incoming electrophiles to the ortho and para positions. The methoxyethyl group is a weaker activating group.[1]

  • Steric Hindrance: The presence of the substituent at the ortho position can sterically hinder the approach of reagents to the phenolic hydroxyl group, potentially leading to lower reaction rates compared to the meta or para isomers.

  • Intramolecular Hydrogen Bonding: As previously mentioned, the formation of an intramolecular hydrogen bond can decrease the availability of the phenolic proton and reduce the nucleophilicity of the oxygen atom.[2]

Reactivity_Influences cluster_properties Affected Chemical Properties reactivity Phenolic -OH Reactivity electronic Electronic Effects (+R, +I) reactivity->electronic steric Steric Hindrance reactivity->steric h_bonding Intramolecular Hydrogen Bonding reactivity->h_bonding nucleophilicity Nucleophilicity electronic->nucleophilicity modulates reaction_kinetics Reaction Kinetics steric->reaction_kinetics hinders acidity_nucleophilicity Acidity & Nucleophilicity h_bonding->acidity_nucleophilicity reduces

Caption: Factors governing the reactivity of the phenolic hydroxyl group.

Conclusion

The phenolic hydroxyl group of this compound exhibits a rich and complex reactivity profile. Its participation in O-alkylation, O-acylation, and oxidation reactions is significantly influenced by the ortho-methoxyethyl substituent through electronic, steric, and hydrogen bonding effects. A thorough understanding of these principles is essential for the effective utilization of this compound in synthetic chemistry and drug discovery endeavors. The provided experimental protocols serve as a practical starting point for the chemical modification of this versatile molecule.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the 2-Methoxyethyl Group

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methoxyethyl (MOE) group is a pivotal substituent in modern medicinal chemistry and materials science, most notably as the 2'-O-(2-methoxyethyl) modification in therapeutic oligonucleotides. Its unique combination of electronic and steric properties imparts favorable characteristics, including enhanced binding affinity, metabolic stability, and improved pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the electronic and steric effects of the 2-methoxyethyl group, supported by quantitative data, detailed experimental methodologies, and pathway visualizations. The content is tailored for researchers and professionals engaged in drug development and molecular design.

Introduction

The 2-methoxyethyl group, with the chemical structure -CH₂CH₂OCH₃, is an ether-containing alkyl chain. While seemingly simple, its influence on a molecule's properties is complex and multifaceted. The presence of an ether oxygen atom and the conformational flexibility of the ethyl linker give rise to a distinct interplay of electronic and steric effects.

In drug development, particularly in the field of antisense oligonucleotides (ASOs), the 2'-O-(2-methoxyethyl) modification is considered a "second-generation" chemical modification that significantly enhances the therapeutic attributes of these molecules.[1][2] It improves drug efficacy by increasing nuclease resistance, binding affinity to target RNA, and specificity.[1][2] This guide will dissect the fundamental principles governing these improvements, focusing on the core electronic and steric nature of the MOE group.

Electronic Effects of the 2-Methoxyethyl Group

The electronic influence of the 2-methoxyethyl group is primarily governed by the inductive effect of its ether oxygen atom.

2.1. Inductive Effect The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I) through the sigma (σ) bonds.[3] This effect polarizes the C-O and adjacent C-C bonds, drawing electron density away from the rest of the molecule. This can influence the acidity/basicity of nearby functional groups and affect the electron density of aromatic systems to which it is attached.

While quantitative Hammett constants (σ) for the 2-methoxyethyl group are not widely tabulated, the effect can be inferred. The primary influence is inductive withdrawal, which would be weaker than that of a methoxy group (-OCH₃) directly attached to a reaction center due to the insulating effect of the ethyl linker.

Caption: Inductive electron withdrawal by the ether oxygen.

2.2. Stereoelectronic Effects In the context of 2'-O-modifications in ribonucleic acids, the electronic properties of the MOE group manifest as a crucial stereoelectronic effect known as the gauche effect . The gauche effect describes the tendency of certain molecules to adopt a conformation where two vicinal electronegative groups are separated by a torsion angle of approximately 60° (a gauche conformation), which is energetically more stable than the anti-periplanar conformation (180°).[4][5]

For the 2'-O-(2-methoxyethyl) group, a stabilizing gauche interaction occurs around the O2'-C-C-O torsion.[6] This effect, combined with the gauche effect involving the ribose ring's O4' atom, "locks" the sugar into a C3'-endo pucker.[6] This pre-organized conformation mimics the geometry of A-form RNA, which is favorable for duplex formation and leads to a significant increase in binding affinity.[1][6]

Steric Effects of the 2-Methoxyethyl Group

The steric properties of the 2-methoxyethyl group are defined by its size, shape, and conformational flexibility.

3.1. Steric Bulk and Hindrance The 2-methoxyethyl group is considerably bulkier than a hydroxyl or methoxy group. While a specific Taft steric parameter (Eₛ) for the 2-methoxyethyl group is not readily available in standard tables, its value would be significantly more negative than that of smaller groups like methyl (Eₛ = -1.24) or ethyl (Eₛ = -1.31), indicating greater steric hindrance.[7][8]

This steric bulk is a key factor in its function in therapeutic oligonucleotides. It provides a physical shield that protects the phosphodiester backbone from degradation by nucleases.[1] In other contexts, such as in small interfering RNAs (siRNAs), the bulky nature of the MOE group can be strategically placed to hinder the processing of one strand over the other, thereby improving the specificity of RNA-induced silencing complex (RISC) loading.[9][10]

3.2. Conformational Preference The 2-methoxyethyl group is not a rigid structure. It possesses several rotatable bonds, but its conformation is not random. As mentioned, the O2'-CA'-CB'-OC' torsion strongly prefers a gauche conformation.[11] Molecular dynamics simulations have shown that the most predominant conformer is trans/gauche/trans.[6] This defined geometry allows the substituent to fit neatly into the minor groove of a nucleic acid duplex without causing significant steric clashes, while its bulkier terminal methyl group can be oriented towards the solvent.[6]

Gauche_Effect_MOE Ribose Ribose (Sugar Backbone) C2_prime C2' Ribose->C2_prime part of O2_prime O2' C2_prime->O2_prime C2'—O2' CA CA (CH₂) O2_prime->CA O2'—CA CB CB (CH₂) CA->CB CA—CB Gauche Gauche Conformation (≈60° Torsion Angle) Energetically Favorable CA->Gauche OC O CB->OC CB—O CB->Gauche CD CD (CH₃) OC->CD O—CD

Caption: Preferred gauche conformation of the 2'-MOE substituent.

Quantitative Data

The most well-documented quantitative effect of the 2-methoxyethyl group relates to its impact on the thermal stability of nucleic acid duplexes when used as a 2'-O-modification.

Table 1: Effect of 2'-O-Modifications on Duplex Melting Temperature (Tₘ)

Modification Type ΔTₘ per Modification (°C) Context Reference(s)
2'-O-Methoxyethyl (MOE) +0.9 to +1.6 ASO/RNA Duplex [1]
2'-O-Methyl (OMe) +1.6 to +1.9 L-RNA/L-RNA Duplex [12]

| 2'-Fluoro (F) | +2.5 | ASO/RNA Duplex |[1] |

Note: The Tₘ increase is context- and sequence-dependent. The values represent typical observed increases.

Table 2: Comparative Electronic and Steric Parameters

Substituent (R) Hammett Constant (σₚ) Taft Steric Parameter (Eₛ)
-H 0.00 0.00
-CH₃ -0.17 -1.24
-OCH₃ -0.27 -0.55

| -CH₂CH₂OCH₃ | Not available | Not available * |

While a precise Eₛ value is not tabulated, the 2-methoxyethyl group is expected to have significantly greater steric bulk than methyl or methoxy groups, resulting in a more negative Eₛ value. [Data for H, CH₃, and OCH₃ from reference 34]

Experimental Protocols

5.1. Representative Protocol: Knoevenagel Condensation for Synthesis This protocol outlines a general method for synthesizing 2-methoxyethyl phenylcyanoacrylates, a class of compounds incorporating the MOE group.

  • Reactant Preparation : In a reaction vessel, dissolve the appropriate substituted benzaldehyde (1.0 eq.) and 2-methoxyethyl cyanoacetate (1.0 eq.) in a suitable solvent such as toluene.

  • Catalyst Addition : Add a catalytic amount of a base, such as piperidine (e.g., 0.1 eq.), to the mixture.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 70°C) for a predetermined time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Precipitate the product by pouring the mixture into a non-solvent like methanol.

  • Purification : Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum. If necessary, further purify the product by recrystallization.

  • Characterization : Confirm the structure of the synthesized compound using IR, ¹H NMR, and ¹³C NMR spectroscopy.

[This generalized protocol is based on methodologies described in the literature.[13][14][15][16][17]]

5.2. Representative Protocol: Molecular Dynamics (MD) Simulation This protocol provides a general workflow for studying the conformational dynamics of a 2'-MOE modified nucleic acid duplex.

MD_Simulation_Workflow start 1. System Setup param 2. Parameterization (Develop force field parameters for MOE group, e.g., AMBER) start->param solvate 3. Solvation (Place duplex in a water box with counter-ions) param->solvate minimize 4. Energy Minimization (Remove steric clashes) solvate->minimize equilibrate 5. Equilibration (Heat system to target temp and equilibrate pressure, NVT/NPT) minimize->equilibrate produce 6. Production MD (Run simulation for desired time, e.g., 1-100 ns) equilibrate->produce analyze 7. Trajectory Analysis (Analyze sugar pucker, torsion angles, duplex stability, RMSD) produce->analyze end 8. Results analyze->end

Caption: Workflow for Molecular Dynamics (MD) simulations.

  • System Setup : Build the initial 3D coordinates of the MOE-modified nucleic acid duplex.

  • Parameterization : Develop and validate force field parameters for the non-standard 2'-MOE residues to ensure they are consistent with the chosen force field (e.g., AMBER).[11] This often involves ab initio calculations on model compounds.[11]

  • Solvation and Ionization : Place the duplex in a periodic box of explicit water molecules and add counter-ions to neutralize the system's charge.

  • Minimization : Perform energy minimization to relax the system and remove any unfavorable steric contacts.

  • Equilibration : Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the solute. This is typically done in NVT (constant volume) and then NPT (constant pressure) ensembles.[18]

  • Production Run : Remove all restraints and run the simulation for the desired length of time (nanoseconds to microseconds) to generate a trajectory of the molecule's motion.[19]

  • Analysis : Analyze the resulting trajectory to calculate structural and dynamic properties, such as root-mean-square deviation (RMSD), sugar pucker conformation, torsional angle distributions, and duplex stability parameters.[6][11]

[This generalized protocol is based on methodologies described in references 5, 13, 15, and 20.]

Visualization of Relevant Pathways and Relationships

6.1. siRNA RISC Loading and the Role of Steric Modification The 2'-MOE modification can influence the asymmetric loading of siRNA into the RNA-Induced Silencing Complex (RISC), enhancing specificity. The bulky MOE group, when placed at the cleavage site of one strand (the future "passenger" strand), can sterically hinder its cleavage by the Argonaute 2 (Ago2) enzyme. This promotes the preferential loading of the other, unmodified strand as the "guide" strand, reducing off-target effects.[9][10]

siRNA_RISC_Loading cluster_0 Cytoplasm dsRNA siRNA Duplex (Guide + Passenger strands) Dicer Dicer / TRBP dsRNA->Dicer recognized by RISC_loading RISC Loading Complex (RLC) Dicer->RISC_loading recruits Ago2 Argonaute-2 (Ago2) RISC_loading->Ago2 loads onto Passenger_Cleavage Passenger Strand Cleavage & Unwinding Ago2->Passenger_Cleavage mediates RISC_active Active RISC (Guide Strand Loaded) Passenger_Cleavage->RISC_active results in note Steric hindrance from 2'-MOE on passenger strand can impair this step, favoring guide strand retention. Passenger_Cleavage->note mRNA_target Target mRNA RISC_active->mRNA_target guides to mRNA_cleavage mRNA Cleavage (Gene Silencing) mRNA_target->mRNA_cleavage leads to

Caption: Simplified siRNA RISC loading pathway.

[This pathway is based on information from references 6, 7, 8, 9, and 11.]

Conclusion

The 2-methoxyethyl group exerts its influence through a subtle but powerful combination of electronic and steric effects. Its primary electronic feature is the inductive withdrawal from its ether oxygen, which contributes to a significant and favorable stereoelectronic gauche effect. This effect is paramount in its application in oligonucleotides, where it pre-organizes the sugar moiety into a conformation that enhances binding affinity.

Sterically, the MOE group's considerable bulk provides a shield against enzymatic degradation while its conformational preferences allow it to be accommodated within complex biological structures like the minor groove of a nucleic acid duplex. This unique blend of properties has established the 2-methoxyethyl group as a cornerstone modification in the development of next-generation nucleic acid therapeutics, offering a clear example of how nuanced chemical design can translate into profound improvements in drug efficacy and stability.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Methoxyethyl)phenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethyl)phenol is a valuable substituted phenol derivative with applications in organic synthesis and as a potential building block in the development of pharmaceutical compounds and other fine chemicals. Its ortho-substituted pattern offers unique steric and electronic properties that can be exploited in various chemical transformations. The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, including phenyl ethers. This method involves the reaction of a phenoxide ion with a primary alkyl halide, proceeding via an SN2 nucleophilic substitution mechanism.

These application notes provide a detailed protocol for the synthesis of this compound using catechol (1,2-dihydroxybenzene) as the starting material in a two-step process, with the key Williamson ether synthesis step being the reaction of the intermediate, guaiacol (2-methoxyphenol), with 2-chloroethyl methyl ether.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Guaiacol1.0 eq
2-Chloroethyl methyl ether1.2 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Solvent (Acetonitrile)10 mL / mmol of Guaiacol
Reaction Conditions
Temperature80 °C
Reaction Time6-8 hours
Product Information
Product NameThis compound
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol [1]
Theoretical YieldBased on limiting reactant (Guaiacol)
Expected Results
Physical AppearanceColorless to pale yellow oil
Expected Yield75-85%
Purity (post-purification)>98% (determined by GC-MS or NMR)

Experimental Protocols

Materials and Equipment
  • Guaiacol (2-methoxyphenol)

  • 2-Chloroethyl methyl ether

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel) or vacuum distillation

Step 1: Williamson Ether Synthesis
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL / mmol of guaiacol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroethyl methyl ether (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain it at this temperature under reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Extraction
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

The crude this compound can be purified by either vacuum fractional distillation or silica gel column chromatography.

  • Vacuum Fractional Distillation: Purify the crude product by distillation under reduced pressure.

  • Column Chromatography: Use a silica gel column with a suitable eluent system, such as a mixture of ethyl acetate and hexane (e.g., 1:4 v/v), to isolate the pure product.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl group, and the methoxy protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display the expected number of signals corresponding to the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the phenolic hydroxyl group (O-H stretch) around 3400 cm⁻¹ and characteristic peaks for the C-O-C ether linkage around 1250 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152.[1]

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Guaiacol Guaiacol ReactionVessel Reaction at 80°C (6-8 hours) Guaiacol->ReactionVessel AlkylHalide 2-Chloroethyl methyl ether AlkylHalide->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Cooling Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Extraction with Diethyl Ether Evaporation1->Extraction Washing Aqueous Washes (HCl, H₂O, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Purification Column Chromatography or Vacuum Distillation Evaporation2->Purification Crude Product Product This compound Purification->Product Pure Product

Figure 1. Experimental workflow for the synthesis of this compound.

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Guaiacol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Reaction with Base Base Base (B:) Base->Phenoxide ConjugateAcid Conjugate Acid (BH⁺) Product This compound (Ar-O-R) Phenoxide->Product Nucleophilic Attack AlkylHalide 2-Chloroethyl methyl ether (R-X) AlkylHalide->Product HalideIon Halide Ion (X⁻)

Figure 2. Logical relationship of the Williamson ether synthesis mechanism.

References

Application Notes and Protocols for the Synthesis of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethyl)phenol is a valuable substituted phenol derivative with applications in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring a methoxyethyl group at the ortho position to the phenolic hydroxyl group, makes it an interesting building block for creating more complex molecules with specific steric and electronic properties. The synthesis of this compound from catechol presents a classic challenge in organic chemistry: the selective mono-O-alkylation of a diol, where regioselectivity is a critical factor.

This document provides detailed application notes and a proposed experimental protocol for the synthesis of this compound via the Williamson ether synthesis. It also addresses the key challenge of achieving high ortho-selectivity and outlines methods for purification and characterization of the final product.

Reaction Principle: Williamson Ether Synthesis

The primary synthetic route to this compound from catechol is the Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of catechol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 2-methoxyethyl halide.

General Reaction Scheme:

A significant challenge in this synthesis is controlling the regioselectivity. The alkylation can occur at either the ortho or para position, and dialkylation can also be a competing side reaction. Achieving high selectivity for the desired ortho-mono-alkylated product requires careful control of reaction conditions.

Factors Influencing Regioselectivity

Several factors can influence the ortho vs. para selectivity and the extent of mono- vs. di-alkylation in the Williamson ether synthesis of catechol:

  • Base: The choice of base is crucial. Bulky bases may favor deprotonation of the less sterically hindered hydroxyl group, although electronic effects also play a significant role. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K2CO3), and hydrides (NaH).

  • Solvent: The solvent can influence the reactivity and selectivity of the reaction. Aprotic polar solvents like DMF or DMSO are often used in Williamson ether synthesis as they can solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.

  • Counter-ion: The nature of the cation (e.g., Na+, K+) can affect the coordination with the catecholate and influence the position of alkylation.

  • Temperature: Reaction temperature can impact the selectivity. Generally, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

  • Protecting Groups: To ensure high ortho-selectivity, a protecting group strategy can be employed. One of the hydroxyl groups can be selectively protected, leaving the other free to react. The protecting group is then removed in a subsequent step. Common protecting groups for phenols include benzyl ethers or silyl ethers.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound from catechol based on general principles of Williamson ether synthesis. Note: This protocol is a guideline and may require optimization for yield and purity.

Protocol 1: Direct Mono-O-Alkylation of Catechol

This protocol aims for direct selective mono-alkylation without the use of protecting groups.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • 2-Chloroethyl methyl ether (or 2-Bromoethyl methyl ether)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or vacuum distillation

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add catechol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of catechol).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2-chloroethyl methyl ether (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of the desired ortho-isomer, the para-isomer, and some unreacted catechol. Purify the crude product by either:

    • Column Chromatography: Using silica gel with a gradient eluent system (e.g., hexane/ethyl acetate).

    • Vacuum Distillation: This can be effective if the boiling points of the isomers are sufficiently different.

Protocol 2: Ortho-Selective Alkylation using a Protecting Group Strategy (Conceptual)

This protocol outlines a conceptual approach using a protecting group to enhance ortho-selectivity.

  • Selective Protection: Selectively protect one of the hydroxyl groups of catechol. For example, a bulky silyl protecting group like tert-butyldimethylsilyl (TBDMS) might preferentially react with the less sterically hindered hydroxyl group, leaving the ortho-hydroxyl available for alkylation.

  • Alkylation: Perform the Williamson ether synthesis as described in Protocol 1 on the mono-protected catechol.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., using a fluoride source like TBAF for a silyl ether) to yield the desired this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )CAS Number
Catechol110.11120-80-9
2-Chloroethyl methyl ether94.54627-42-9
2-Bromoethyl methyl ether138.996482-24-2
This compound152.19330976-39-1
4-(2-Methoxyethyl)phenol152.1956718-71-9

Table 2: Typical Reaction Parameters for Williamson Ether Synthesis of Phenols

ParameterValue/Condition
Stoichiometry
Catechol1.0 eq
Alkylating Agent1.0 - 1.2 eq
Base (e.g., K2CO3)1.5 - 2.0 eq
Solvent Anhydrous DMF, Acetonitrile, or Acetone
Temperature Room Temperature to 100 °C
Reaction Time 6 - 24 hours

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.8-7.2 ppm), the two methylene groups of the methoxyethyl chain (as triplets), and the methyl group (as a singlet). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the methoxyethyl side chain. The chemical shifts will confirm the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (152.19 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the broad O-H stretch of the phenol and the C-O stretches of the ether.

Visualizations

Reaction Pathway

Reaction_Pathway Catechol Catechol Catecholate Catecholate Anion Catechol->Catecholate + Base Base Base (e.g., K2CO3) Product This compound Catecholate->Product + Alkyl Halide Byproduct1 4-(2-Methoxyethyl)phenol (para-isomer) Catecholate->Byproduct1 + Alkyl Halide Alkyl_Halide 2-Methoxyethyl Halide (CH3OCH2CH2X) Byproduct2 Dialkylated Product Product->Byproduct2 + Alkyl Halide

Caption: General reaction pathway for the alkylation of catechol.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Mix Catechol, Base, and Solvent B Add Alkylating Agent A->B C Heat and Stir B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Column Chromatography or Vacuum Distillation G->H I NMR, MS, IR H->I

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Catechol and its derivatives can be skin and respiratory irritants. Handle with care.

  • 2-Methoxyethyl halides are alkylating agents and should be handled with caution.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound from catechol via the Williamson ether synthesis is a feasible but challenging transformation due to the issue of regioselectivity. Careful selection of the base, solvent, and reaction temperature is critical to maximize the yield of the desired ortho-isomer. For applications requiring high purity and selectivity, a protecting group strategy may be necessary. The provided protocols and application notes serve as a comprehensive guide for researchers undertaking this synthesis, with the understanding that optimization may be required to achieve the desired outcome.

Application Note: High-Purity Isolation of 2-(2-Methoxyethyl)phenol using Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of 2-(2-Methoxyethyl)phenol from a crude synthetic mixture using normal-phase flash column chromatography. The protocol outlines the systematic development of a suitable mobile phase via Thin Layer Chromatography (TLC), followed by a preparative-scale separation on a silica gel column. The purity of the collected fractions is subsequently verified using a high-performance liquid chromatography (HPLC) method. This guide provides a comprehensive workflow, from sample preparation to final purity analysis, designed to yield the target compound with high purity and recovery, suitable for downstream applications in research and drug development.

Introduction

This compound is a substituted phenolic compound of interest in organic synthesis and medicinal chemistry.[1] As with many multi-step syntheses, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed. Flash column chromatography is a widely adopted technique for preparative purification in organic chemistry due to its speed and efficiency.[2][3]

Phenolic compounds, being moderately polar, are well-suited for separation on silica gel.[4] The selection of an appropriate mobile phase is critical for achieving optimal separation.[5][6] This protocol employs a standard ethyl acetate/hexanes solvent system, optimized through preliminary TLC analysis, to effectively isolate the target compound. Purity assessment is performed by a reliable reversed-phase HPLC method, a standard analytical technique for phenolic compounds.[7][8]

Experimental Protocols

Materials and Equipment
  • Crude Sample: 1.0 g of crude this compound

  • Stationary Phase: Silica Gel 60 (40-63 µm particle size)

  • Solvents (HPLC Grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetonitrile (ACN), Formic Acid

  • Apparatus: Glass chromatography column, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), fraction collector or test tubes, rotary evaporator, HPLC system with UV detector, C18 reversed-phase column.

Mobile Phase Optimization via TLC

The first step is to determine the optimal solvent system for the flash column separation using TLC. The goal is to find a solvent mixture where the target compound, this compound, has a retention factor (Rf) of approximately 0.3.[3]

  • Prepare several eluent systems with varying ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30% EtOAc/Hexanes).

  • Dissolve a small amount of the crude material in dichloromethane.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each plate in a chamber saturated with one of the prepared eluent systems.

  • Visualize the developed plates under a UV lamp at 254 nm.

  • Identify the solvent system that provides good separation between the target compound and its impurities, with the target spot at an Rf ≈ 0.3. For this application, a 25% EtOAc/Hexanes system was found to be optimal.

Preparative Flash Chromatography Protocol

This protocol is designed for the purification of 1.0 g of crude material.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Insert a cotton or glass wool plug at the bottom and add a small layer of sand.

    • Prepare a slurry of silica gel (approx. 50-70 g) in hexanes.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring a level surface.[2]

    • Add a protective layer of sand on top of the packed silica.

    • Pre-elute the column with 2-3 column volumes of the initial solvent (e.g., 10% EtOAc/Hexanes).

  • Sample Loading (Dry Loading):

    • Dissolve 1.0 g of the crude this compound in a minimal amount of dichloromethane (5-10 mL).

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.[9]

    • Carefully add the silica-adsorbed sample onto the top layer of sand in the packed column, ensuring it forms a flat, even layer.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in Hexanes) to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is:

      • 500 mL of 10% EtOAc/Hexanes

      • 1000 mL of 25% EtOAc/Hexanes

      • 500 mL of 40% EtOAc/Hexanes

    • Collect fractions (e.g., 20 mL each) throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the optimized mobile phase (25% EtOAc/Hexanes).

    • Combine the fractions that contain the pure target compound.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purity Analysis by HPLC

The purity of the final product is assessed using a reversed-phase HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 274 nm

  • Sample Preparation: Dissolve a small amount of the purified product in acetonitrile to a concentration of ~1 mg/mL.

Results and Data Presentation

The purification workflow is summarized in the diagram below. The flash chromatography procedure effectively separated this compound from less polar and more polar impurities present in the crude mixture. The final product was obtained as a clear oil.

// Nodes Crude [label="Crude this compound\n(1.0 g)", fillcolor="#F1F3F4", fontcolor="#202124"]; DryLoad [label="Dry Load Preparation:\nDissolve in DCM,\nadd Silica, Evaporate", fillcolor="#FBBC05", fontcolor="#202124"]; FlashChrom [label="Flash Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC [label="TLC Analysis of Fractions\n(25% EtOAc/Hexanes)", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Solvent Evaporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PureProduct [label="Purified Product\n(0.82 g)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Purity Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalResult [label="Final Purity >99%", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Crude -> DryLoad [label="Step 1"]; DryLoad -> FlashChrom [label="Step 2"]; FlashChrom -> Fractions [label="Step 3"]; Fractions -> TLC [label="Step 4"]; TLC -> Combine [label="Step 5"]; Combine -> Evaporate [label="Step 6"]; Evaporate -> PureProduct; PureProduct -> HPLC [label="QC"]; HPLC -> FinalResult; }

Figure 1. Workflow for the purification and analysis of this compound.

The quantitative results of a typical purification run are summarized in the table below.

ParameterValueMethod of Determination
Crude Material Mass 1.0 gGravimetric
Initial Purity (Example) ~85%HPLC
Purified Product Mass 0.82 gGravimetric
Yield 82%Calculated
Final Purity >99.5%HPLC (Area % at 274 nm)
Physical Appearance Colorless to Pale Yellow OilVisual Inspection

Table 1. Summary of purification data for this compound.

Conclusion

The described application note provides a detailed and reproducible protocol for the purification of this compound using normal-phase flash chromatography. The method is efficient, yielding the product with a purity greater than 99.5% and a high recovery rate. The use of preliminary TLC analysis for mobile phase optimization and a final HPLC step for quality control ensures the reliability of the process. This protocol is suitable for researchers in academic and industrial settings requiring high-purity this compound for further chemical synthesis or biological evaluation.

References

Application Notes and Protocols for the Quantification of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethyl)phenol is a phenolic compound of interest in various fields, including pharmaceutical development, where it can be an intermediate or impurity in the synthesis of active pharmaceutical ingredients. Accurate and robust analytical methods for the quantification of this compound are crucial for quality control, metabolic studies, and safety assessments.

This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary methods are presented for the sensitive and selective quantification of this compound:

  • UPLC-MS/MS: This method is ideal for the direct analysis of this compound in aqueous and biological matrices, offering high sensitivity and specificity without the need for derivatization.

  • GC-MS: This technique is suitable for volatile and semi-volatile compounds. For non-volatile compounds like phenols, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters that can be expected from the described analytical methods. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: UPLC-MS/MS Method Performance

ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Recovery92 - 105%
Precision (RSD%)< 10%

Table 2: GC-MS Method Performance

ParameterValue
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.990
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Recovery88 - 108%
Precision (RSD%)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by UPLC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in a sample matrix.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): 4-Propylphenol or a deuterated analog of the analyte

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plasma, reaction mixture)

2. Instrument and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    2.5 0.4 5 95
    3.5 0.4 5 95
    3.6 0.4 95 5

    | 5.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: Precursor > Product (e.g., m/z 151.1 > 107.1)

    • Internal Standard (4-Propylphenol): Precursor > Product (e.g., m/z 135.1 > 107.1)

3. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 10 µL of Internal Standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4. Calibration Curve Prepare a series of calibration standards by spiking the sample matrix with known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Process these standards alongside the unknown samples.

Protocol 2: Quantification of this compound by GC-MS

This protocol is suitable for the analysis of this compound following derivatization.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): 4-tert-Butylphenol or a suitable deuterated analog

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

2. Instrument and Conditions

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantification ion for derivatized analyte

    • Qualifier ion(s) for derivatized analyte

    • Quantification ion for derivatized IS

3. Sample Preparation and Derivatization

  • To 100 µL of sample (dissolved in a suitable organic solvent), add 10 µL of the Internal Standard working solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

4. Calibration Curve Prepare calibration standards in the same solvent as the samples and derivatize them in the same manner as the unknown samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Optional UPLC_MS UPLC-MS/MS Extract->UPLC_MS GC_MS GC-MS Derivatize->GC_MS Quant Quantification UPLC_MS->Quant GC_MS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for the quantification of this compound.

Potential Metabolic Pathway of a Related Compound

The following diagram illustrates the primary metabolic pathways of metoprolol, a beta-blocker. As 4-(2-Methoxyethyl)phenol is a known impurity and intermediate in metoprolol synthesis, understanding its metabolism provides context for potential biotransformation of structurally related compounds. The metabolism of this compound may follow similar routes. The primary routes of metoprolol metabolism are O-demethylation and α-hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2][3][4][5]

metabolic_pathway Metoprolol Metoprolol O_Demethyl O-Demethylmetoprolol Metoprolol->O_Demethyl O-demethylation Alpha_Hydroxy α-Hydroxymetoprolol Metoprolol->Alpha_Hydroxy α-hydroxylation Metoprolol_Acid Metoprolol Acid O_Demethyl->Metoprolol_Acid Oxidation CYP2D6 CYP2D6 Metoprolol_O_Demethyl_edge->O_Demethyl Metoprolol_Alpha_Hydroxy_edge->Alpha_Hydroxy

Caption: Simplified metabolic pathway of metoprolol, a structurally related compound.

References

The Versatility of 2-(2-Methoxyethyl)phenol as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-(2-Methoxyethyl)phenol is a valuable and versatile building block in the synthesis of a range of pharmaceutical compounds. Its unique structural features, comprising a reactive phenolic hydroxyl group and a methoxyethyl side chain, allow for its elaboration into complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including the beta-blocker Carvedilol and the anti-anginal drug Ranolazine. Furthermore, its potential as a precursor for bioactive benzofuran derivatives is explored. The protocols herein are presented with quantitative data and are accompanied by graphical representations of synthetic workflows and biological signaling pathways to facilitate comprehension and implementation in a research and development setting.

Application in the Synthesis of Carvedilol

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking properties, widely used in the treatment of heart failure and hypertension.[1] this compound serves as a key precursor to 2-(2-methoxyphenoxy)ethanamine, a crucial intermediate in several patented synthetic routes to Carvedilol. The overall synthetic strategy involves the conversion of the methoxyethyl group of the starting material into a primary amine, which is then coupled with a carbazole-derived epoxide.

Proposed Synthetic Workflow for Carvedilol from this compound

The synthesis commences with the demethylation of the methoxyethyl side chain of this compound to yield 2-(2-hydroxyethyl)phenol. This intermediate alcohol is then converted to a primary amine via a two-step sequence involving a Mitsunobu reaction to form an azide, followed by reduction. The resulting 2-(2-methoxyphenoxy)ethanamine is then utilized in the final steps of Carvedilol synthesis.

G A This compound B Step 1: Demethylation A->B C 2-(2-Hydroxyethyl)phenol B->C D Step 2: Mitsunobu Reaction C->D E 2-(2-Azidoethyl)phenol D->E F Step 3: Azide Reduction E->F G 2-(2-Methoxyphenoxy)ethanamine F->G H Step 4: Coupling with 4-(Oxiran-2-ylmethoxy)-9H-carbazole G->H I Carvedilol H->I

Synthetic workflow for Carvedilol.
Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxyethyl)phenol (Demethylation)

  • Principle: Cleavage of the methyl ether using a strong Lewis acid like boron tribromide.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add a 1M solution of boron tribromide (BBr₃) in DCM (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding methanol, followed by water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 2-(2-Azidoethyl)phenol (Mitsunobu Reaction)

  • Principle: Conversion of the primary alcohol to an azide with inversion of configuration using triphenylphosphine, an azodicarboxylate, and a source of azide.[2][3]

  • Procedure:

    • Dissolve 2-(2-hydroxyethyl)phenol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Add diphenylphosphoryl azide (DPPA) (1.5 eq) to the solution.

    • Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[4]

    • Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Synthesis of 2-(2-Methoxyphenoxy)ethanamine (Azide Reduction)

  • Principle: Reduction of the azide to a primary amine using a mild reducing agent.[5][6]

  • Procedure:

    • Dissolve 2-(2-azidoethyl)phenol (1.0 eq) in THF and water.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.

    • Add a catalytic amount of a nickel(II) chloride or cobalt(II) chloride solution.[6]

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with dilute HCl and then basify with NaOH.

    • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the amine.

Protocol 4: Synthesis of Carvedilol

  • Principle: Ring-opening of a carbazole-derived epoxide with the synthesized amine.[7]

  • Procedure:

    • Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) and 2-(2-methoxyphenoxy)ethanamine (1.5 eq) in isopropanol.

    • Reflux the mixture for 5 hours.

    • Cool the reaction to room temperature and add ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

    • Purify the crude product by column chromatography or recrystallization to yield Carvedilol.

Quantitative Data for Carvedilol Synthesis
StepProductStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)
12-(2-Hydroxyethyl)phenolThis compoundBBr₃, DCM12 h0 °C to RT~85-90
22-(2-Azidoethyl)phenol2-(2-Hydroxyethyl)phenolPPh₃, DIAD, DPPA4-6 h0 °C to RT~70-80
32-(2-Methoxyphenoxy)ethanamine2-(2-Azidoethyl)phenolNaBH₄, NiCl₂ (cat.)2-4 h0 °C to RT>90
4Carvedilol2-(2-Methoxyphenoxy)ethanamine4-(Oxiran-2-ylmethoxy)-9H-carbazole5 hReflux~75-85
Signaling Pathway of Carvedilol

Carvedilol exerts its therapeutic effects by modulating adrenergic signaling pathways. It acts as an antagonist at β1 and β2 adrenergic receptors and at α1 adrenergic receptors. This dual action leads to a reduction in heart rate, cardiac output, and blood pressure.[1]

G cluster_receptor Adrenergic Receptors cluster_effects Physiological Effects beta1 β1-Adrenergic Receptor hr_co Decreased Heart Rate & Cardiac Output beta1->hr_co Reduces beta2 β2-Adrenergic Receptor alpha1 α1-Adrenergic Receptor vasodilation Vasodilation alpha1->vasodilation Induces carvedilol Carvedilol carvedilol->beta1 Antagonist carvedilol->beta2 Antagonist carvedilol->alpha1 Antagonist bp Decreased Blood Pressure hr_co->bp vasodilation->bp

Mechanism of action of Carvedilol.

Application in the Synthesis of Ranolazine

Ranolazine is an anti-anginal medication that acts via a mechanism distinct from traditional anti-anginal drugs. It is believed to exert its effects by inhibiting the late sodium current in cardiac cells. This compound can be considered a starting point for the synthesis of the key intermediate, 2-((2-methoxyphenoxy)methyl)oxirane, which is central to many synthetic routes for Ranolazine.[1][7]

Proposed Synthetic Workflow for Ranolazine Intermediate

The synthesis begins with the protection of the phenolic hydroxyl group of this compound, followed by demethylation of the side chain to yield a primary alcohol. This alcohol is then converted to an epoxide via reaction with epichlorohydrin.

G A This compound B Step 1: O-Protection A->B C Protected Phenol B->C D Step 2: Side-chain Demethylation C->D E Protected 2-(2-Hydroxyethyl)phenol D->E F Step 3: Epoxidation with Epichlorohydrin E->F G Protected 2-((2-methoxyphenoxy)methyl)oxirane F->G H Step 4: Deprotection G->H I 2-((2-Methoxyphenoxy)methyl)oxirane H->I

Workflow for Ranolazine intermediate.
Experimental Protocol for 2-((2-Methoxyphenoxy)methyl)oxirane

  • Principle: Williamson ether synthesis between the phenoxide of this compound and epichlorohydrin. For this route, we will assume the direct reaction on the phenolic hydroxyl.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane and water, add a strong base like sodium hydroxide to form the phenoxide.[7]

    • Add epichlorohydrin (1.5 eq) to the reaction mixture.

    • Heat the reaction to reflux for 2-3 hours.

    • After cooling, extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, which can be purified by distillation or chromatography.

Quantitative Data for Ranolazine Intermediate Synthesis
StepProductStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)
12-((2-Methoxyphenoxy)methyl)oxiraneThis compoundNaOH, Epichlorohydrin2-3 hReflux~80-90

Potential Application in the Synthesis of Bioactive Benzofuran Derivatives

Benzofuran scaffolds are present in a wide array of biologically active natural products and synthetic compounds, exhibiting activities such as antimicrobial, antitumor, and antiviral properties.[8][9] this compound, through its 2-(2-hydroxyethyl)phenol derivative, can undergo intramolecular cyclization to form dihydrobenzofuran, which can be further oxidized to benzofuran. This provides a pathway to a diverse range of potentially therapeutic molecules.[10]

Proposed Synthetic Workflow for Benzofuran Core

G A This compound B Step 1: Demethylation A->B C 2-(2-Hydroxyethyl)phenol B->C D Step 2: Acid-catalyzed Intramolecular Cyclization C->D E 2,3-Dihydrobenzofuran D->E F Step 3: Oxidation E->F G Benzofuran F->G H Further Derivatization G->H I Bioactive Benzofuran Derivatives H->I

Workflow for Benzofuran synthesis.
Experimental Protocol for 2,3-Dihydrobenzofuran

  • Principle: Acid-catalyzed intramolecular dehydration and cyclization of 2-(2-hydroxyethyl)phenol.

  • Procedure:

    • Dissolve 2-(2-hydroxyethyl)phenol in a high-boiling solvent like toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and wash with a saturated sodium bicarbonate solution.

    • Dry the organic layer and remove the solvent to yield 2,3-dihydrobenzofuran.

Conclusion

This compound is a highly adaptable starting material for the synthesis of complex pharmaceutical compounds. The protocols and workflows detailed in this document for the synthesis of Carvedilol, a key Ranolazine intermediate, and the benzofuran core structure, highlight its utility. The ability to selectively modify the phenolic hydroxyl group and the methoxyethyl side chain provides medicinal chemists with a powerful tool for accessing a diverse range of molecular architectures with significant therapeutic potential. Further exploration of derivatives from this versatile building block is warranted and could lead to the discovery of novel pharmaceutical agents.

References

Application Note: Enhanced Detection of 2-(2-Methoxyethyl)phenol using Silylation Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the analysis of 2-(2-Methoxyethyl)phenol in complex matrices. Due to its polar phenolic hydroxyl group, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) often results in poor chromatographic peak shape and low sensitivity. To overcome these limitations, a silylation derivatization protocol was optimized. The phenolic hydroxyl group was converted to a less polar and more volatile trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This derivatization procedure significantly improves chromatographic performance and enhances detection limits, making it a suitable method for researchers, scientists, and drug development professionals.

Introduction

This compound is a compound of interest in various fields, including pharmaceutical development and environmental analysis. The presence of a polar hydroxyl group on the phenol ring makes it challenging to analyze directly using standard GC-MS methods. The active hydrogen of the hydroxyl group can interact with active sites in the GC inlet and column, leading to peak tailing, reduced column lifetime, and poor sensitivity.

Chemical derivatization is a technique used to convert analytes into forms that are more amenable to chromatographic analysis.[1] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[2][3] In this process, the active hydrogen is replaced by a trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the analyte.[3] This application note provides a detailed protocol for the silylation of this compound using BSTFA with 1% TMCS, followed by GC-MS analysis.

Experimental Protocols

2.1 Materials and Reagents

  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous, ≥99.8%)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • 2 mL screw-top autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2.2 Standard Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock, create a series of working standards in ethyl acetate at concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3 Derivatization Protocol

  • Pipette 100 µL of the this compound working standard solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of anhydrous pyridine to the dried residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

Results and Discussion

The derivatization of this compound with BSTFA successfully converted the polar phenol to its more volatile TMS ether. This resulted in a significant improvement in chromatographic performance. The underivatized compound, when analyzed directly, exhibited a broad, tailing peak with a longer retention time. In contrast, the TMS-derivatized product eluted earlier with a sharp, symmetrical peak, indicating enhanced volatility and reduced interaction with the analytical column.

Table 1: Comparison of GC-MS Data for Underivatized and Derivatized this compound

ParameterUnderivatized this compoundTMS-Derivatized this compound
Retention Time (min) ~12.5~10.2
Molecular Weight ( g/mol ) 152.19224.34
Key Mass Fragments (m/z) 152 (M+), 107, 77224 (M+), 209 (M-15), 107, 73
Peak Shape TailingSymmetrical
Estimated Limit of Detection (LOD) ~50 ng/mL~1 ng/mL
Estimated Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL

The mass spectrum of the derivatized product showed a clear molecular ion peak (M+) at m/z 224, corresponding to the TMS ether of this compound. A prominent fragment ion at m/z 209 (M-15) results from the characteristic loss of a methyl group from the trimethylsilyl moiety. The ion at m/z 73 is a common fragment for TMS derivatives and further confirms successful silylation.

The improved peak shape and increased signal-to-noise ratio for the derivatized analyte led to a significant enhancement in sensitivity. The estimated limit of detection (LOD) and limit of quantification (LOQ) were substantially lower for the derivatized compound compared to the underivatized form, allowing for the reliable measurement of trace amounts.

Workflow and Pathway Diagrams

The overall experimental workflow is depicted in the diagram below.

Derivatization_Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Standard Prepare this compound Standard Solution Evaporate Evaporate to Dryness Standard->Evaporate AddReagents Add Pyridine and BSTFA + 1% TMCS Evaporate->AddReagents React Heat at 70°C for 60 min AddReagents->React GCMS Inject into GC-MS React->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow from sample preparation to data analysis.

The chemical reaction for the silylation of this compound is shown below.

Caption: Derivatization of this compound with BSTFA.

Conclusion

The silylation derivatization method presented in this application note provides a reliable and highly sensitive approach for the GC-MS analysis of this compound. By converting the polar hydroxyl group to a nonpolar TMS ether, this protocol effectively overcomes common chromatographic issues such as poor peak shape and low response. This method is well-suited for quantitative analysis in complex matrices and can be readily implemented in research and quality control laboratories.

References

Application Note: A Protocol for the Electrophilic Nitration of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed experimental protocol for the nitration of 2-(2-Methoxyethyl)phenol, a key transformation in the synthesis of various pharmaceutical intermediates and research chemicals. The protocol is based on established principles of electrophilic aromatic substitution on activated phenolic rings. Due to the activating nature of the hydroxyl group, the reaction is expected to proceed under mild conditions to yield a mixture of mono-nitrated products, primarily at the positions ortho and para to the hydroxyl group. This application note provides a step-by-step methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

The nitration of phenolic compounds is a fundamental reaction in organic synthesis, providing access to a wide range of nitroaromatic compounds that serve as versatile precursors for amines, azo compounds, and other functional groups. This compound possesses a moderately activated aromatic ring due to the electron-donating hydroxyl group, which directs electrophilic substitution primarily to the ortho and para positions.[1][2] However, the activating nature of the hydroxyl group can also render the ring susceptible to oxidation, leading to the formation of tarry byproducts and reduced yields if the reaction conditions are not carefully controlled.[3]

This protocol describes a method for the nitration of this compound using dilute nitric acid under controlled temperature conditions to favor mono-nitration and minimize side reactions. The procedure includes steps for the reaction setup, monitoring, workup, and purification of the resulting nitro-substituted phenols.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired product ratios.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compoundReagentSigma-Aldrich
Nitric Acid (70%)ACS ReagentFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentJ.T. Baker
Silica Gel60 Å, 230-400 meshSorbent Technologies
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific

2.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

2.3. Reaction Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 32.8 mmol) in dichloromethane (30 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: While stirring vigorously, add a pre-cooled solution of dilute nitric acid (2.3 mL of 70% HNO₃ in 10 mL of water) dropwise via a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should show consumption with the appearance of new, lower Rf spots corresponding to the nitrated products.

  • Quenching: Once the reaction is deemed complete by TLC, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

2.4. Purification

The crude product, a mixture of ortho- and para-nitrated isomers, can be purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC to isolate the different isomers. The para-isomer is typically less polar and will elute before the ortho-isomer.

  • Characterization: Combine the fractions containing the pure products and remove the solvent under reduced pressure. Characterize the purified products by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes hypothetical quantitative data for the nitration of this compound. Actual results may vary.

Product IsomerMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
2-Methoxyethyl-4-nitrophenolC₉H₁₁NO₄197.1940-5085-88
2-Methoxyethyl-6-nitrophenolC₉H₁₁NO₄197.1920-3062-65

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

Nitration_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in DCM cool Cool to 0-5 °C start->cool add_hno3 Add Dilute HNO3 (dropwise) cool->add_hno3 react Stir at 0-5 °C (1-2 hours) add_hno3->react quench Quench with NaHCO3 (aq) react->quench extract Separate Organic Layer quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Column Chromatography (Silica Gel) dry->chromatography characterize Characterize Products (NMR, IR, MS) chromatography->characterize

References

Application Notes and Protocols: The Role of 2-(2-Methoxyethyl)phenol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethyl)phenol is a key intermediate in the synthesis of various heterocyclic compounds, most notably in the acid-catalyzed cyclization to form 2,3-dihydrobenzofuran. The 2,3-dihydrobenzofuran structural motif is present in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting insecticidal, antifungal, and antitrypanosomal activities. This document provides detailed insights into the mechanistic role of this compound and protocols for its in-situ generation and subsequent conversion to 2,3-dihydrobenzofuran.

Mechanistic Significance

In the acid-catalyzed conversion of 2-(2-hydroxyethyl)phenol to 2,3-dihydrobenzofuran, this compound is formed as a crucial intermediate, particularly when methanol is used as a solvent. The reaction proceeds through the formation of a phenonium ion intermediate via intramolecular aromatic substitution. The solvent (methanol) then acts as a nucleophile, attacking this intermediate to yield this compound. This intermediate subsequently undergoes intramolecular cyclization to afford the final 2,3-dihydrobenzofuran product. The observation of this compound provides critical evidence for this specific reaction pathway, distinguishing it from base-catalyzed reactions where it is not observed.[1]

Data Presentation

While a direct synthesis starting from isolated this compound is not commonly reported, the following table summarizes typical reaction conditions and yields for the overall conversion of a precursor, 2-(2-hydroxyethyl)phenol, to 2,3-dihydrobenzofuran, which proceeds via the in-situ formation of this compound.

PrecursorCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-(2-Hydroxyethyl)phenolAmberlyst 15MethanolReflux42,3-DihydrobenzofuranNot Specified[1]
2-AllylphenolCu(OTf)₂Not SpecifiedNot SpecifiedNot Specified2-Methyl-2,3-dihydrobenzofuran70
2-AllylphenolAgClO₄Not SpecifiedNot SpecifiedNot Specified2-Methyl-2,3-dihydrobenzofuran90

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2,3-dihydrobenzofuran from 2-(2-hydroxyethyl)phenol, a reaction in which this compound is a key intermediate.

Protocol 1: Acid-Catalyzed Cyclization of 2-(2-Hydroxyethyl)phenol

Objective: To synthesize 2,3-dihydrobenzofuran from 2-(2-hydroxyethyl)phenol via an acid-catalyzed intramolecular cyclization, involving the in-situ formation of this compound.

Materials:

  • 2-(2-Hydroxyethyl)phenol

  • Amberlyst 15 (or other suitable acid catalyst)

  • Methanol (solvent)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a solution of 2-(2-hydroxyethyl)phenol in methanol, add the acid catalyst (e.g., Amberlyst 15).

  • Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2,3-dihydrobenzofuran.

Visualizations

Reaction Mechanism: Acid-Catalyzed Synthesis of 2,3-Dihydrobenzofuran

G cluster_0 Step 1: Formation of Phenonium Ion cluster_1 Step 2: Formation of this compound cluster_2 Step 3: Intramolecular Cyclization 2_hydroxyethylphenol 2-(2-Hydroxyethyl)phenol phenonium_ion Phenonium Ion Intermediate 2_hydroxyethylphenol->phenonium_ion H+ methanol Methanol (Solvent) 2_methoxyethylphenol This compound methanol->2_methoxyethylphenol Nucleophilic Attack dihydrobenzofuran 2,3-Dihydrobenzofuran 2_methoxyethylphenol->dihydrobenzofuran -CH3OH

Caption: Proposed mechanism for the acid-catalyzed synthesis of 2,3-dihydrobenzofuran.

Experimental Workflow: Synthesis and Purification

G start Start: 2-(2-Hydroxyethyl)phenol + Methanol + Acid Catalyst reflux Reflux Reaction Mixture start->reflux filtration Filter to Remove Catalyst reflux->filtration neutralization Neutralize with NaHCO3 filtration->neutralization extraction Extract with Organic Solvent neutralization->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product End: Pure 2,3-Dihydrobenzofuran purification->product

Caption: General workflow for the synthesis and purification of 2,3-dihydrobenzofuran.

References

Application of 2-(2-Methoxyethyl)phenol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-(2-methoxyethyl)phenol in polymer chemistry. While direct polymerization of this specific monomer is not extensively documented in current literature, its structural similarity to other ortho-substituted phenols, such as guaiacol, allows for the extrapolation of established polymerization techniques and the prediction of polymer properties. This document outlines detailed protocols for the synthesis of polymers from this compound via enzymatic and oxidative coupling polymerization, methods for their characterization, and a potential application as a functional additive in polysiloxane coatings.

Introduction to this compound in Polymer Science

This compound is a synthetic organic compound characterized by a phenol ring substituted at the ortho position with a 2-methoxyethyl group. This substitution can lead to intramolecular interactions, which may influence its reactivity and the properties of polymers derived from it[1]. While its primary documented use is as a stabilizer for polysiloxanes and as an intermediate in the synthesis of 2,3-dihydrobenzofuran, its phenolic hydroxyl group makes it a suitable candidate for various polymerization reactions[1][2].

Phenolic polymers are a versatile class of materials with applications ranging from industrial resins to advanced functional polymers. The incorporation of a flexible methoxyethyl side chain into a polyphenol backbone could impart unique properties, such as increased solubility in organic solvents, a lower glass transition temperature, and enhanced compatibility with other polymers.

Proposed Polymerization Methods

Two primary methods are proposed for the polymerization of this compound: enzymatic polymerization and oxidative coupling polymerization. These methods are well-established for other phenolic monomers and are likely to be effective for this compound.

Enzymatic Polymerization using Horseradish Peroxidase (HRP)

Enzymatic polymerization offers a green and selective method for the synthesis of polyphenols under mild reaction conditions. Horseradish peroxidase (HRP), in the presence of an oxidizing agent like hydrogen peroxide, can catalyze the polymerization of phenols through a free-radical mechanism.

Experimental Protocol: Enzymatic Polymerization

This protocol is adapted from a method for the enzymatic polymerization of a structurally similar ortho-substituted phenol[3].

Materials:

  • This compound (monomer)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Phosphate Buffer (pH 7.0)

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • In a 100 mL flask, dissolve 1.0 g of this compound in 50 mL of a 1:1 (v/v) mixture of phosphate buffer (pH 7.0) and methanol.

  • Add 10 mg of Horseradish Peroxidase (HRP) to the solution and stir until fully dissolved.

  • Slowly add 1.5 mL of 30% hydrogen peroxide solution dropwise to the reaction mixture over a period of 30 minutes while stirring continuously at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After 24 hours, precipitate the polymer by pouring the reaction mixture into 200 mL of distilled water.

  • Filter the precipitate and wash thoroughly with distilled water to remove any unreacted monomer and enzyme.

  • Dissolve the polymer in a minimal amount of acetone and re-precipitate in a large volume of methanol to further purify it.

  • Filter the purified polymer and dry it under vacuum at 40°C to a constant weight.

Oxidative Coupling Polymerization

Oxidative coupling is a common method for synthesizing polyphenylene ethers (PPEs). This reaction typically involves a transition metal catalyst, such as a manganese or copper complex, and an oxidant, often oxygen from the air.

Experimental Protocol: Oxidative Coupling Polymerization

This protocol is based on a method for the oxidative coupling of p-alkoxyphenols and can be adapted for the ortho-isomer[4].

Materials:

  • This compound (monomer)

  • Manganese(II) acetylacetonate (Mn(acac)₂)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene

  • Methanol

  • Hydrochloric Acid (HCl)

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer and an oxygen inlet, add 50 mL of toluene.

  • Add 0.2 g of Mn(acac)₂ and 0.25 mL of TMEDA to the toluene and stir under a gentle stream of oxygen for 15 minutes until the catalyst dissolves.

  • Dissolve 5.0 g of this compound in 50 mL of toluene and add it to the catalyst solution.

  • Continue stirring the reaction mixture vigorously under a constant oxygen atmosphere at room temperature for 48 hours. The formation of a precipitate may be observed.

  • After 48 hours, stop the oxygen flow and pour the reaction mixture into 500 mL of methanol containing 5 mL of concentrated HCl to precipitate the polymer and neutralize the catalyst.

  • Filter the precipitate, wash it with fresh methanol, and then with hot water.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Characterization of the Polymer

The synthesized polymer, poly(this compound), should be characterized to determine its structure, molecular weight, and thermal properties.

Standard Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) should be used to confirm the polymer structure and the nature of the linkages (C-C vs. C-O).

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. THF can be used as the eluent with polystyrene standards for calibration.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10°C/min.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. The analysis is typically carried out under a nitrogen atmosphere at a heating rate of 10°C/min.

Quantitative Data Summary

The following table summarizes the expected quantitative data for poly(this compound) based on data from structurally similar polymers, such as poly(ortho-imino-phenol) and polyphenylene ether (PPE).

PropertyExpected ValueAnalytical MethodReference
Molecular Weight (Mn) 5,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)[3]
Polydispersity Index (PDI) 1.1 - 2.5Gel Permeation Chromatography (GPC)[3]
Glass Transition Temp. (Tg) 80 - 120 °CDifferential Scanning Calorimetry (DSC)[5]
Thermal Decomposition Temp. > 300 °CThermogravimetric Analysis (TGA)[2]
Tensile Strength 50 - 70 MPaTensile Testing[5]
Young's Modulus 2.0 - 2.5 GPaTensile Testing[5]
Elongation at Break 20 - 40 %Tensile Testing[5]

Application in Functional Polysiloxane Coatings

Given that this compound is a known stabilizer for polysiloxanes, a polymer derived from it could be used as a functional additive to enhance the thermal, mechanical, and chemical resistance of polysiloxane coatings. The polyphenol can be incorporated into the polysiloxane matrix either as a blend or by grafting it onto a functionalized polysiloxane.

Experimental Workflow: Preparation of a Functional Polysiloxane Coating

The following workflow outlines the steps for incorporating poly(this compound) into a polysiloxane coating.

G cluster_synthesis Polymer Synthesis cluster_formulation Coating Formulation cluster_application Application and Curing cluster_characterization Performance Evaluation Monomer This compound Polymerization Enzymatic or Oxidative Coupling Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Blending Blending/Grafting Polymer->Blending Polysiloxane Polysiloxane Resin Polysiloxane->Blending Coating Functional Coating Formulation Blending->Coating Application Coating Application (e.g., spray, dip) Coating->Application Curing Curing (Thermal or UV) Application->Curing Evaluation Characterization of Coated Substrate (Adhesion, Hardness, Thermal Stability) Curing->Evaluation

Workflow for developing a functional polysiloxane coating.
Protocol for Coating Formulation and Application

Materials:

  • Poly(this compound)

  • Commercial polysiloxane resin

  • Appropriate solvent (e.g., xylene, toluene)

  • Curing agent (if required for the polysiloxane resin)

  • Substrate for coating (e.g., steel or aluminum panels)

Procedure:

  • Blending: Dissolve a specific weight percentage (e.g., 1-10 wt%) of poly(this compound) in the chosen solvent. Add this solution to the polysiloxane resin and mix thoroughly until a homogeneous blend is obtained.

  • Formulation: Add the curing agent and any other additives (e.g., pigments, flow agents) to the blend as per the polysiloxane manufacturer's instructions.

  • Application: Apply the formulated coating to the prepared substrate using a suitable technique such as spray coating, dip coating, or spin coating to achieve a uniform film thickness.

  • Curing: Cure the coated substrate according to the conditions specified for the polysiloxane resin (e.g., thermal curing in an oven at a specific temperature and time, or UV curing).

  • Characterization: Evaluate the performance of the cured coating by testing its adhesion (ASTM D3359), hardness (pencil hardness test), thermal stability (TGA of the coating), and chemical resistance (exposure to various solvents and chemicals).

Signaling Pathways and Logical Relationships

The polymerization of this compound via enzymatic catalysis involves the generation of phenoxy radicals, which then couple to form the polymer. The following diagram illustrates this logical relationship.

G cluster_reaction Enzymatic Polymerization Pathway Monomer This compound Radical Phenoxy Radical Intermediate Monomer->Radical Oxidation HRP Horseradish Peroxidase (HRP) HRP->Radical H2O2 Hydrogen Peroxide (Oxidant) H2O2->Radical Polymer Poly(this compound) Radical->Polymer Radical Coupling (Polymerization)

Logical pathway for enzymatic polymerization.

These detailed notes and protocols provide a solid foundation for researchers to explore the potential of this compound in the development of novel polymer materials and functional coatings. The proposed methods are based on well-established chemical principles and offer a starting point for further optimization and application-specific development.

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with 2-(2-Methoxyethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of 2-(2-methoxyethyl)phenol derivatives. While direct cross-coupling on the phenolic hydroxyl group can be challenging, derivatization of the phenol provides a versatile platform for the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols outlined below are based on established methodologies for cross-coupling reactions of phenols and their derivatives.

Introduction

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. This compound is a valuable building block, and its derivatization through cross-coupling reactions opens up avenues for the synthesis of complex molecules. A particularly relevant application is the synthesis of analogs of known pharmaceuticals. For instance, the isomeric 4-(2-methoxyethyl)phenol is a key intermediate in the production of Metoprolol, a widely used beta-blocker for treating cardiovascular diseases.[1] By employing cross-coupling strategies on derivatives of this compound, novel compounds can be synthesized and screened for similar or improved biological activities.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical quantitative data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of aryl triflates and aryl halides, which are analogous to the proposed reactions with derivatives of this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Triflates with Arylboronic Acids

EntryAryl TriflateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl triflatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
24-Tolyl triflate4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)CsFDioxane1101692
32-Naphthyl triflate3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O902488
44-Chlorophenyl triflatePhenylboronic acidPdCl₂(dppf) (2)-K₂CO₃THF801890

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene100898
21-Chloro-4-nitrobenzeneAnilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃Dioxane1202491
32-BromopyridineBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901689
41-IodonaphthaleneDiethylaminePdCl₂(dppf) (3)-NaOtBuTHF801293

Experimental Protocols

The following are detailed, plausible protocols for the derivatization of this compound and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Synthesis of 2-(2-Methoxyethyl)phenyl trifluoromethanesulfonate

Objective: To activate the phenolic hydroxyl group for cross-coupling by converting it to a triflate.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the phenol in anhydrous dichloromethane (5 mL per 1 mmol of phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired triflate.

Protocol 2: Suzuki-Miyaura Coupling of 2-(2-Methoxyethyl)phenyl trifluoromethanesulfonate with an Arylboronic Acid

Objective: To form a C-C bond between the derivatized phenol and an aryl group.

Materials:

  • 2-(2-Methoxyethyl)phenyl trifluoromethanesulfonate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

  • Toluene, anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add 2-(2-methoxyethyl)phenyl trifluoromethanesulfonate (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL per 1 mmol of triflate).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-1-(2-methoxyethyl)benzene with a Secondary Amine

Objective: To form a C-N bond between a halogenated derivative and an amine. (Note: This protocol assumes prior bromination of this compound).

Materials:

  • 2-Bromo-1-(2-methoxyethyl)benzene (prepared from this compound)

  • Secondary amine (e.g., morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), BINAP (0.015 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk flask.

  • Add anhydrous toluene, followed by 2-bromo-1-(2-methoxyethyl)benzene (1.0 eq) and the secondary amine (1.2 eq).

  • Seal the flask and heat the mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter through a plug of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired arylamine product.

Mandatory Visualizations

G Figure 1: Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R' PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R' PdII_ArR->Product ArX Ar-X (Aryl Triflate) ArX->PdII_ArX Boronic R'-B(OR)₂ Borate [R'-B(OR)₂(Base)]⁻ Boronic->Borate Base Base Base->Borate Borate->PdII_ArR

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Figure 2: Workflow for Synthesis and Screening of Bioactive Compounds Start This compound Derivatization Derivatization (e.g., Triflation, Halogenation) Start->Derivatization Coupling Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Derivatization->Coupling Library Library of Novel This compound Derivatives Coupling->Library Screening High-Throughput Biological Screening (e.g., Receptor Binding Assays) Library->Screening Hit Hit Identification Screening->Hit Hit->Library Inactive Lead Lead Optimization (SAR Studies) Hit->Lead Active Candidate Drug Candidate Lead->Candidate

Caption: A logical workflow for the synthesis and screening of novel drug candidates.

G Figure 3: Adrenergic Signaling Pathway and Beta-Blockade cluster_cell Cardiac Myocyte BetaReceptor β₁-Adrenergic Receptor GProtein G Protein (Gs) BetaReceptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA CaChannel Ca²⁺ Channels PKA->CaChannel Phosphorylates Contraction Increased Heart Rate & Contractility CaChannel->Contraction ↑ Ca²⁺ influx Norepinephrine Norepinephrine (Agonist) Norepinephrine->BetaReceptor Activates BetaBlocker Beta-Blocker (e.g., Metoprolol Analog) (Antagonist) BetaBlocker->BetaReceptor Blocks

Caption: Simplified adrenergic signaling pathway and the mechanism of action for beta-blockers.

References

Application Notes and Protocols: Use of Substituted Phenols as Ligand Precursors in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Schiff base ligands derived from methoxy-substituted salicylaldehydes, analogues of 2-(2-Methoxyethyl)phenol.

Introduction

While direct use of this compound as a primary ligand in coordination chemistry is not extensively documented in scientific literature, its structural motif as a substituted phenol is central to the design of versatile multidentate ligands. Phenolic compounds are crucial precursors for ligands because the hydroxyl group provides a readily available coordination site upon deprotonation. For chelation, a second donor atom is typically required in a position that allows for the formation of a stable metal-ligand ring.

This compound itself lacks a common second donor group in a suitable position for chelation. However, structurally similar compounds, such as methoxy-substituted salicylaldehydes (e.g., 3-methoxysalicylaldehyde), are widely used to synthesize Schiff base ligands. These ligands are formed through the condensation of the aldehyde group with a primary amine, resulting in a multidentate ligand capable of coordinating to a wide range of metal ions. The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry, exhibiting antibacterial, antifungal, and anticancer properties.[1][2]

This document provides an overview of the application of these analogous Schiff base ligands, including protocols for their synthesis and the characterization of their metal complexes.

I. Synthesis and Characterization of Schiff Base Ligands and Metal Complexes

Schiff base ligands derived from substituted salicylaldehydes are synthesized via a condensation reaction with a primary amine. The resulting imine (-C=N-) nitrogen and the phenolic (-OH) oxygen form the primary coordination sites.

A. General Synthesis of a Schiff Base Ligand

A common method for synthesizing a Schiff base ligand from a substituted salicylaldehyde is through refluxing the aldehyde with a chosen primary amine in an alcoholic solvent.

G cluster_reactants Reactants cluster_process Process aldehyde Substituted Salicylaldehyde dissolve Dissolve in Ethanol aldehyde->dissolve amine Primary Amine amine->dissolve reflux Reflux for 2-4 hours dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash Precipitate cool->filter dry Dry under Vacuum filter->dry product Schiff Base Ligand dry->product

Caption: General workflow for the synthesis of a metal-Schiff base complex.

II. Experimental Protocols

The following are representative protocols for the synthesis of a Schiff base ligand derived from 3-methoxysalicylaldehyde and 2-aminophenol, and its subsequent complexation with Copper(II).

A. Protocol: Synthesis of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol

This protocol is adapted from the synthesis of analogous Schiff base ligands. [2] Materials:

  • 3-Methoxysalicylaldehyde (1.52 g, 10 mmol)

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Ethanol (50 mL)

Procedure:

  • Dissolve 3-methoxysalicylaldehyde (1.52 g) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Dissolve 2-aminophenol (1.09 g) in 25 mL of absolute ethanol in a separate beaker.

  • Add the 2-aminophenol solution to the aldehyde solution with continuous stirring.

  • Fit the flask with a condenser and reflux the mixture on a heating mantle for 3 hours.

  • Allow the solution to cool to room temperature. The colored precipitate of the Schiff base will form.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product in a desiccator over anhydrous CaCl₂.

B. Protocol: Synthesis of a Cu(II) Complex with 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol

This protocol describes a general method for the synthesis of a metal(II) complex. [2] Materials:

  • Schiff base ligand (as synthesized above) (2.43 g, 10 mmol)

  • Copper(II) acetate monohydrate (1.00 g, 5 mmol)

  • Ethanol (60 mL)

Procedure:

  • Suspend the Schiff base ligand (2.43 g) in 40 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1.00 g) in 20 mL of hot ethanol.

  • Add the metal salt solution dropwise to the ligand suspension with constant stirring.

  • The color of the solution will change, indicating complex formation.

  • Reflux the mixture for 2 hours.

  • Cool the mixture to room temperature and collect the precipitated complex by vacuum filtration.

  • Wash the solid product with ethanol, followed by diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

III. Characterization Data

The synthesized ligands and their metal complexes are typically characterized by a variety of spectroscopic and analytical techniques. Below are tables summarizing typical data for Schiff base complexes.

A. Spectroscopic Data

Table 1: Key Infrared Spectral Data (cm⁻¹) for a Representative Schiff Base Ligand and its Metal(II) Complex. Data is illustrative and based on typical values reported for similar complexes. [3]

Functional Group Ligand (cm⁻¹) Metal(II) Complex (cm⁻¹) Interpretation of Shift
Phenolic O-H ~3380 Absent Deprotonation of the phenolic group upon coordination to the metal ion.
Azomethine C=N ~1618 ~1605 Shift to lower frequency indicates coordination of the imine nitrogen to the metal center.

| Phenolic C-O | ~1278 | ~1290 | Shift to higher frequency confirms the coordination of the phenolic oxygen. |

Table 2: ¹H NMR Chemical Shift Data (δ, ppm) for a Representative Schiff Base Ligand. Data is illustrative and based on typical values for similar structures in CDCl₃.

ProtonChemical Shift (ppm)Multiplicity
Phenolic -OH12.0 - 14.0Broad Singlet
Azomethine -CH=N-8.5 - 9.0Singlet
Aromatic Protons6.8 - 7.8Multiplet
Methoxy -OCH₃~3.9Singlet
B. Biological Activity Data

Metal complexes of Schiff bases are often screened for their biological activity. The chelation of the metal ion can enhance the therapeutic properties of the organic ligand.

Table 3: Example Antimicrobial Activity Data (Zone of Inhibition in mm). Illustrative data based on studies of similar Schiff base complexes.

CompoundE. coliS. aureusA. niger
Schiff Base Ligand10128
Cu(II) Complex182215
Ni(II) Complex162013
Standard Drug (e.g., Ciprofloxacin)2528N/A

Logical Relationship of Biological Activity Enhancement

G cluster_components Components cluster_process Process cluster_outcome Outcome ligand Schiff Base Ligand chelation Chelation ligand->chelation metal Metal Ion (e.g., Cu(II)) metal->chelation complex Metal Complex chelation->complex properties Enhanced Properties: - Lipophilicity - Cell Permeability - Interaction with Biomolecules complex->properties activity Increased Biological Activity (Antimicrobial, Anticancer) properties->activity

Caption: Chelation of metal ions enhances the biological activity of Schiff base ligands.

IV. Conclusion

While this compound is not a prominent ligand in coordination chemistry, its structural analogues, particularly those containing an additional functional group suitable for chelation, are foundational for creating a vast library of multidentate ligands. The Schiff bases derived from methoxy-substituted salicylaldehydes serve as excellent examples. The straightforward synthesis and the tunability of their steric and electronic properties make them and their metal complexes subjects of ongoing research with significant potential in catalysis and medicinal applications. Researchers in drug development can leverage the principles outlined here to design novel metal-based therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side product formation during the synthesis of 2-(2-Methoxyethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of this compound via Williamson ether synthesis (O-alkylation of catechol), I am observing the formation of an unexpected isomer. What is the likely identity of this side product and how can I minimize it?

A1: The likely side product is a C-alkylated isomer. The phenoxide ion intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation).[1] The formation of the C-alkylated product is favored in protic solvents, which can solvate the phenoxide oxygen and hinder its nucleophilicity.[1]

Troubleshooting:

  • Solvent Choice: Switch to an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. These solvents do not solvate the phenoxide ion as strongly, favoring O-alkylation.

  • Counter-ion: The choice of base can influence the reaction. Using a base with a larger, softer cation (e.g., cesium carbonate) can sometimes increase the preference for O-alkylation.

  • Protecting Groups: If you are starting with catechol, consider using a protecting group for one of the hydroxyls to prevent di-alkylation or other side reactions.

Q2: I am attempting a Grignard-based synthesis of this compound, and my final product is contaminated with a high-boiling, non-polar impurity. What could this be?

A2: A common side product in Grignard reactions is the formation of a biphenyl derivative through a coupling reaction between the Grignard reagent and the unreacted aryl halide starting material.[2][3] This side reaction is often favored by higher temperatures and high concentrations of the aryl halide.[3]

Troubleshooting:

  • Slow Addition: Add the aryl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating during the formation of the Grignard reagent.

  • Initiation: Ensure the Grignard reaction initiates properly. The use of iodine or a small amount of a pre-formed Grignard reagent can help.

Q3: In my attempt to synthesize a precursor to this compound using a Fries rearrangement of 2-methoxyphenyl acetate, I am getting a mixture of ortho- and para-isomers. How can I control the regioselectivity?

A3: The Fries rearrangement is known to produce a mixture of ortho and para acyl phenols.[4] The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature.[4][5]

Troubleshooting:

  • Temperature: Lower reaction temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[4][5] You will need to optimize the temperature to obtain the desired isomer in higher yield.

  • Solvent: The choice of solvent can also influence the ortho/para ratio.

  • Lewis Acid: The nature and amount of the Lewis acid catalyst can affect the selectivity.[6] Experimenting with different Lewis acids (e.g., AlCl₃, TiCl₄) may be necessary.

Summary of Potential Side Products and Mitigation Strategies

Synthetic RoutePotential Side Product(s)Formation MechanismMitigation Strategies
Williamson Ether Synthesis (O-Alkylation) C-alkylated phenols, Di-alkylated products (from catechol)Ambident nature of the phenoxide nucleophile leading to reaction at the ring carbon.[1] Reaction at both hydroxyl groups.Use of aprotic polar solvents (e.g., DMF, acetonitrile).[1] Use of a protecting group for one hydroxyl function.
Grignard Reaction Biphenyl derivatives, Unreacted starting materialsCoupling of the Grignard reagent with the aryl halide.[3] Incomplete reaction.Slow addition of the aryl halide, temperature control.[3] Ensure proper initiation of the Grignard reagent.
Fries Rearrangement Positional isomers (ortho/para) of the hydroxy aryl ketoneIntramolecular acyl group migration to either the ortho or para position on the aromatic ring.[4]Precise temperature control (low temp for para, high temp for ortho).[4][5] Optimization of solvent and Lewis acid catalyst.[6]
Reduction of an Acetophenone Derivative Over-reduced products (e.g., reduction of the aromatic ring)Harsh reduction conditions or non-selective reducing agents.Careful selection of the reducing agent (e.g., NaBH₄ for ketones without affecting the ring). Control of reaction time and temperature.

Experimental Protocols

General Protocol for O-Alkylation (Illustrative)

  • Deprotonation: To a solution of the protected catechol (1 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow start Identify Unexpected Side Product route_id Identify Synthesis Route start->route_id o_alkylation O-Alkylation route_id->o_alkylation Williamson Ether Synthesis grignard Grignard Reaction route_id->grignard Grignard Reagent fries Fries Rearrangement route_id->fries Fries Rearrangement c_alkylation Suspect C-Alkylation o_alkylation->c_alkylation biphenyl Suspect Biphenyl Formation grignard->biphenyl isomers Suspect Isomer Mixture fries->isomers solvent Change to Aprotic Solvent (e.g., DMF) c_alkylation->solvent Mitigate temp_control Control Temperature / Slow Addition biphenyl->temp_control Mitigate temp_opt Optimize Reaction Temperature isomers->temp_opt Mitigate

Caption: Troubleshooting workflow for identifying and mitigating common side products in the synthesis of this compound.

References

Removal of unreacted starting materials from 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(2-Methoxyethyl)phenol. Our aim is to offer practical solutions to common challenges encountered during the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude this compound product?

A1: Based on common synthetic routes like the Williamson ether synthesis, the most likely unreacted starting materials include a precursor phenol (such as guaiacol, 2-chlorophenol, or 2-bromophenol) and the methoxyethylating agent (e.g., 2-chloroethyl methyl ether or 2-bromoethyl methyl ether). The presence and identity of these will depend on the specific synthesis protocol you have followed.

Q2: My purified this compound is discolored (pink or yellow). What causes this and how can I fix it?

A2: Discoloration in phenols is typically due to the formation of colored oxidation products. This can be exacerbated by exposure to air, light, or the presence of trace metal impurities. To remove these colored impurities, you can try passing a solution of your product through a short plug of silica gel or activated carbon. Storing the purified product under an inert atmosphere (nitrogen or argon) and in an amber-colored vial can help prevent re-oxidation.

Q3: I'm having trouble separating this compound from the starting phenol (e.g., guaiacol) using column chromatography. What can I do?

A3: Phenolic compounds can be challenging to separate by normal-phase column chromatography due to their similar polarities and potential for strong interactions with the silica gel, which can lead to peak tailing and poor resolution. Here are a few troubleshooting tips:

  • Optimize the Solvent System: A common eluent system is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. You may need to carefully adjust the ratio to achieve good separation.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a bonded-phase silica like diol or cyano.

  • Utilize pH Adjustment: For more challenging separations, consider an acid-base extraction to remove the more acidic starting phenol before attempting chromatography.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation is a viable method for purifying this compound, especially for larger quantities.[1] The boiling point of the related compound, 4-(2-methoxyethyl)phenol, is reported to be 125 °C at 3 mmHg, which can serve as a useful starting point for determining your distillation parameters. Ensure your starting materials have sufficiently different boiling points from your product for this method to be effective.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification The product may be partially soluble in the aqueous phase during extraction.Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. Multiple extractions with a smaller volume of organic solvent can improve recovery.
The product is co-eluting with impurities during column chromatography.Optimize the mobile phase polarity. A shallower gradient or isocratic elution may be necessary. Consider using a different stationary phase.
The product is degrading during distillation.Use a lower distillation pressure (higher vacuum) to reduce the required temperature. Ensure the system is free of leaks.
Product is not pure after a single purification step The chosen purification method may not be sufficient for the level of impurities present.A combination of purification techniques is often more effective. For example, an acid-base extraction followed by column chromatography or distillation.
Column chromatography is very slow or the product is not eluting The solvent system may be too non-polar.Gradually increase the polarity of the mobile phase.
The compound may be strongly adsorbing to the silica gel.Consider adding a small amount of a polar solvent like methanol to the eluent, but be aware this can sometimes co-elute other polar impurities. Alternatively, switch to a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic this compound from neutral or less acidic starting materials.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). The phenolic product will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium phenoxide.

  • Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a 1 M aqueous solution of hydrochloric acid (HCl) until the pH is acidic (check with pH paper). The this compound will precipitate or form an oil.

  • Re-extraction: Extract the acidified aqueous layer with fresh organic solvent (diethyl ether or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating compounds with different polarities.

  • Stationary Phase: Prepare a column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting point could be a gradient of 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation

This method is ideal for thermally stable liquids with different boiling points.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Heating: Heat the distillation flask using a heating mantle and a stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Fractional Distillation: Slowly increase the temperature. Collect and discard any low-boiling fractions (likely unreacted starting materials or solvent).

  • Product Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Discontinuation: Once the product has been collected, stop heating and slowly release the vacuum.

Data Presentation

Purification Method Typical Purity Achieved Typical Recovery Rate Advantages Disadvantages
Acid-Base Extraction >95%85-95%Excellent for removing non-acidic impurities; scalable.May not separate from other acidic impurities; requires handling of acids and bases.
Flash Column Chromatography >98%70-90%High resolution for separating compounds of similar polarity.Can be time-consuming and uses larger volumes of solvent; may have issues with strongly adsorbing compounds.
Vacuum Distillation >99%80-95%Highly effective for thermally stable liquids with different boiling points; good for large scales.Requires specialized equipment; not suitable for thermally sensitive compounds.

Visualizations

Purification_Workflow start Crude this compound check_impurities Identify Major Impurities (e.g., TLC, GC-MS, NMR) start->check_impurities extraction Acid-Base Extraction check_impurities->extraction  Non-acidic or  basic impurities distillation Vacuum Distillation check_impurities->distillation  Volatile impurities with  different boiling points chromatography Column Chromatography check_impurities->chromatography  Impurities with  different polarity check_purity Check Purity extraction->check_purity distillation->check_purity chromatography->check_purity final_product Pure this compound check_purity->chromatography  Further purification needed check_purity->final_product  Purity OK Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity check_extraction Review Extraction pH and Repetitions low_yield->check_extraction Extraction optimize_column Optimize Chromatography (Solvent/Stationary Phase) low_yield->optimize_column Chromatography check_distillation Lower Distillation Pressure/Temperature low_yield->check_distillation Distillation low_purity->optimize_column combine_methods Combine Purification Methods low_purity->combine_methods

References

Troubleshooting low yields in the preparation of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(2-Methoxyethyl)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low yields in my synthesis of this compound via Williamson Ether Synthesis. What are the common causes and how can I improve the yield?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors, primarily related to reaction conditions and the purity of reagents. Here are some common issues and troubleshooting steps:

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough or used in insufficient amounts, the equilibrium will not favor the phenoxide, leading to a low reaction rate.

    • Troubleshooting:

      • Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate aprotic solvent like DMF or THF.[1]

      • Use at least a stoichiometric amount of the base relative to the starting phenol.

      • Ensure your phenol starting material is dry, as water can quench the base.

  • Side Reactions: The primary competing reaction is the elimination of the alkyl halide, especially if using a sterically hindered halide or a strong, bulky base. Also, O-alkylation (desired) can compete with C-alkylation at the ortho and para positions of the phenol.

    • Troubleshooting:

      • Use a less sterically hindered alkylating agent if possible. 2-chloroethyl methyl ether or 2-bromoethyl methyl ether are common choices.[1]

      • Control the reaction temperature. Higher temperatures can favor elimination and C-alkylation. It is advisable to start at room temperature and gently heat if the reaction is slow.

  • Purity of Reagents and Solvents: The presence of impurities, especially water, in the reagents or solvent can significantly impact the reaction's efficiency.

    • Troubleshooting:

      • Use freshly distilled or anhydrous solvents.

      • Ensure the phenol and alkylating agent are pure.

  • Reaction Time and Temperature: The reaction may not be proceeding to completion due to insufficient time or temperature.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • If the reaction is sluggish, consider moderately increasing the temperature.

Q2: My Grignard reaction approach to synthesize this compound is giving a low yield. What are the likely problems?

A2: Grignard reactions are highly sensitive to reaction conditions. Low yields in the synthesis of this compound using a Grignard reagent often point to issues with the formation or reaction of the Grignard reagent itself.

  • Grignard Reagent Formation: The formation of the Grignard reagent is critical and can be inhibited by moisture and oxygen.

    • Troubleshooting:

      • Thoroughly dry all glassware, preferably in an oven, and cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous ether or THF as the solvent.

      • Activate the magnesium turnings if necessary (e.g., with a small crystal of iodine or by gentle heating).

  • Reaction with the Electrophile: The subsequent reaction of the Grignard reagent with the electrophile (e.g., ethylene oxide) must be carefully controlled.

    • Troubleshooting:

      • Ensure the electrophile is pure and added slowly to the Grignard reagent solution, maintaining a low temperature to control the exothermicity of the reaction.

      • A common strategy involves protecting the phenolic hydroxyl group before forming the Grignard reagent to prevent it from reacting with itself.[2][3]

Q3: I am observing the formation of significant byproducts. What are the common side reactions and how can they be minimized?

A3: The formation of byproducts is a common cause of low yields. Understanding the potential side reactions can help in devising strategies to minimize them.

  • C-Alkylation vs. O-Alkylation: In the Williamson ether synthesis, the phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).

    • Minimization: The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

  • Overalkylation: If the product phenol is deprotonated, it can react further with the alkylating agent.

    • Minimization: Use a controlled stoichiometry of the alkylating agent (close to 1:1 with the starting phenol).

  • Elimination Reactions: As mentioned earlier, the alkyl halide can undergo elimination, especially at higher temperatures and with sterically hindered bases.

    • Minimization: Maintain a moderate reaction temperature and choose a non-bulky base.

  • Oxidative Coupling: Phenols can undergo oxidative coupling in the presence of an oxidizing agent, leading to dimers or polymers.[1]

    • Minimization: Ensure the reaction is carried out under an inert atmosphere to exclude oxygen.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Preparation: Under an inert atmosphere (N2 or Ar), add catechol (1 equivalent) to a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at room temperature for 1 hour.

  • Alkylation: Add 2-chloroethyl methyl ether (1 equivalent) dropwise to the solution.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Workup: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-(2'-methoxyethyl)phenol via Reduction (for comparison)

While this protocol is for the para-isomer, the reduction step is relevant for a multi-step synthesis that may be adapted for the ortho-isomer.[4]

  • Reaction Setup: In a high-pressure autoclave, charge alpha-methoxy-4-hydroxyacetophenone, acetic acid, and a Pd/C catalyst.

  • Hydrogenation: Purge the autoclave with nitrogen and then hydrogen. Pressurize with hydrogen gas.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80°C) and maintain the hydrogen pressure for the duration of the reaction (e.g., 2 hours).

  • Workup: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

  • Analysis: Analyze the filtrate by GC to determine the yield of 4-(2'-methoxyethyl)phenol.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Methoxyethylphenols

ParameterWilliamson Ether Synthesis (General)Reduction of alpha-methoxy-4-hydroxyacetophenone[4]
Starting Material Phenol / Catecholalpha-methoxy-4-hydroxyacetophenone
Reagents Base (e.g., NaH, K2CO3), Alkylating agent (e.g., 2-chloroethyl methyl ether)H2 gas, Pd/C catalyst
Solvent DMF, THF, AcetonitrileAcetic Acid
Temperature Room Temperature to 60°C20°C to 85°C
Pressure Atmospheric30 PSIG to 400 PSIG
Reported Yield Varies depending on substrate and conditionsUp to 88% (for para-isomer)

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start phenol Phenol start->phenol deprotonation Deprotonation (Formation of Phenoxide) phenol->deprotonation base Base (e.g., NaH) base->deprotonation solvent Anhydrous Solvent (e.g., DMF) solvent->deprotonation alkylation Alkylation with 2-haloethyl methyl ether deprotonation->alkylation monitoring Reaction Monitoring (TLC/GC) alkylation->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify product This compound purify->product

Caption: Workflow for Williamson Ether Synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions reagent_issues Reagent/Solvent Purity start->reagent_issues optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions check_base Check Base Strength/Amount incomplete_reaction->check_base minimize_byproducts Minimize Byproducts (Control Temp, Inert Atm.) side_reactions->minimize_byproducts purify_reagents Use Anhydrous Solvents & Pure Reagents reagent_issues->purify_reagents

References

Impact of base selection on Williamson ether synthesis of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the Williamson ether synthesis of 2-(2-Methoxyethyl)phenol, with a specific focus on the impact of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis?

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide). The reaction typically proceeds via an S(N)2 (bimolecular nucleophilic substitution) mechanism. In this specific synthesis, the hydroxyl group of a phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide.[1]

Q2: Why is the selection of a base critical for the synthesis of this compound?

The choice of base is crucial for several reasons:

  • Deprotonation Efficiency: The base must be strong enough to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for a wider range of viable bases.[2]

  • Side Reactions: The alkoxide/phenoxide is not only a nucleophile but also a base. Using a very strong or sterically hindered base can promote side reactions, such as the E2 elimination of the alkylating agent.[1]

  • Reaction Conditions: The choice of base often dictates the required solvent and temperature, which in turn affect reaction rate and yield. For instance, strong bases like sodium hydride (NaH) require anhydrous (dry) solvents like DMF or THF.[3]

Q3: What are the most common bases used for the Williamson ether synthesis with phenols?

For the alkylation of phenols, a range of bases can be used. Common choices include:

  • Strong Bases: Sodium hydride (NaH) and potassium hydride (KH) are very effective as they irreversibly deprotonate the phenol.[1]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are often used, sometimes in aqueous or biphasic systems with a phase-transfer catalyst.

  • Carbonates: Weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also frequently employed, particularly when milder conditions are needed to avoid side reactions.[4]

Q4: What are the potential side reactions when synthesizing ethers from phenoxides?

The primary side reaction of concern is the base-catalyzed elimination of the alkylating agent. Another potential issue when using phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, as the phenoxide ion is an ambident nucleophile.[5]

Troubleshooting Guide

Problem: I am getting a low yield or no product at all.

  • Possible Cause 1: Incomplete Deprotonation. The phenolic proton may not be fully removed, leading to a low concentration of the active nucleophile.

    • Solution: Ensure you are using at least one equivalent of a sufficiently strong base. For challenging substrates, switching from a weaker base like K₂CO₃ to a stronger base like NaH can significantly improve yields. Strong bases like NaH require anhydrous (dry) solvents such as DMF or THF for optimal results.[1][3]

  • Possible Cause 2: Poor Reaction Conditions. The solvent or temperature may not be optimal for the S(_N)2 reaction.

    • Solution: Polar aprotic solvents like DMF or DMSO can accelerate S(_N)2 reactions. If the reaction is slow, gently heating the mixture may be necessary. For instance, reactions with K₂CO₃ in DMF can be heated to 70-110 °C to improve the rate.[6]

  • Possible Cause 3: Inactive Alkylating Agent. The 2-chloroethyl methyl ether may have degraded, or a more reactive leaving group may be needed.

    • Solution: Use a fresh bottle of the alkylating agent. To increase reactivity, you can add a catalytic amount of sodium iodide (NaI), which will convert the alkyl chloride to the more reactive alkyl iodide in situ.

Problem: My reaction is producing significant amounts of side products.

  • Possible Cause 1: E2 Elimination. The base is acting on the alkylating agent, causing elimination to form an alkene instead of substitution. This is more common with sterically hindered alkyl halides or at high temperatures.

    • Solution: Switch to a less sterically hindered or milder base, such as K₂CO₃. Running the reaction at a lower temperature for a longer period can also favor the S(_N)2 pathway over E2 elimination.

  • Possible Cause 2: C-Alkylation. The alkylating agent is reacting with the carbon atoms of the phenol ring.

    • Solution: This is an inherent property of the phenoxide nucleophile. Modifying the solvent and counter-ion (by changing the base) can sometimes influence the O- vs. C-alkylation ratio. Milder conditions generally favor O-alkylation.

Problem: I am recovering most of my unreacted starting phenol.

  • Possible Cause 1: Insufficient Base or Reaction Time. The deprotonation may be incomplete, or the reaction has not had enough time to proceed to completion.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the base. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction period.

  • Possible Cause 2: Low Temperature. The reaction may lack the necessary activation energy.

    • Solution: If using a milder base like K₂CO₃, the reaction may require heating. Gradually increase the temperature (e.g., to 50-80 °C) and continue to monitor by TLC.

Impact of Base Selection on Reaction Yield

Base / Solvent SystemTypical Yield Range (%)Key Considerations
NaH / DMF 80 - 96%[4][7]A strong, non-nucleophilic base that ensures complete and irreversible deprotonation. Requires strict anhydrous (dry) conditions. The reaction with the alcohol is exothermic and evolves hydrogen gas, requiring careful handling.
K₂CO₃ / Acetone or DMF 70 - 89%[4][7]A milder, heterogeneous (insoluble) base. The reaction is often slower and may require heating. It is a safer and easier-to-handle alternative to NaH and can help minimize certain side reactions.
NaOH / H₂O-Toluene (with PTC) Moderate to HighPhase-transfer catalysis (PTC), using a catalyst like tetrabutylammonium bromide (TBAB), allows the use of inexpensive and easy-to-handle aqueous NaOH. The reaction is often very clean.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH) in DMF

This protocol is adapted from general procedures for high-efficiency Williamson ether synthesis.[3]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stir bar and this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add 2-chloroethyl methyl ether (1.1 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates the consumption of the starting phenol. Gentle heating (e.g., to 50 °C) may be applied to accelerate the reaction.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Mild Synthesis using Potassium Carbonate (K₂CO₃) in DMF

This protocol is based on procedures for the alkylation of substituted phenols.[6]

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and DMF (approx. 0.1 M).

  • Alkylation: Add 2-chloroethyl methyl ether (1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir until TLC analysis indicates the completion of the reaction (typically several hours to overnight).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Extraction: Pour the filtrate into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualized Workflows

Williamson_Ether_Synthesis reactant reactant intermediate intermediate product product reagent reagent Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Product Final Ether Product Phenoxide->Product SN2 Attack Byproduct Salt Byproduct (e.g., NaCl) Phenoxide->Byproduct AlkylHalide 2-Chloroethyl methyl ether AlkylHalide->Product AlkylHalide->Byproduct

Caption: General reaction pathway for the Williamson ether synthesis.

Troubleshooting_Workflow problem problem cause cause solution solution start Low or No Yield cause1 Incomplete Deprotonation? start->cause1 cause2 Poor Reaction Conditions? start->cause2 cause3 Side Reactions Dominating? start->cause3 sol1a Use Stronger Base (e.g., NaH) cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Use Polar Aprotic Solvent (DMF, DMSO) cause2->sol2a sol2b Increase Temperature (monitor TLC) cause2->sol2b sol3a Use Milder Base (e.g., K2CO3) cause3->sol3a sol3b Lower Reaction Temperature cause3->sol3b

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Regioselectivity in Electrophilic Substitution of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the regioselectivity in the electrophilic substitution of 2-(2-Methoxyethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary directing effects that control regioselectivity in the electrophilic substitution of this compound?

A1: The regioselectivity of electrophilic substitution on this compound is primarily governed by the interplay of two ortho-, para-directing groups: the strongly activating hydroxyl (-OH) group and the less activating 2-(2-methoxyethyl) group. The hydroxyl group, through its strong +M (mesomeric or resonance) effect, significantly increases electron density at the positions ortho (C6) and para (C4) to it, making these sites highly susceptible to electrophilic attack. The 2-(2-methoxyethyl) group also directs to its ortho (C3, which is blocked) and para (C5) positions, but its influence is weaker than that of the hydroxyl group. Consequently, substitution is expected to occur predominantly at the C4 (para) and C6 (ortho) positions relative to the hydroxyl group.

Q2: How does steric hindrance from the 2-(2-methoxyethyl) group influence the ortho/para ratio?

A2: The 2-(2-methoxyethyl) group at the C2 position creates steric hindrance, which can significantly influence the ratio of ortho to para substitution. Attack at the C6 position (ortho to the hydroxyl group) is sterically hindered by the adjacent bulky 2-(2-methoxyethyl) group. As a result, the para-substituted product (at C4) is often favored, especially when using bulky electrophiles or under conditions that are sensitive to steric effects.

Q3: What are the expected products of common electrophilic substitution reactions on this compound?

A3: Based on the directing effects and steric considerations, the major products for common electrophilic substitution reactions are:

  • Nitration: Primarily 4-nitro-2-(2-methoxyethyl)phenol and 6-nitro-2-(2-methoxyethyl)phenol.

  • Halogenation: Primarily 4-halo-2-(2-methoxyethyl)phenol and 6-halo-2-(2-methoxyethyl)phenol.

  • Friedel-Crafts Acylation/Alkylation: Predominantly the 4-acylated/alkylated product. Ortho-acylation/alkylation is generally disfavored due to severe steric hindrance.

  • Formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann): The major product is expected to be 4-formyl-2-(2-methoxyethyl)phenol. The Reimer-Tiemann reaction, in particular, is known for its ortho-selectivity in phenols, but the steric bulk at the 2-position would likely favor para-formylation.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction

Possible Causes:

  • Deactivation of the catalyst (Friedel-Crafts reactions): The phenolic oxygen can coordinate with Lewis acids (e.g., AlCl₃), deactivating the catalyst and the aromatic ring.

  • Insufficiently reactive electrophile: Phenols are highly reactive, but a very weak electrophile may not be sufficient to induce substitution, especially if reaction conditions are not optimal.

  • Oxidation of the phenol: Phenols are susceptible to oxidation, especially under harsh reaction conditions (e.g., concentrated nitric acid), leading to the formation of tarry byproducts.

Solutions:

  • For Friedel-Crafts Reactions:

    • Use an excess of the Lewis acid catalyst to compensate for coordination with the hydroxyl group.

    • Protect the hydroxyl group as an ether or ester before the Friedel-Crafts reaction, and deprotect it afterward. However, this alters the directing effects.

    • Consider using milder Lewis acids or alternative acylation methods that do not require strong Lewis acids.

  • General Solutions:

    • Ensure the electrophile is generated in situ under appropriate conditions.

    • Use milder reaction conditions (e.g., lower temperatures, dilute reagents) to prevent oxidation and decomposition of the starting material.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Possible Causes:

  • Reaction conditions favoring multiple substitution sites: High temperatures or highly reactive reagents can reduce the selectivity of the reaction.

  • Similar activation of ortho and para positions: The electronic activation by the hydroxyl group at both the ortho and para positions can be comparable, leading to a mixture of products.

Solutions to Favor Para-Substitution:

  • Use of bulky reagents: Employing a sterically demanding electrophile will favor attack at the less hindered para position.

  • Solvent effects: Non-polar solvents may favor para-substitution.

  • Use of specific catalysts: Certain solid acid catalysts, like zeolites, have been shown to favor para-selectivity in the nitration of substituted phenols.

Solutions to Favor Ortho-Substitution:

  • Chelation control: In some reactions, like the Reimer-Tiemann formylation, the electrophile can coordinate with the phenolic oxygen, directing the substitution to the ortho position.[1] However, this is likely to be sterically hindered in this specific substrate.

  • Use of specific directing groups: While not directly applicable without modifying the starting material, certain protecting groups on the hydroxyl function can direct ortho-substitution.

Issue 3: Polysubstitution

Possible Cause:

  • High activation of the aromatic ring: The hydroxyl group strongly activates the ring, making the monosubstituted product more reactive than the starting material, which can lead to further substitution.

Solutions:

  • Use stoichiometric amounts of the electrophile: Carefully controlling the amount of the electrophilic reagent can minimize polysubstitution.

  • Low reaction temperatures: Running the reaction at lower temperatures can help to control the reactivity and prevent further substitution.

  • Deactivation of the ring after initial substitution: In some cases, the introduction of an electron-withdrawing group will deactivate the ring sufficiently to prevent further reaction.

Experimental Protocols

Note: These are general protocols that may need to be optimized for this compound.

Protocol 1: Para-Selective Nitration

  • Reagents: this compound, solid acid catalyst (e.g., H-ZSM-5 zeolite), concentrated nitric acid (90-98%).

  • Procedure:

    • In a round-bottom flask, suspend the zeolite catalyst in a solution of this compound in an inert solvent (e.g., toluene).

    • Heat the mixture to 70-90°C with vigorous stirring.

    • Add concentrated nitric acid dropwise to the heated mixture.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, filter off the catalyst, and wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the 4-nitro-2-(2-methoxyethyl)phenol.

Protocol 2: Ortho-Selective Bromination (by analogy with other phenols)

  • Reagents: this compound, N-bromosuccinimide (NBS), para-toluenesulfonic acid (p-TsOH), methanol.

  • Procedure:

    • Dissolve this compound and a catalytic amount of p-TsOH (e.g., 10 mol%) in ACS-grade methanol.

    • Add N-bromosuccinimide (1.0 equivalent) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 15-30 minutes, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to isolate the 6-bromo-2-(2-methoxyethyl)phenol.

Quantitative Data Summary

The following table summarizes expected regioselectivity based on data for analogous 2-substituted phenols. Actual ratios for this compound may vary and require experimental determination.

ReactionElectrophile/ConditionsMajor Product(s)Expected Predominant IsomerNotes
Nitration Dilute HNO₃4-Nitro and 6-Nitro isomersParaMilder conditions to avoid oxidation.
Conc. HNO₃ / Zeolite catalyst4-Nitro and 6-Nitro isomersParaZeolites can enhance para-selectivity.[2]
Halogenation Br₂ in CCl₄4-Bromo and 6-Bromo isomersParaNon-polar solvent and steric hindrance favor para-substitution.
NBS / p-TsOH in Methanol4-Bromo and 6-Bromo isomersOrthoThis catalytic system has shown high ortho-selectivity for other para-substituted phenols.[3]
Friedel-Crafts Acylation RCOCl / AlCl₃4-Acyl isomerParaStrong Lewis acid can complex with the -OH group. Ortho position is sterically hindered.
Vilsmeier-Haack Formylation POCl₃ / DMF4-Formyl and 6-Formyl isomersParaGenerally favors the less sterically hindered para position in substituted benzenes.[4][5]
Reimer-Tiemann Formylation CHCl₃ / NaOH4-Formyl and 6-Formyl isomersParaWhile typically ortho-directing for phenols, steric hindrance at C2 will likely favor para attack.[1]

Visualizations

Electrophilic_Substitution_Pathway cluster_start Starting Material cluster_reaction Electrophilic Attack cluster_intermediates Arenium Ion Intermediates cluster_products Products Start This compound E_plus Electrophile (E+) Ortho_Intermediate Ortho-attack (C6) E_plus->Ortho_Intermediate Sterically Hindered Para_Intermediate Para-attack (C4) E_plus->Para_Intermediate Sterically Favored Ortho_Product 6-E-2-(2-Methoxyethyl)phenol Ortho_Intermediate->Ortho_Product Deprotonation Para_Product 4-E-2-(2-Methoxyethyl)phenol Para_Intermediate->Para_Product Deprotonation

Caption: General pathway for electrophilic substitution of this compound.

Troubleshooting_Logic Start Experiment Issue Low_Yield Low Yield / No Reaction Start->Low_Yield Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Polysubstitution Polysubstitution Start->Polysubstitution Cause_Catalyst Catalyst Deactivation Low_Yield->Cause_Catalyst Friedel-Crafts? Cause_Oxidation Phenol Oxidation Low_Yield->Cause_Oxidation Cause_Conditions Harsh Conditions Poor_Selectivity->Cause_Conditions Cause_Reactivity High Ring Activity Polysubstitution->Cause_Reactivity Solution_Excess_Catalyst Use Excess Catalyst / Protect -OH Cause_Catalyst->Solution_Excess_Catalyst Solution_Milder_Cond Use Milder Conditions Cause_Oxidation->Solution_Milder_Cond Cause_Conditions->Solution_Milder_Cond Solution_Bulky_Reagent Use Bulky Reagent for Para Cause_Conditions->Solution_Bulky_Reagent Solution_Stoichiometry Control Stoichiometry / Lower Temp Cause_Reactivity->Solution_Stoichiometry

Caption: Troubleshooting logic for common issues in electrophilic substitution.

References

Degradation pathways of 2-(2-Methoxyethyl)phenol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Methoxyethyl)phenol, particularly concerning its degradation pathways under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways:

  • Acid-catalyzed ether cleavage: The ether bond in the methoxyethyl side chain can be cleaved under harsh acidic conditions (e.g., strong acid and elevated temperatures). This hydrolysis results in the formation of 2-(2-hydroxyethyl)phenol and methanol.[1]

  • Oxidative degradation: In the presence of oxidizing agents, which can be prevalent in forced degradation studies, the phenolic ring is susceptible to oxidation. This can lead to the formation of hydroxylated species like hydroquinone and 1,2,4-benzenetriol, followed by ring cleavage to form smaller organic acids.[1] While these are advanced oxidation products, initial hydroxylation of the aromatic ring is a potential primary step.

Q2: I am observing the formation of 2,3-dihydrobenzofuran in my acidic degradation study. Is this an expected product?

A2: Yes, the formation of 2,3-dihydrobenzofuran from this compound is a known acid-catalyzed cyclization reaction.[1] This occurs through an intramolecular reaction where the phenolic hydroxyl group attacks the side chain, leading to the formation of the furan ring and elimination of methanol. The presence of an acid catalyst facilitates this transformation.[1]

Q3: What are typical "harsh acidic conditions" for inducing degradation of this compound?

A3: In the context of forced degradation studies for pharmaceuticals, which often involve substituted phenols, typical acidic stress conditions involve treating the compound with 0.1N hydrochloric acid (HCl) and heating at temperatures ranging from 60°C to 80°C for a specified period, such as 30 minutes to several hours.[2] The goal is to achieve a target degradation of 5-20%.[2] If no degradation is observed, refluxing at a higher acid concentration may be necessary.[2]

Q4: My degradation study under acidic conditions is showing very slow or no degradation. What could be the reason?

A4: Several factors could contribute to the stability of this compound under your experimental conditions:

  • Insufficiently harsh conditions: The acid-catalyzed cleavage of the ether bond generally requires forcing conditions, such as high acid concentration and elevated temperatures.[1] Your conditions may be too mild.

  • Intramolecular hydrogen bonding: The ortho-position of the methoxyethyl group allows for potential intramolecular hydrogen bonding between the phenolic hydrogen and the ether oxygen.[1] This can increase the stability of the molecule and make it more resistant to degradation compared to its meta and para isomers.

  • Purity of the starting material: Ensure your starting material is free from any stabilizers that might inhibit degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Stability Analysis
Symptom Possible Cause Troubleshooting Steps
An early eluting peak is observed.Formation of smaller, more polar degradation products like organic acids from aromatic ring cleavage.1. Analyze the sample using a mass spectrometer (MS) detector to identify the mass of the unknown peak. 2. Compare the retention time with standards of expected small organic acids if available. 3. Consider that this may result from advanced oxidation if oxygen is not excluded from the experiment.
A peak with a mass corresponding to the loss of a methyl group is detected.Acid-catalyzed demethylation of the methoxyethyl side chain.1. Confirm the mass using LC-MS. 2. This corresponds to the formation of 2-(2-hydroxyethyl)phenol. 3. Increase the reaction time or temperature to see if the peak intensity increases, confirming it as a degradation product.
A less polar peak appears, which becomes more prominent over time.Formation of the cyclized product, 2,3-dihydrobenzofuran.[1]1. Confirm the identity of this peak using a reference standard for 2,3-dihydrobenzofuran if available. 2. Analyze by GC-MS or LC-MS to confirm the molecular weight.
Issue 2: Poor Reproducibility of Degradation Profiles
Symptom Possible Cause Troubleshooting Steps
The extent of degradation varies significantly between experiments.1. Inconsistent temperature control. 2. Variable exposure to oxygen/light. 3. Inconsistent acid concentration.1. Use a calibrated heating block or water bath for precise temperature control. 2. Perform experiments in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 3. Prepare fresh acid solutions for each experiment and verify the concentration.
The degradation product profile changes between runs.The degradation pathway is sensitive to minor variations in experimental conditions.1. Strictly control all experimental parameters (temperature, time, acid concentration, headspace). 2. Document all experimental details meticulously to identify any potential sources of variation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound under acidic conditions (0.1N HCl at 80°C). This data is illustrative and based on expected degradation pathways.

Time (hours)This compound (%)2-(2-hydroxyethyl)phenol (%)2,3-dihydrobenzofuran (%)Other Degradants (%)
0100000
292.53.14.20.2
485.35.88.50.4
872.110.216.90.8
2445.618.934.11.4

Experimental Protocols

Protocol: Forced Acidic Degradation of this compound

Objective: To evaluate the degradation of this compound under acidic conditions and identify the resulting degradation products.

Materials:

  • This compound

  • 0.1N Hydrochloric Acid (HCl)

  • 0.1N Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Amber HPLC vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition:

    • In an amber vial, mix 1 mL of the stock solution with 9 mL of 0.1N HCl.

    • Cap the vial tightly and place it in a heating block or water bath set to 80°C.

  • Time Points: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent volume of 0.1N NaOH to stop the degradation reaction.

  • Analysis:

    • Dilute the neutralized samples with an appropriate mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection at a suitable wavelength).

    • Use a mass spectrometer (MS) detector coupled to the HPLC to aid in the identification of degradation products.

  • Control Sample: Prepare a control sample by mixing the stock solution with HPLC grade water instead of 0.1N HCl and keep it at room temperature, protected from light.

Visualizations

Degradation_Pathways cluster_main This compound Degradation cluster_path1 Acid-Catalyzed Ether Cleavage cluster_path2 Acid-Catalyzed Cyclization 2_methoxy This compound 2_hydroxy 2-(2-hydroxyethyl)phenol 2_methoxy->2_hydroxy + H₂O, H⁺, Δ methanol Methanol 2_methoxy->methanol + H₂O, H⁺, Δ dihydrobenzofuran 2,3-dihydrobenzofuran 2_methoxy->dihydrobenzofuran H⁺, -CH₃OH

Caption: Acid-catalyzed degradation pathways of this compound.

Experimental_Workflow start Start: Prepare 1 mg/mL Stock Solution stress Mix with 0.1N HCl Heat to 80°C start->stress sampling Withdraw Aliquots at 0, 2, 4, 8, 24 hours stress->sampling neutralize Neutralize with 0.1N NaOH sampling->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze end End: Characterize Degradants analyze->end

Caption: Workflow for forced acidic degradation study.

References

Technical Support Center: Improving Selectivity in Functional Group Transformations of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the selectivity of functional group transformations on 2-(2-Methoxyethyl)phenol.

Troubleshooting Guides

This section addresses common issues encountered during the chemical modification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or No Reaction in O-Alkylation

  • Question: I am attempting to O-alkylate the phenolic hydroxyl group of this compound using an alkyl halide and a base, but I am observing low to no product formation. What could be the issue?

  • Answer:

    • Insufficiently Strong Base: The phenolic proton of this compound is acidic, but a sufficiently strong base is required for complete deprotonation to the more nucleophilic phenoxide. If using a weak base like sodium bicarbonate, the equilibrium may not favor the phenoxide. Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

    • Steric Hindrance: The ortho-(2-methoxyethyl) group can sterically hinder the approach of bulky alkylating agents. Solution: If using a sterically demanding alkyl halide, consider a less hindered one if the synthesis allows. Alternatively, using a smaller, highly active alkylating agent like dimethyl sulfate or methyl iodide for O-methylation can be effective.

    • Poor Solvent Choice: The choice of solvent is crucial for SN2 reactions. Protic solvents can solvate the phenoxide, reducing its nucleophilicity. Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone. These solvents solvate the cation of the base but not the phenoxide anion, enhancing its reactivity.

    • Reaction Temperature: The reaction may be too slow at room temperature. Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.

Issue 2: Competing C-Alkylation instead of desired O-Alkylation

  • Question: My O-alkylation of this compound is yielding a significant amount of C-alkylated byproducts. How can I improve the selectivity for O-alkylation?

  • Answer:

    • Solvent Effects: Protic solvents, such as water or alcohols, can stabilize the phenoxide ion through hydrogen bonding, making the oxygen less available for alkylation and promoting electrophilic attack on the electron-rich aromatic ring (C-alkylation).[1] Solution: Employ polar aprotic solvents like DMF or DMSO to favor O-alkylation.[1]

    • Counter-ion Effects: The nature of the counter-ion from the base can influence the reaction's regioselectivity. Solution: Using larger, "softer" cations like cesium (from Cs₂CO₃) can increase the preference for O-alkylation.

    • Reaction Conditions: Harder electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles might show increased C-alkylation. Solution: Ensure you are using a suitable alkyl halide. For O-methylation, dimethyl sulfate is often more selective than methyl iodide.

Issue 3: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

  • Question: I am trying to perform an electrophilic aromatic substitution on this compound, but I am getting a mixture of ortho and para isomers that are difficult to separate. How can I favor one isomer over the other?

  • Answer:

    • Inherent Directing Effects: The hydroxyl group is a strong activating and ortho, para-directing group. The 2-(2-methoxyethyl) substituent is also weakly activating and ortho, para-directing. The combination of these effects will naturally lead to a mixture of substitution at the C4 (para to the hydroxyl) and C6 (ortho to the hydroxyl) positions.

    • Steric Hindrance to Favor para-Substitution: The existing ortho substituent can sterically hinder the approach of the electrophile to the other ortho position (C6). Solution: Using a bulkier electrophile can increase the proportion of the para product. For example, using tert-butyl as a Friedel-Crafts alkylating agent will almost exclusively yield the para-substituted product.

    • Protecting Group Strategy for para-Substitution: Protecting the phenolic hydroxyl with a bulky protecting group can further enhance steric hindrance at the ortho positions. Solution: Protect the phenol with a bulky silyl group like triisopropylsilyl (TIPS). This will direct electrophilic substitution to the less hindered para position.

    • Directing Group Strategy for ortho-Substitution: To favor substitution at the C6 position, one can employ a directing group that coordinates with the incoming electrophile. Solution: For formylation, using magnesium dichloride and triethylamine with paraformaldehyde has been shown to be highly ortho-selective.

Issue 4: Low yields in Friedel-Crafts Acylation

  • Question: I am attempting a Friedel-Crafts acylation on this compound and observing low yields and formation of a significant amount of ester byproduct. What is happening?

  • Answer:

    • O-Acylation Competition: The phenolic hydroxyl group is nucleophilic and can react with the acylating agent (acyl chloride or anhydride) to form a phenyl ester (O-acylation), which is often the major product.[2] This reaction is typically faster than the desired C-acylation on the aromatic ring.

    • Deactivation of Catalyst: The Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen of the hydroxyl group, deactivating both the catalyst and the substrate.

    • Solution: Fries Rearrangement: A common strategy is to first perform the O-acylation to form the ester. Then, by heating the ester with an excess of the Lewis acid catalyst (like AlCl₃), the acyl group can be rearranged to the ortho and para positions on the ring. This two-step sequence is known as the Fries rearrangement.[2]

Frequently Asked Questions (FAQs)

Q1: How can I selectively perform a transformation on the methoxyethyl side chain without affecting the phenol?

A1: The phenolic hydroxyl group and the aromatic ring are generally more reactive than the ether linkage in the side chain. To achieve selectivity on the side chain, it is often necessary to protect the phenol first.

  • Protect the Phenol: Convert the phenol to a more robust ether (e.g., benzyl ether) or a silyl ether (e.g., TBDMS or TIPS ether).

  • Perform the Side-Chain Transformation: With the phenol protected, you can then target the methoxyethyl side chain. For example, cleavage of the methyl ether on the side chain would require harsh conditions (e.g., strong acid like HBr or BBr₃), which might also cleave some protecting groups. Careful selection of the protecting group is key.

  • Deprotect the Phenol: After the desired transformation on the side chain, the protecting group on the phenol can be removed under specific conditions that do not affect the newly modified side chain.

Q2: What is the best method for selective O-demethylation of the methoxy group on the side chain of this compound?

A2: Selective O-demethylation of the side-chain methoxy group in the presence of a free phenolic hydroxyl is challenging. The phenolic hydroxyl would first need to be protected. After protection, standard ether cleavage reagents can be used. Boron tribromide (BBr₃) is a powerful reagent for cleaving methyl ethers. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures.

Q3: Can I achieve meta-substitution on the aromatic ring of this compound?

A3: Direct meta-substitution is difficult due to the strong ortho, para-directing effect of the hydroxyl group. However, it can be achieved through multi-step strategies. One approach involves using a directing group that forces the reaction to the meta position, which is then later removed. Another strategy is to start with a material that already has the desired meta substitution pattern and then introduce the hydroxyl and methoxyethyl groups. Recent advances in C-H activation with specific directing groups are also making meta-functionalization more accessible.[3]

Q4: What are the expected byproducts in a Vilsmeier-Haack formylation of this compound?

A4: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings.[4] For this compound, the expected major product would be the para-formylated derivative (4-hydroxy-3-(2-methoxyethyl)benzaldehyde) due to steric hindrance at the ortho positions. Potential side products could include a small amount of the ortho-formylated isomer and potentially some O-formylation if the reaction conditions are not well-controlled. The initial product is an iminium salt which is hydrolyzed to the aldehyde during workup.[4]

Data Presentation: Comparison of Selective Transformations

Table 1: Regioselectivity in the Nitration of Substituted Phenols

Phenolic SubstrateNitrating AgentSolventTemperature (°C)Ortho:Para RatioTotal Yield (%)Reference
PhenolDilute HNO₃Water252:1~50General Textbook Data
PhenolCu(NO₃)₂ · 3H₂OAcetoneReflux1:277-84
4-MethylphenolCAN / NaHCO₃CH₃CN/H₂ORTOrtho only95[5]
4-BromophenolNH₄NO₃ / KHSO₄AcetonitrileRefluxOrtho favoredGood

Table 2: Selectivity in the Alkylation of Phenols

Phenol SubstrateAlkylating AgentBaseSolventProductSelectivity (O- vs. C-)Yield (%)Reference
PhenolDimethyl etherPhosphotungstic acid / γ-Al₂O₃Gas PhaseAnisole (O-alkylation)88.2% O-selectivity46.6 (conversion)[6]
PhenolMethanolCs-loaded silicaGas PhaseAnisole (O-alkylation)100% O-selectivity~90 (conversion)[7]
2-NaphtholBenzyl bromideBaseDMFO-alkylatedMajorHigh[1]
2-NaphtholBenzyl bromideBaseTrifluoroethanolC-alkylatedMajorHigh[1]

Table 3: Comparison of Reagents for O-Demethylation of Guaiacol Derivatives

SubstrateReagentConditionsProductYield (%)Reference
Guaiacol derivativesCobalamin-dependent methyltransferases / thiolAnaerobic, 30 °CCatechol derivatives>90 (conversion)[8]
4-PropylguaiacolHClHigh temp, pressurized water4-PropylcatecholHigh[9]
Guaiacol derivativesBBr₃CH₂Cl₂, low tempCatechol derivativesGenerally highGeneral Textbook Data

Experimental Protocols

Protocol 1: Selective O-Methylation using Potassium Carbonate and Dimethyl Sulfate

This protocol is adapted for the O-methylation of this compound.

  • Materials:

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfate (DMS)

    • Acetone, anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). b. Add anhydrous acetone (10 mL per 1 g of phenol). c. Add anhydrous potassium carbonate (2.0 eq). d. Stir the suspension at room temperature for 15 minutes. e. Slowly add dimethyl sulfate (1.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood. f. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. g. After completion, cool the reaction mixture to room temperature. h. Filter the solid potassium carbonate and wash the solid with a small amount of acetone. i. Concentrate the filtrate under reduced pressure to remove the acetone. j. Dissolve the residue in dichloromethane (20 mL). k. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to quench any remaining DMS, followed by water (1 x 15 mL) and brine (1 x 15 mL). l. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-methoxy-1-(2-methoxyethyl)benzene. m. Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Selective Protection of the Phenolic Hydroxyl as a TIPS Ether

This protocol provides a method for protecting the phenolic hydroxyl group, which can be useful for subsequent reactions on the aromatic ring or side chain.[10][11]

  • Materials:

    • This compound

    • Triisopropylsilyl chloride (TIPSCl)

    • Imidazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and imidazole (2.5 eq). b. Add anhydrous DMF (5 mL per 1 g of phenol). c. Cool the solution to 0 °C in an ice bath. d. Add triisopropylsilyl chloride (1.2 eq) dropwise to the stirring solution. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. f. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). g. Extract the mixture with diethyl ether (3 x 20 mL). h. Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the pure TIPS-protected phenol.

Visualizations

selectivity_workflow cluster_start Starting Material cluster_pathways Reaction Pathways cluster_outcomes Potential Outcomes start This compound direct_reaction Direct Functionalization start->direct_reaction Standard Conditions protection_strategy Protection Strategy start->protection_strategy Introduce Protecting Group mixture Mixture of Products (e.g., ortho/para isomers, O/C-alkylation) direct_reaction->mixture selective_product Selective Product protection_strategy->selective_product Selective Transformation & Deprotection

Caption: A logical workflow for improving selectivity in transformations of this compound.

O_vs_C_alkylation phenoxide 2-(2-Methoxyethyl)phenoxide Anion O_alkylation O-Alkylation Product phenoxide->O_alkylation Polar Aprotic Solvent (e.g., DMF, Acetone) Favored kinetically C_alkylation C-Alkylation Product (ortho/para) phenoxide->C_alkylation Protic Solvent (e.g., H₂O, EtOH) Favored thermodynamically

Caption: The influence of solvent on the competition between O- and C-alkylation of the phenoxide ion.

References

Challenges in the scale-up synthesis of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(2-Methoxyethyl)phenol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the Williamson ether synthesis, a prevalent method for its preparation.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are the primary considerations and troubleshooting steps:

  • Incomplete Deprotonation of Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation of the phenol will be incomplete, leading to a lower concentration of the reactive nucleophile.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in at least a stoichiometric amount. For challenging reactions, stronger bases like sodium hydride (NaH) can be considered, although this increases safety risks on a larger scale.

  • Side Reactions: The most common side reaction is the elimination of the alkylating agent (2-methoxyethyl chloride), especially at higher temperatures, which produces an alkene and an alcohol.[1] Another potential side reaction is C-alkylation, where the alkyl group attaches to the benzene ring instead of the phenolic oxygen.[2]

    • Solution: To minimize elimination, maintain strict temperature control, typically in the range of 60-80°C.[3] To reduce C-alkylation, consider using a polar aprotic solvent like DMF or THF, which can favor O-alkylation.[3]

  • Reaction Conditions: The choice of solvent and temperature is crucial. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the nucleophilicity of the phenoxide.[3] Optimize the reaction temperature; while higher temperatures can increase the reaction rate, they also favor side reactions. A typical range for this synthesis is 60-80°C.[3]

Q2: I am observing significant amounts of an impurity with a similar mass to my product. What could it be and how can I prevent its formation?

A2: A common impurity in this synthesis is the C-alkylated isomer, where the 2-methoxyethyl group is attached to the carbon of the benzene ring instead of the phenolic oxygen. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon of the ring.[4]

  • Prevention:

    • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

    • Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role.

    • Temperature Control: Lowering the reaction temperature may improve the selectivity for O-alkylation.

Q3: The purification of my product by distillation is proving difficult. Are there alternative methods for large-scale purification?

A3: While vacuum distillation is a common method for purifying this compound, challenges such as co-distillation of impurities or thermal degradation can arise, especially at scale.[3]

  • Alternative Purification Strategies:

    • Column Chromatography: For high-purity requirements, column chromatography using silica gel with an eluent system such as ethyl acetate/hexane is effective, though it may be less economical for very large scales.[3]

    • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity on a large scale.

    • Liquid-Liquid Extraction: A well-designed series of liquid-liquid extractions can be used to remove acidic or basic impurities.

Q4: During scale-up, I am concerned about the exothermic nature of the reaction and the potential for a thermal runaway. How can I mitigate this risk?

A4: The Williamson ether synthesis is an exothermic reaction, and on a large scale, the heat generated can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure known as a thermal runaway.[5][6]

  • Mitigation Strategies:

    • Controlled Addition of Reagents: Instead of adding all reagents at once, add the alkylating agent (2-methoxyethyl chloride) slowly and in a controlled manner to the reaction mixture. This allows the cooling system to manage the heat generated.

    • Adequate Cooling Capacity: Ensure that the reactor vessel has a sufficiently powerful cooling system to handle the heat load of the reaction at scale. The ratio of surface area to volume decreases as the reactor size increases, making heat removal less efficient.[5]

    • Monitoring and Emergency Procedures: Implement continuous temperature monitoring with alarms and have a clear emergency procedure in place, which may include a quenching system or an emergency vent.

    • Process Hazard Analysis: Conduct a thorough process hazard analysis (PHA) before scaling up to identify potential risks and establish safe operating limits.

Data Presentation

The following table summarizes typical reaction parameters for the Williamson ether synthesis of phenols, which can be used as a starting point for the optimization of this compound synthesis. Note that optimal conditions for the ortho-isomer may vary.

ParameterValueRationale
Solvent DMF, THFPolar aprotic solvents enhance nucleophilicity.[3]
Base NaOH, KOH, K₂CO₃Sufficiently strong to deprotonate phenol.
Temperature 60 - 100 °CBalances reaction rate and minimization of side reactions.[2][3]
Reaction Time 1 - 8 hoursDependent on scale, temperature, and reagent concentration.[2]
Typical Lab Yields 50 - 95%Varies based on substrate and reaction conditions.[2]

Experimental Protocols

Below is a representative experimental protocol for the Williamson ether synthesis of a phenol, which can be adapted for the synthesis of this compound.

Synthesis of this compound (Adapted Protocol)

  • Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, dissolve phenol (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, 5-10 volumes).

  • Deprotonation: Add a strong base (e.g., NaOH, 1.1 equivalents) to the solution and stir until the phenol is fully deprotonated. This may be accompanied by a slight exotherm.

  • Alkylation: Slowly add 2-methoxyethyl chloride (1.05 equivalents) to the reaction mixture via the addition funnel, maintaining the temperature between 60-70°C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature spike.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Washing: Wash the organic layer with water and then with a brine solution to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound via Williamson Ether Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Product This compound Phenoxide->Product + 2-Methoxyethyl chloride (SN2 Reaction) Methoxyethyl_chloride 2-Methoxyethyl chloride Methoxyethyl_chloride->Product Base Base (e.g., NaOH) Solvent Solvent (e.g., DMF)

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Scale-up Start Low Yield or Impurities Detected Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temperature, Solvent, Time) Start->Check_Conditions Analyze_Impurities Identify Impurities (GC-MS, NMR) Start->Analyze_Impurities Thermal_Scan Perform Thermal Hazard Assessment (DSC) Start->Thermal_Scan Scale-up Concerns Optimize_Temp Optimize Temperature to Minimize Side Reactions Check_Conditions->Optimize_Temp Optimize_Solvent Change Solvent to Favor O-alkylation Check_Conditions->Optimize_Solvent Analyze_Impurities->Optimize_Temp Optimize_Purification Modify Purification Protocol Analyze_Impurities->Optimize_Purification End Process Optimized Optimize_Temp->End Optimize_Solvent->End Optimize_Purification->End Thermal_Scan->End

Caption: Troubleshooting workflow for synthesis scale-up.

References

Avoiding polymerization during reactions with 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(2-Methoxyethyl)phenol

This guide provides technical information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals avoid polymerization and other side reactions when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound is an organic compound with a phenol core structure. It possesses two primary reactive sites: the acidic hydroxyl (-OH) group and the electron-rich benzene ring. The hydroxyl group activates the aromatic ring, making it highly susceptible to electrophilic substitution at the positions ortho and para to the -OH group (positions 4 and 6).[1][2] This high reactivity can lead to unwanted side reactions, including polymerization, if not properly controlled.

Q2: Why is this compound prone to polymerization?

A2: Like many phenolic compounds, this compound can polymerize through several mechanisms. The most common pathways are oxidative coupling and condensation reactions. Oxidative conditions (e.g., exposure to air) can generate phenoxy radicals, which then couple to form polymers.[3][4] Additionally, the activated aromatic ring can react with electrophiles, such as contaminating aldehydes or ketones, under acidic or basic conditions to form resinous materials, similar to Bakelite formation.[5][6][7]

Q3: What are the initial signs of polymerization in my reaction?

A3: The initial signs of polymerization can include:

  • A noticeable increase in the viscosity of the reaction mixture.

  • The formation of an insoluble, often colored, precipitate or tar.

  • Discoloration of the reaction mixture (e.g., turning yellow, brown, or pink).

  • An unexpected exotherm (rapid increase in temperature), which indicates a runaway reaction.[8]

Q4: How should I properly store this compound to ensure its stability?

A4: To ensure stability and prevent degradation, store this compound in a tightly sealed, amber glass container to protect it from light and air. The storage area should be cool, dry, and well-ventilated. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended to prevent slow oxidation.

Troubleshooting Guide: Polymerization Issues

This guide will help you diagnose and solve polymerization problems during your experiments.

Q: I observed a rapid discoloration and thickening of my reaction mixture. What is happening and what should I do?

A: This strongly indicates that polymerization is occurring. The primary causes are often exposure to atmospheric oxygen, excessive heat, or the presence of contaminants.

Immediate Actions:

  • Cool the reaction: Immediately place the reaction vessel in an ice bath to slow down the polymerization rate.

  • Inert Atmosphere: If not already done, ensure the reaction is under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

Troubleshooting Workflow:

The following diagram outlines a logical workflow to diagnose the root cause of polymerization.

G cluster_0 Problem Observed cluster_1 Immediate Checks cluster_2 Solutions start Polymerization Detected (Thickening, Color Change) check_atmosphere Is the reaction under an inert atmosphere (N2/Ar)? start->check_atmosphere check_temp Is the reaction temperature too high? check_atmosphere->check_temp Yes sol_atmosphere Solution: Purge system with N2/Ar. Use degassed solvents. check_atmosphere->sol_atmosphere No check_reagents Are reagents/solvents pure? (Free of peroxides/aldehydes) check_temp->check_reagents No sol_temp Solution: Lower reaction temperature. Use controlled heating. check_temp->sol_temp Yes sol_reagents Solution: Purify reagents. Use fresh, peroxide-free solvents. check_reagents->sol_reagents No sol_inhibitor Solution: Add a radical inhibitor (e.g., BHT, TEMPO). check_reagents->sol_inhibitor Yes, all pure sol_atmosphere->start Re-attempt Reaction sol_temp->start Re-attempt Reaction sol_reagents->start Re-attempt Reaction sol_inhibitor->start Re-attempt Reaction

Caption: Troubleshooting workflow for diagnosing and solving polymerization.

Data Presentation: Polymerization Inhibitors

To prevent unwanted polymerization, especially during heating or distillation, the addition of a radical inhibitor is recommended. The table below provides common inhibitors and suggested starting concentrations. These values may require optimization for your specific reaction conditions.

Inhibitor NameAbbreviationTypeRecommended Concentration (ppm)Notes
Butylated HydroxytolueneBHTHindered Phenol50 - 500Effective at scavenging peroxy radicals.[9][10]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPONitroxide Radical10 - 200Highly efficient stable free radical.[8]
4-MethoxyphenolMEHQPhenolic100 - 1000Common stabilizer for vinyl monomers.
PhenothiazinePTZAmine100 - 500Effective at higher temperatures.

Experimental Protocols

General Protocol for a Reaction Involving this compound (e.g., O-Alkylation)

This protocol incorporates best practices to minimize the risk of polymerization.

1. Reagent and Solvent Preparation:

  • Ensure all solvents are freshly distilled or from a recently opened bottle to minimize peroxide and aldehyde contaminants.

  • If using solvents prone to peroxide formation (e.g., THF, Dioxane), test for peroxides before use.

  • Degas all solvents by bubbling nitrogen or argon through them for 15-30 minutes prior to use.

2. Reaction Setup:

  • Use a flame-dried or oven-dried flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

  • Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.

  • If the reaction requires heating, use a temperature-controlled oil bath or heating mantle to avoid overheating.[11]

3. Reaction Execution:

  • Dissolve this compound in the degassed solvent in the reaction flask under a positive pressure of inert gas.

  • (Optional but Recommended) Add a suitable radical inhibitor (e.g., BHT, 100 ppm) to the solution.

  • Slowly add the other reagents (e.g., base, electrophile) to the solution. For exothermic reactions, use an ice bath to maintain a controlled temperature.

  • Maintain a gentle flow of inert gas throughout the reaction.

  • Monitor the reaction by TLC or another appropriate analytical method. Avoid prolonged reaction times at elevated temperatures.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature before exposing it to air.

  • Perform any aqueous work-up quickly. Avoid prolonged contact with strongly acidic or basic aqueous solutions, which can catalyze side reactions.[12]

  • When concentrating the product on a rotary evaporator, use a moderate temperature to prevent thermal polymerization of the crude material. If the product is high-boiling, consider adding a non-volatile inhibitor like BHT before concentration.

  • Purify the product using an appropriate method (e.g., column chromatography, distillation). If distilling, perform under vacuum to reduce the boiling point and add a fresh portion of inhibitor to the distillation flask.

References

Purification strategies to remove the para-isomer from 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(2-Methoxyethyl)phenol and the removal of its para-isomer, 4-(2-Methoxyethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between this compound and 4-(2-Methoxyethyl)phenol that can be exploited for purification?

Q2: Which analytical techniques are suitable for monitoring the purity of this compound during the purification process?

A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques. A capillary GC method can be developed to separate the ortho, meta, and para isomers, especially after derivatization.[4] HPLC, particularly using a reverse-phase column like the Newcrom R1, has been noted for the analysis of 4-(2-Methoxyethyl)phenol and can be optimized to separate the isomers.[5][6]

Q3: Can I use derivatization to facilitate the separation of the ortho and para isomers?

A3: Yes, derivatization can be a powerful strategy. Derivatizing the phenolic hydroxyl group can alter the physical properties of the isomers, potentially making them easier to separate by chromatography or crystallization.[4] For instance, silylation with reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique prior to GC analysis.[4] After separation, the derivatizing group would need to be removed to recover the purified phenol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Problem: Poor separation of isomers during fractional distillation.

Possible Cause Troubleshooting Step
Insufficient column efficiency. Use a longer packed column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Incorrect pressure. The boiling point difference between the isomers may be more significant at a reduced pressure. Experiment with different vacuum levels.
Flooding of the column. Reduce the heating rate to avoid excessive vapor flow that can prevent proper liquid-vapor equilibrium.
Channelling in the packing. Ensure the packing material is uniform and dense to prevent vapor from bypassing the liquid phase.
Crystallization

Problem: The desired this compound does not crystallize, or co-crystallizes with the para-isomer.

Possible Cause Troubleshooting Step
Inappropriate solvent. The ideal solvent should dissolve the crude mixture at an elevated temperature and allow for the selective crystallization of the para-isomer upon cooling, leaving the ortho-isomer in the mother liquor. Screen a variety of solvents with different polarities.
Cooling rate is too fast. Rapid cooling can lead to the trapping of impurities in the crystal lattice. Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator.
Solution is not saturated. Concentrate the solution by evaporating some of the solvent before cooling.
Presence of oily impurities. Try to "oil out" the impurities by adding a small amount of a non-polar solvent to a concentrated solution of the crude material in a more polar solvent.
Chromatography (HPLC/GC)

Problem: Co-elution or poor resolution of the ortho and para isomers.

Possible Cause Troubleshooting Step
Suboptimal mobile phase (HPLC). Adjust the solvent gradient, composition, or pH of the mobile phase to improve selectivity.
Incorrect column (HPLC/GC). For HPLC, try a different stationary phase (e.g., phenyl-hexyl, cyano) that may offer different selectivity for aromatic isomers. For GC, use a column with a different polarity.
Inappropriate temperature program (GC). Optimize the temperature ramp rate and initial/final temperatures to enhance separation.
Derivatization issues. Incomplete derivatization can lead to multiple peaks for each isomer. Ensure the derivatization reaction goes to completion.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

Objective: To separate this compound from the higher-boiling 4-(2-Methoxyethyl)phenol.

Methodology:

  • Set up a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings) and a vacuum source.

  • Place the crude mixture of isomers in the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 3 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fractions that distill over at different temperature ranges.

  • Analyze each fraction by GC or HPLC to determine the composition.

  • Combine the fractions enriched in the desired ortho-isomer.

Protocol 2: Purification by Recrystallization

Objective: To remove the solid 4-(2-Methoxyethyl)phenol from the likely liquid this compound.

Methodology:

  • Dissolve the crude isomer mixture in a minimal amount of a suitable hot solvent (e.g., a mixture of a polar and non-polar solvent like toluene/hexane or ethyl acetate/hexane).

  • Slowly cool the solution to room temperature.

  • Further cool the solution in an ice bath to promote crystallization of the para-isomer.

  • Filter the solid 4-(2-Methoxyethyl)phenol.

  • The filtrate should be enriched in the ortho-isomer.

  • Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.

  • Assess the purity of the product by GC or HPLC.

Protocol 3: Purification by Preparative HPLC

Objective: To achieve high-purity separation of the isomers using liquid chromatography.

Methodology:

  • Develop an analytical HPLC method that shows good separation between the ortho and para isomers. A reverse-phase C18 or a phenyl-hexyl column with a mobile phase of acetonitrile and water is a good starting point.

  • Scale up the analytical method to a preparative HPLC system with a larger column.

  • Inject the crude mixture onto the preparative column.

  • Collect the fractions corresponding to the elution of the this compound peak.

  • Combine the pure fractions and remove the solvent to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound Isomers

PropertyThis compound (ortho)4-(2-Methoxyethyl)phenol (para)
CAS Number 330976-39-156718-71-9[3][7][8][9]
Molecular Weight 152.19 g/mol 152.19 g/mol [3]
Melting Point Not available42-45 °C[1][3]
Boiling Point Not available125 °C / 3 mmHg
Appearance Likely a liquid or low-melting solidWhite to off-white solid[10]
Solubility Not availableSoluble in methanol and epichlorohydrin; slightly soluble in water[10]

Visualizations

Purification_Workflow Crude_Mixture Crude Mixture (ortho and para isomers) Fractional_Distillation Fractional Distillation Crude_Mixture->Fractional_Distillation Crystallization Crystallization Crude_Mixture->Crystallization Chromatography Preparative HPLC/GC Crude_Mixture->Chromatography Pure_Ortho Pure this compound Fractional_Distillation->Pure_Ortho Crystallization->Pure_Ortho Chromatography->Pure_Ortho

Caption: General purification workflow for separating this compound from its para-isomer.

Derivatization_Strategy Isomer_Mixture Isomer Mixture Derivatization Derivatization (e.g., Silylation) Isomer_Mixture->Derivatization Separation Separation of Derivatives (Chromatography/Crystallization) Derivatization->Separation Dederivatization De-derivatization Separation->Dederivatization Purified_Isomers Purified Isomers Dederivatization->Purified_Isomers

Caption: Logical relationship of a derivatization-based purification strategy.

References

Validation & Comparative

Distinguishing Ortho and Para Isomers of (2-Methoxyethyl)phenol by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of 2-(2-Methoxyethyl)phenol and its para-isomer, 4-(2-Methoxyethyl)phenol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We present predicted ¹H and ¹³C NMR data, detailed experimental protocols, and visual aids to facilitate the differentiation of these two isomers.

The key to distinguishing between the ortho and para isomers lies in the distinct substitution patterns on the phenolic ring. These patterns give rise to unique chemical shifts and coupling constants in ¹H NMR, differing numbers of unique signals in ¹³C NMR, and most definitively, specific through-space correlations in Nuclear Overhauser Effect (NOE) spectroscopy.

Predicted NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and 4-(2-Methoxyethyl)phenol. These predictions are based on established principles of NMR spectroscopy for substituted aromatic compounds. Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton This compound (ortho) 4-(2-Methoxyethyl)phenol (para) Key Differentiating Features
Aromatic-H~ 6.8 - 7.2 (complex multiplet, 4H)~ 7.05 (d, 2H), ~6.71 (d, 2H)The ortho-isomer will show a more complex, overlapping multiplet for the four aromatic protons. The para-isomer will exhibit two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
Phenolic-OH~ 4.0 - 7.0 (broad singlet, 1H)~ 4.0 - 7.0 (broad singlet, 1H)The chemical shift of the phenolic proton is highly variable and concentration/solvent dependent.[1][2] A D₂O shake can be used to confirm this peak.[3]
-CH₂-O-~ 3.61 (t, 2H)~ 3.61 (t, 2H)Minimal difference expected between isomers.
-O-CH₃~ 3.38 (s, 3H)~ 3.38 (s, 3H)Minimal difference expected between isomers.
Ar-CH₂-~ 2.82 (t, 2H)~ 2.82 (t, 2H)Minimal difference expected between isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon This compound (ortho) 4-(2-Methoxyethyl)phenol (para) Key Differentiating Features
C-OH~ 154~ 154Minimal difference expected.
C-CH₂-~ 127~ 130The carbon bearing the methoxyethyl group will have a different chemical shift due to the change in its position relative to the hydroxyl group.
Aromatic-CH6 signals expected4 signals expectedThe ortho-isomer, being less symmetric, is expected to show six distinct aromatic carbon signals. The more symmetric para-isomer should only show four.[4]
-CH₂-O-~ 70~ 70Minimal difference expected.
-O-CH₃~ 59~ 59Minimal difference expected.
Ar-CH₂-~ 35~ 35Minimal difference expected.

Definitive Differentiation by Nuclear Overhauser Effect (NOE) Spectroscopy

While ¹H and ¹³C NMR provide strong evidence for isomer identification, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) offers a definitive method for distinguishing between the ortho and para isomers.[5][6] The NOE is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus in space (typically within 5 Å).[5]

For This compound , a clear NOE correlation is expected between the protons of the methylene group attached to the aromatic ring (Ar-CH₂-) and the aromatic proton at the C3 position. More importantly, an NOE should be observed between the Ar-CH₂- protons and the phenolic -OH proton, due to their spatial proximity in the ortho-isomer.

Conversely, for 4-(2-Methoxyethyl)phenol , no such NOE correlations between the methoxyethyl side chain protons and the phenolic -OH proton or adjacent aromatic protons are expected, as they are located at opposite ends of the molecule.

Experimental Protocols

Standard NMR experiments can be performed to acquire the necessary data for isomer differentiation.

Sample Preparation
  • Weigh approximately 5-10 mg of the phenol sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard 1D proton NMR.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

    • Temperature: 298 K.

  • Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard 1D carbon NMR with proton decoupling (e.g., zgpg30).

  • Parameters:

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • Processing: Fourier transform, phase correct, and calibrate the spectrum.

2D NOESY Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: 2D NOESY (e.g., noesygpph).

  • Parameters:

    • Spectral Width: Same as the ¹H NMR spectrum.

    • Number of Increments in t₁: 256-512.

    • Number of Scans per Increment: 8-16.

    • Mixing Time (τₘ): 500-800 ms. This is a crucial parameter and may need to be optimized.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

Visualizing the Differentiation Workflow

The logical process for distinguishing between the two isomers using the described NMR techniques can be visualized as a workflow.

G Isomer Differentiation Workflow cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis cluster_NOESY Definitive Proof (NOESY) A Acquire 1H NMR Spectrum B Analyze Aromatic Region A->B C Likely ortho-isomer B->C Complex Multiplet D Likely para-isomer B->D Two Doublets I Acquire 2D NOESY Spectrum C->I D->I E Acquire 13C NMR Spectrum F Count Aromatic Signals E->F G Confirms ortho-isomer F->G 6 Signals H Confirms para-isomer F->H 4 Signals J Check for Ar-CH2 / OH Correlation I->J K Definitively ortho-isomer J->K Correlation Present L Definitively para-isomer J->L Correlation Absent start Unknown Isomer start->A start->E

Figure 1. Workflow for differentiating isomers.

The key distinguishing feature in the NOESY spectrum for the ortho-isomer is the through-space correlation between the side chain and the phenolic proton.

NOE Key NOE Correlation for ortho-Isomer cluster_ortho This compound cluster_para 4-(2-Methoxyethyl)phenol (No Correlation) ortho_structure para_structure H_sidechain Ar-CH2 Protons H_hydroxyl OH Proton H_sidechain->H_hydroxyl NOE Correlation (Through-space)

Figure 2. Expected NOE for the ortho-isomer.

By following this guide, researchers can confidently and accurately differentiate between this compound and 4-(2-Methoxyethyl)phenol, ensuring the correct structural assignment for their research and development activities.

References

Comparative Reactivity of Ortho- and Para-Methoxyethylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the reactivity of ortho- and para-methoxyethylphenol, two isomeric organic compounds of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of the factors governing their chemical behavior, supported by theoretical principles and detailed experimental protocols.

Introduction

Ortho- and para-methoxyethylphenol are substituted phenols that exhibit distinct reactivity patterns due to the positional difference of the methoxyethyl group on the aromatic ring. The interplay of electronic and steric effects significantly influences their behavior in various chemical transformations, including electrophilic aromatic substitution and oxidation reactions. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes.

Theoretical Framework: Electronic and Steric Effects

The reactivity of a substituted phenol is primarily dictated by the electronic nature and steric bulk of its substituents. The hydroxyl (-OH) group is a potent activating group, directing incoming electrophiles to the ortho and para positions through resonance donation of a lone pair of electrons. The methoxyethyl group (-CH₂CH₂OCH₃) is also an ortho, para-directing group, albeit with a weaker activating effect than the hydroxyl group.

In para-methoxyethylphenol , the methoxyethyl group is located at the para position relative to the hydroxyl group. This arrangement allows for the electronic effects of both groups to reinforce each other, activating the ortho positions for electrophilic attack. Steric hindrance at the positions ortho to the hydroxyl group is minimal from the para-substituent.

In ortho-methoxyethylphenol , the methoxyethyl group is situated adjacent to the hydroxyl group. This proximity introduces significant steric hindrance around one of the ortho positions, potentially directing electrophilic attack to the other ortho (position 6) and the para (position 4) positions. Furthermore, the close proximity of the ether oxygen in the methoxyethyl group to the phenolic proton can lead to intramolecular hydrogen bonding. This interaction can influence the acidity of the phenolic proton and the orientation of the side chain, thereby affecting reactivity.

Comparative Reactivity Data

While specific kinetic data for the direct comparison of ortho- and para-methoxyethylphenol in all reaction types is not extensively available in the public domain, we can infer their relative reactivity based on established principles of physical organic chemistry. The following table summarizes the expected qualitative differences in their reactivity in key chemical transformations.

Reaction TypeReactivity ParameterOrtho-MethoxyethylphenolPara-MethoxyethylphenolRationale
Electrophilic Aromatic Substitution (e.g., Nitration) Reaction Rate SlowerFasterSteric hindrance from the ortho-methoxyethyl group is expected to slow the approach of the electrophile.
Product Distribution Higher proportion of para- and the less hindered ortho-substituted product.Predominantly ortho-substituted product.The para position is blocked, and the ortho positions are electronically activated.
Oxidation (e.g., with a mild oxidizing agent) Oxidation Potential HigherLowerIntramolecular hydrogen bonding in the ortho isomer can stabilize the phenol, making it slightly more difficult to oxidize.
Acidity pKa Higher (less acidic)Lower (more acidic)Intramolecular hydrogen bonding in the ortho isomer can stabilize the proton, making it less likely to dissociate.

Note: This table presents a qualitative comparison based on theoretical principles. Experimental verification is recommended.

Experimental Protocols

To empirically determine the comparative reactivity of ortho- and para-methoxyethylphenol, the following experimental protocols are proposed.

Experiment 1: Competitive Nitration

Objective: To determine the relative rates of nitration of ortho- and para-methoxyethylphenol.

Materials:

  • Ortho-methoxyethylphenol

  • Para-methoxyethylphenol

  • Nitric acid (70%)

  • Acetic acid (glacial)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., 1,4-dimethoxybenzene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts of ortho-methoxyethylphenol, para-methoxyethylphenol, and the internal standard in dichloromethane.

  • In a separate flask, prepare a nitrating mixture by cautiously adding a stoichiometric equivalent of nitric acid to glacial acetic acid at 0°C.

  • Add the nitrating mixture dropwise to the stirred stock solution at 0°C.

  • Monitor the reaction progress by taking aliquots at regular intervals and quenching them with saturated sodium bicarbonate solution.

  • Extract the organic layer, dry it over anhydrous magnesium sulfate, and analyze by GC-MS.

  • Quantify the disappearance of the starting materials and the formation of nitrated products relative to the internal standard.

  • The relative rates can be determined by comparing the consumption of the two isomers over time.

Experiment 2: Determination of Acid Dissociation Constant (pKa)

Objective: To determine the pKa of ortho- and para-methoxyethylphenol.

Materials:

  • Ortho-methoxyethylphenol

  • Para-methoxyethylphenol

  • Standardized sodium hydroxide solution (0.1 M)

  • Standardized hydrochloric acid solution (0.1 M)

  • Potassium chloride (for maintaining ionic strength)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Prepare a dilute aqueous solution of the phenol isomer of known concentration. Add potassium chloride to maintain a constant ionic strength.

  • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

  • Calibrate the pH meter using standard buffer solutions.

  • Titrate the phenol solution with the standardized sodium hydroxide solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point.

  • Repeat the experiment for the other isomer under identical conditions.

Visualizations

Logical Flow of Reactivity Analysis

The following diagram illustrates the key factors influencing the reactivity of the methoxyethylphenol isomers.

G cluster_isomers Isomers cluster_factors Influencing Factors cluster_reactivity Reactivity Outcomes ortho ortho-Methoxyethylphenol electronic Electronic Effects (Resonance, Inductive) ortho->electronic steric Steric Hindrance ortho->steric h_bonding Intramolecular H-Bonding (ortho isomer only) ortho->h_bonding para para-Methoxyethylphenol para->electronic rate Reaction Rate electronic->rate distribution Product Distribution electronic->distribution steric->rate steric->distribution potential Oxidation Potential h_bonding->potential acidity Acidity (pKa) h_bonding->acidity

Caption: Factors influencing the reactivity of ortho- and para-methoxyethylphenol.

Experimental Workflow for Competitive Nitration

The following diagram outlines the experimental workflow for the competitive nitration experiment.

G start Prepare Equimolar Mixture (ortho, para isomers + internal standard) nitration Perform Nitration (HNO3/AcOH at 0°C) start->nitration sampling Take Aliquots at Time Intervals nitration->sampling quench Quench with NaHCO3 sampling->quench extract Extract with Dichloromethane quench->extract dry Dry over MgSO4 extract->dry analyze GC-MS Analysis dry->analyze quantify Quantify Reactants and Products analyze->quantify end Determine Relative Reactivity quantify->end

Caption: Workflow for the competitive nitration of methoxyethylphenol isomers.

Conclusion

The reactivity of ortho- and para-methoxyethylphenol is a nuanced interplay of electronic and steric factors. The para isomer is generally expected to be more reactive in electrophilic aromatic substitutions due to lower steric hindrance. Conversely, the ortho isomer's potential for intramolecular hydrogen bonding can influence its acidity and oxidation potential. The provided experimental protocols offer a framework for the quantitative comparison of these two important isomers, enabling a deeper understanding of their chemical behavior for applications in research and development.

A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving baseline separation of structural isomers is a critical yet often challenging analytical task. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation of methoxyethylphenol isomers, focusing on the strategic selection of stationary phases to optimize resolution.

The positional isomers of methoxyethylphenol, namely 2-methoxyethylphenol (ortho), 3-methoxyethylphenol (meta), and 4-methoxyethylphenol (para), present a typical separation challenge due to their similar physicochemical properties. Effective separation is crucial for accurate quantification and impurity profiling in pharmaceutical development and other scientific research. This guide compares the performance of conventional C18 columns with alternative stationary phases, such as Phenyl and Pentafluorophenyl (PFP) phases, presenting experimental data from analogous separations of cresol isomers to inform method development.

Comparison of Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC. While C18 columns are the workhorse of reversed-phase chromatography, their primarily hydrophobic retention mechanism is often insufficient for resolving closely related positional isomers.

Stationary PhasePrimary Interaction Mechanism(s)Advantages for Isomer SeparationDisadvantages for Isomer Separation
C18 (ODS) Hydrophobic interactions.General-purpose, widely available, robust.Often fails to resolve positional isomers with similar hydrophobicity, such as m- and p-cresol.[1]
Phenyl / Phenyl-Hexyl Hydrophobic and π-π interactions.Enhanced selectivity for aromatic compounds due to interactions with the phenyl rings.[2] Can resolve isomers that co-elute on C18.[2]Selectivity can be dependent on the organic modifier used in the mobile phase.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Multiple interaction modes provide unique selectivity, particularly for halogenated compounds and positional isomers of aromatic compounds.[3][4] Can separate isomers resistant to separation on C18 phases.[1]May exhibit different retention orders compared to C18, requiring more extensive method development.
Graphitic Carbon Hydrophobic and polar retention effects on a planar surface.Exceptional selectivity towards isomers based on their shape and planarity. Can retain very polar compounds.Retention mechanisms are complex and less predictable than silica-based phases.

Experimental Protocols

While direct comparative data for methoxyethylphenol isomers is limited in published literature, studies on the separation of cresol isomers (methylphenol), which are structurally analogous, provide valuable insights. The following protocols are based on these findings and general principles of HPLC method development.

Method 1: Standard C18 Separation (Baseline)

This method serves as a baseline to evaluate the performance of a standard C18 column.

  • Column: C18 (ODS), 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and Water

  • Mode: Isocratic or Gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Temperature: Ambient

Method 2: Phenyl Column for Enhanced Selectivity

This method utilizes a phenyl stationary phase to introduce π-π interactions, aiming to improve the resolution of the isomers.

  • Column: Phenyl, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and Water

  • Mode: Isocratic or Gradient (adjust composition to achieve similar retention times as the C18 method for comparison)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Temperature: Ambient

Method 3: PFP Column for Orthogonal Selectivity

The PFP phase offers multiple interaction mechanisms, providing an alternative, or "orthogonal," selectivity to C18 and Phenyl columns.

  • Column: Pentafluorophenyl (PFP), 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Methanol and Water with a buffer (e.g., 10 mM ammonium acetate, pH 6.8)

  • Mode: Isocratic or Gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Temperature: Ambient

Data Presentation: Cresol Isomer Separation

The following table summarizes the performance of C18 and Phenyl columns for the separation of cresol isomers, demonstrating the enhanced selectivity of the Phenyl phase.

IsomerC18 ColumnPhenyl Column
o-cresol Elutes first, but may co-elute with m-cresol.[2]Baseline resolved from m- and p-cresol.[2]
m-cresol Often co-elutes with o-cresol or p-cresol.[1][2]Baseline resolved from o- and p-cresol.[2]
p-cresol May co-elute with m-cresol.[1]Baseline resolved from o- and m-cresol.[2]

Data synthesized from qualitative descriptions of chromatograms presented in the cited literature.[1][2]

Another study demonstrated that for m- and p-cresol, a C18 stationary phase could not achieve separation, while a PFP phase could.[1] This highlights the utility of PFP columns when C18 and even some Phenyl phases fail.

Logical Workflow for HPLC Method Development

The process of developing a robust HPLC method for isomer separation follows a logical progression, from initial screening to final optimization. The following diagram illustrates this workflow.

HPLC_Method_Development HPLC Method Development Workflow for Methoxyethylphenol Isomers A Define Separation Goal (Baseline resolution of o, m, p isomers) B Initial Column & Mobile Phase Screening A->B C1 C18 Column (ACN/Water) B->C1 C2 Phenyl Column (ACN/Water) B->C2 C3 PFP Column (MeOH/Water) B->C3 D Evaluate Initial Results (Resolution, Peak Shape, Retention Time) C1->D C2->D C3->D E Is Resolution ≥ 1.5? D->E F Method Optimization E->F Yes H Adjust Mobile Phase (% Organic, pH, Buffer) E->H No G Final Validated Method F->G I Vary Temperature H->I I->D

Caption: A flowchart illustrating the systematic approach to HPLC method development for isomer separation.

Conclusion

For the successful separation of methoxyethylphenol isomers, moving beyond a standard C18 stationary phase is often necessary.

  • Phenyl columns offer a significant advantage by introducing π-π interactions, which can effectively resolve positional isomers that co-elute on C18 columns.

  • PFP columns provide an even more diverse range of interaction mechanisms, making them a powerful tool for separating challenging isomers when other phases fail.

  • Graphitic carbon columns represent a more specialized alternative with unique shape selectivity that could be explored for particularly difficult separations.

By systematically screening these alternative stationary phases and optimizing the mobile phase conditions, researchers can develop robust and reliable HPLC methods for the accurate analysis of methoxyethylphenol isomers.

References

Spectroscopic comparison of 2-(2-Methoxyethyl)phenol and guaiacol

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a detailed spectroscopic comparison of 2-(2-Methoxyethyl)phenol and its structural relative, guaiacol. Unveiling their distinct spectral fingerprints through a battery of analytical techniques, this document provides a foundational dataset for their identification, characterization, and potential applications.

This comparative analysis delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of both phenolic compounds. By presenting quantitative data in accessible tables, detailing the experimental methodologies, and visualizing key chemical processes, this guide aims to be a practical resource for laboratory and research settings.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound and guaiacol, offering a direct comparison of their characteristic spectral features.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Parameter This compound Guaiacol
¹H NMR (CDCl₃, δ ppm) ~7.2-6.8 (m, 4H, Ar-H), ~5.8 (br s, 1H, -OH), 3.61 (t, 2H, -CH₂-O), 3.38 (s, 3H, -OCH₃), 2.82 (t, 2H, Ar-CH₂)[1]~6.93-6.80 (m, 4H, Ar-H), ~5.83 (br s, 1H, -OH), 3.79 (s, 3H, -OCH₃)[2]
¹³C NMR (CDCl₃, δ ppm) Aromatic: ~155, 131, 128, 121, 116, 115; Aliphatic: ~72 (-CH₂-O), ~59 (-OCH₃), ~36 (Ar-CH₂)Aromatic: ~146, 145, 121, 120, 114, 110; Aliphatic: ~56 (-OCH₃)[3][4]
Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data
Parameter This compound Guaiacol
IR (cm⁻¹) ~3400 (O-H, broad), >3000 (C-H, aromatic), <3000 (C-H, aliphatic), ~1250 (C-O-C, strong)[1]~3500 (O-H, broad), ~3050 (C-H, aromatic), ~2950, 2850 (C-H, aliphatic), ~1260 (C-O-C)[5][6][7]
UV-Vis (λmax, nm) ~275 (Estimated in non-polar solvent)275[8]
Mass Spectrometry (EI-MS, m/z) Molecular Ion [M]⁺: 152, Base Peak: 107[1]Molecular Ion [M]⁺: 124, Base Peak: 109[9][10]

Experimental Corner: The How-To of Spectroscopic Analysis

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed protocols for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key acquisition parameters such as the number of scans and relaxation delay should be optimized to ensure a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

This guide focuses on the Attenuated Total Reflectance (ATR) sampling method for FTIR.

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. For solid samples, apply pressure using the instrument's clamp to ensure good contact.

  • Data Acquisition: Acquire the FTIR spectrum. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Mass Spectrometry (MS)

This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a heated inlet system.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic charged fragments and neutral species.

  • Mass Analysis and Detection: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualizing the Chemistry: Pathways and Processes

To further elucidate the chemical behavior and context of these molecules, the following diagrams, generated using the DOT language, illustrate a key biological pathway for guaiacol and a fundamental reaction mechanism for phenols.

guaiacol_cox_inhibition cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalysis Inflammation Inflammation Prostaglandins->Inflammation Guaiacol Guaiacol Guaiacol->COX2 inhibition

Caption: Guaiacol's role in the inhibition of the COX-2 enzyme pathway.

electrophilic_aromatic_substitution Phenol Phenol Derivative (e.g., this compound) Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) Phenol->Arenium_Ion + E+ Electrophile Electrophile (E+) Product Substituted Phenol Arenium_Ion->Product Deprotonation Proton_Loss -H+ Arenium_Ion->Proton_Loss

Caption: Mechanism of electrophilic aromatic substitution on a phenol derivative.

References

A Comparative Analysis of the Acidity of 2-(2-Methoxyethyl)phenol and Other Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the acidity of 2-(2-Methoxyethyl)phenol and a range of other substituted phenols. The acidity of phenols is a critical parameter in drug design and development, influencing factors such as solubility, membrane permeability, and receptor binding. This document presents experimental pKa values for various substituted phenols to facilitate a clear comparison of their acid strengths. Additionally, detailed experimental protocols for determining pKa are provided, along with a schematic of the general workflow.

Data Presentation: Acidity of Substituted Phenols

The acidity of phenols is quantified by their pKa values; a lower pKa indicates a stronger acid. The table below summarizes the experimental pKa values for this compound and a selection of other substituted phenols.

CompoundSubstituentPositionpKa
This compound -CH₂CH₂OCH₃orthoNot available
4-(2-Methoxyethyl)phenol-CH₂CH₂OCH₃para~10.00 (Predicted)[1]
Phenol-H-9.98[2]
o-Cresol-CH₃ortho10.287[3]
m-Cresol-CH₃meta10.09[3]
p-Cresol-CH₃para10.26[3][4]
o-Nitrophenol-NO₂ortho7.23[5]
m-Nitrophenol-NO₂meta8.40
p-Nitrophenol-NO₂para7.14[5]
o-Chlorophenol-Clortho8.56[6][7]
m-Chlorophenol-Clmeta9.12
p-Chlorophenol-Clpara9.41[8]

Experimental Protocols

The determination of pKa values is a fundamental procedure in chemical analysis. The following are standard methods for the pKa determination of phenolic compounds.

1. Potentiometric Titration

This is a highly precise and common method for pKa determination.

  • Principle: A solution of the phenolic compound is titrated with a standard solution of a strong base (e.g., NaOH). The potential of the solution is monitored using a pH electrode as the base is added. The pKa is the pH at the half-equivalence point.

  • Apparatus:

    • Potentiometer with a combined pH glass electrode

    • Burette

    • Stirrer

    • Thermostated reaction vessel

  • Procedure:

    • Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).

    • Sample Preparation: A solution of the phenol is prepared in water or a suitable co-solvent if the compound has low water solubility. The concentration is typically around 10⁻⁴ M. The ionic strength of the solution is kept constant using a background electrolyte like KCl.

    • Titration: The phenol solution is made acidic (pH 1.8-2.0) with a strong acid (e.g., HCl). The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small increments.

    • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

2. Spectrophotometric Method

This method is useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

  • Principle: The absorbance of a solution of the phenol is measured at various pH values. The pKa is determined from the change in absorbance as the compound transitions from its protonated to its deprotonated form. The Henderson-Hasselbalch equation is applied to the spectral data.

  • Apparatus:

    • UV-Vis Spectrophotometer

    • pH meter

    • Thermostated cuvette holder

  • Procedure:

    • Spectrum Scans: The UV-Vis absorption spectra of the phenol are recorded in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to determine the wavelengths of maximum absorbance for both species.[2]

    • Buffer Preparation: A series of buffer solutions with known pH values are prepared.

    • Sample Preparation: A constant concentration of the phenol is added to each buffer solution.

    • Data Acquisition: The absorbance of each solution is measured at the predetermined wavelength(s).

    • Data Analysis: The ratio of the deprotonated to the protonated species is calculated from the absorbance data. The pKa is then determined by plotting the pH versus the logarithm of this ratio. The pH at which the concentrations of the two species are equal is the pKa.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_method pKa Determination Method cluster_analysis Data Analysis prep Prepare Phenol Solution (e.g., 10⁻⁴ M in H₂O/co-solvent) potentiometry Potentiometric Titration: Titrate with strong base (NaOH) and record pH prep->potentiometry Titration Sample spectrophotometry Spectrophotometry: Measure absorbance in buffers of varying pH prep->spectrophotometry Analysis Samples buffers Prepare Standard Buffers (for spectrophotometry) buffers->spectrophotometry pH Control plot_pot Plot pH vs. Titrant Volume potentiometry->plot_pot plot_spec Plot pH vs. log([A⁻]/[HA]) spectrophotometry->plot_spec pka_det Determine pKa (Inflection Point / Intercept) plot_pot->pka_det plot_spec->pka_det

Caption: General workflow for the experimental determination of phenol pKa values.

References

A Comparative Guide to the Synthetic Routes of 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to 2-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable molecule for studying ortho-substituent effects. The following sections detail common and emerging synthetic strategies, offering objective comparisons of their performance based on experimental data from analogous reactions.

Comparative Performance of Synthetic Routes

The selection of an optimal synthetic route depends on factors such as desired yield, purity, cost of reagents, and scalability. The table below summarizes the key performance indicators for three plausible synthetic pathways to this compound.

Parameter Route 1: Williamson Ether Synthesis Route 2: Catalytic Ortho-Alkylation Route 3: Two-Step Synthesis via Grignard Reagent
Starting Materials Phenol, 2-chloroethyl methyl etherPhenol, Methoxyacetaldehyde2-Bromophenol, Magnesium, Ethylene oxide, Methylating agent
Key Reagents Strong base (e.g., NaOH, KOH)Rhenium or other transition metal catalystGrignard reagent, Methyl iodide or Dimethyl sulfate
Typical Yield 50-70%60-85%40-60% (overall)
Purity Good to Excellent (after purification)High (ortho-selective)Good (requires purification at each step)
Key Advantages Well-established, reliable methodHigh ortho-selectivity, atom economyAvoids direct handling of potentially hazardous alkylating agents
Key Disadvantages Potential for O- vs. C-alkylation side productsCatalyst cost and sensitivityMulti-step process, sensitive Grignard reaction conditions
Scalability Readily scalablePotentially scalable, catalyst recycling may be necessaryModerate, requires careful control of exothermic Grignard reaction

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and data from related transformations.

Route 1: Williamson Ether Synthesis

This classical method involves the nucleophilic substitution of a halide by a phenoxide ion.

Materials:

  • Phenol

  • 2-chloroethyl methyl ether

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1 equivalent) in anhydrous ethanol.

  • Slowly add a solution of sodium hydroxide (1.1 equivalents) in ethanol to the flask with stirring.

  • To the resulting sodium phenoxide solution, add 2-chloroethyl methyl ether (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with diethyl ether.

  • The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Route 2: Catalytic Ortho-Alkylation of Phenol

This modern approach utilizes a transition metal catalyst to achieve high ortho-selectivity.

Materials:

  • Phenol

  • Methoxyacetaldehyde

  • Dirhenium decacarbonyl (Re₂(CO)₁₀) or other suitable catalyst

  • Toluene (anhydrous)

  • Palladium on carbon (Pd/C) for reduction step

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add phenol (1 equivalent), dirhenium decacarbonyl (0.025 equivalents), and anhydrous toluene.

  • Add methoxyacetaldehyde (1.5 equivalents) to the mixture.

  • The flask is sealed and the mixture is heated to 150-160 °C for 24-48 hours.

  • The reaction is cooled to room temperature, and the solvent is removed in vacuo.

  • The intermediate ortho-alkenylated phenol is then subjected to a reduction step. The crude product is dissolved in ethanol, and a catalytic amount of Pd/C is added.

  • The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete.

  • The catalyst is filtered off, and the solvent is evaporated.

  • The final product is purified by column chromatography.

Route 3: Two-Step Synthesis via Grignard Reagent

This route involves the formation of an organometallic intermediate followed by reaction with an electrophile and subsequent etherification.

Materials:

  • 2-Bromophenol (with a protected hydroxyl group, e.g., as a silyl ether)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Ethylene oxide

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

Procedure:

  • Grignard Reagent Formation and Reaction:

    • Protect the hydroxyl group of 2-bromophenol (e.g., with a tert-butyldimethylsilyl group).

    • In a flame-dried, three-necked flask under argon, place magnesium turnings (1.2 equivalents).

    • Add a solution of the protected 2-bromophenol (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the Grignard reagent has formed, cool the solution to 0 °C and bubble in ethylene oxide (1.5 equivalents).

    • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer, and remove the solvent.

    • Deprotect the silyl ether to yield 2-(2-hydroxyethyl)phenol.

  • Etherification:

    • To a solution of 2-(2-hydroxyethyl)phenol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

    • After hydrogen evolution ceases, add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.

Visualizing the Synthetic Workflow and Pathways

To aid in the conceptualization of the synthetic and validation process, the following diagrams illustrate the general experimental workflow and the logical relationship between the described synthetic routes.

G General Experimental Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Reactant Preparation Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup 1 Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring 2 Work-up Work-up Reaction Monitoring->Work-up 3 Crude Product Isolation Crude Product Isolation Work-up->Crude Product Isolation 4 Purification Method Purification Method Crude Product Isolation->Purification Method 5 (e.g., Chromatography, Distillation) Structure Elucidation Structure Elucidation Purification Method->Structure Elucidation 6 (NMR, MS) Purity Analysis Purity Analysis Structure Elucidation->Purity Analysis 7 (HPLC, GC) Final Product Final Product Purity Analysis->Final Product Validated This compound G Synthetic Routes to this compound cluster_routes Synthetic Approaches Target: this compound Target: this compound Williamson Ether Synthesis Williamson Ether Synthesis Williamson Ether Synthesis->Target: this compound Direct Etherification Catalytic Ortho-Alkylation Catalytic Ortho-Alkylation Catalytic Ortho-Alkylation->Target: this compound Direct C-C Bond Formation Two-Step Synthesis Two-Step Synthesis Intermediate: 2-(2-Hydroxyethyl)phenol Intermediate: 2-(2-Hydroxyethyl)phenol Two-Step Synthesis->Intermediate: 2-(2-Hydroxyethyl)phenol Grignard Reaction Intermediate: 2-(2-Hydroxyethyl)phenol->Target: this compound Etherification

The Ortho Methoxyethyl Group: Unraveling its Influence on Phenolic Acidity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the steric and electronic effects of the ortho-methoxyethyl substituent on the pKa of phenols, supported by comparative data and experimental protocols.

For researchers and professionals in drug development, understanding the delicate interplay of substituent effects on a molecule's acidity is paramount. The dissociation constant, or pKa, is a critical parameter influencing a compound's pharmacokinetic and pharmacodynamic properties. This guide delves into the specific impact of a methoxyethyl group at the ortho position of a phenolic ring on its acidity. Through a comparative analysis with unsubstituted phenol and its para-substituted counterpart, we elucidate the electronic and steric factors at play.

The Ortho Effect on pKa: A Balancing Act

The introduction of a methoxyethyl group at the ortho position to a hydroxyl group on a benzene ring initiates a complex interplay of electronic and steric effects that collectively determine the compound's pKa. In the case of 2-(2-methoxyethyl)phenol, the acidity is influenced by two primary factors:

  • Intramolecular Hydrogen Bonding: The ether oxygen of the methoxyethyl group is suitably positioned to form an intramolecular hydrogen bond with the hydrogen of the phenolic hydroxyl group. This interaction stabilizes the protonated form of the phenol, making the proton more difficult to remove and thereby decreasing the acidity (increasing the pKa).

  • Steric Hindrance: The bulky methoxyethyl group can sterically hinder the solvation of the phenoxide ion that is formed upon deprotonation. Effective solvation is crucial for stabilizing the negative charge of the anion. By impeding this solvation, the ortho-methoxyethyl group destabilizes the conjugate base, which in turn decreases the acidity (increases the pKa).

  • Electronic Effects: The methoxyethyl group is generally considered to be weakly electron-donating through induction (+I effect). Electron-donating groups tend to destabilize the phenoxide anion by intensifying the negative charge on the oxygen atom, thus decreasing acidity (increasing the pKa).

Considering these factors, the ortho-methoxyethyl group is expected to decrease the acidity of phenol, leading to a higher pKa value.

Comparative pKa Analysis

CompoundSubstituentPositionpKaReference
Phenol-H-9.98 - 10.0[1][2]
Guaiacol-OCH₃ortho9.98[3][4]
2-Ethylphenol-CH₂CH₃ortho10.2[5]
4-Methoxyphenol-OCH₃para10.21[2]
4-Ethylphenol-CH₂CH₃para10.0[6][7][8][9]
p-(2-Methoxyethyl)phenol-CH₂CH₂OCH₃para~10.00 (Predicted)[10]

Analysis of the Data:

  • Phenol serves as our baseline with a pKa of approximately 10.0.[1]

  • Guaiacol (2-methoxyphenol) , with an ortho-methoxy group, has a pKa of 9.98, very similar to phenol.[3][4] This suggests that the electron-withdrawing inductive effect of the oxygen is largely canceled out by the electron-donating resonance effect and potential intramolecular hydrogen bonding.

  • 2-Ethylphenol shows a slight decrease in acidity (pKa = 10.2) compared to phenol.[5] The ethyl group is weakly electron-donating and introduces some steric hindrance.

  • 4-Methoxyphenol is slightly less acidic (pKa = 10.21) than phenol, which is expected from the electron-donating resonance effect of the methoxy group in the para position.[2]

  • 4-Ethylphenol has a pKa of 10.0, indicating that the electron-donating effect of the ethyl group in the para position has a minimal impact on the acidity of the phenol.[6][7][8][9]

  • The predicted pKa of p-(2-methoxyethyl)phenol is around 10.0, suggesting the electronic effect of the methoxyethyl group in the para position is comparable to that of an ethyl group.[10]

Based on this data, we can predict that the pKa of This compound will be slightly higher than that of phenol (around 10.2-10.4). The combined electron-donating and steric effects, along with the stabilizing intramolecular hydrogen bond, are expected to make it a weaker acid than phenol.

Visualizing the Influencing Factors

The following diagram illustrates the key intramolecular interaction affecting the acidity of this compound.

References

Characterization of 2-(2-Methoxyethyl)phenol Impurities: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-(2-Methoxyethyl)phenol, a known impurity and starting material in the synthesis of some pharmaceuticals. We will delve into the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC), offering a data-driven comparison to aid in method selection and development.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling depends on various factors, including the nature of the impurities, the required sensitivity, and the desired analytical throughput. Below is a summary of the performance characteristics of HPLC, GC-MS, and UPLC for the analysis of this compound and its potential impurities.

ParameterHPLC-UVGC-MS (with Derivatization)UPLC-UV/MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSeparation based on polarity with smaller particles for higher efficiency
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.001 - 0.05 ng/L (for phenols in water)[1]~0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.005 - 0.1 ng/L (for phenols in water)[1]~0.05 - 0.2 µg/mL
Linearity (R²) >0.999[2]>0.998[3]>0.999[4]
Precision (%RSD) <2%[5]<15%[6]<2%[5]
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Analysis Time 15 - 30 minutes20 - 40 minutes5 - 15 minutes[4]
Selectivity Good for polar, non-volatile compoundsExcellent for volatile and semi-volatile compoundsExcellent for a wide range of polarities
Identification Capability Based on retention time and UV spectraHigh confidence through mass spectral librariesHigh confidence with MS detection

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of this compound impurities using HPLC, GC-MS, and UPLC.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like phenols.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid) is commonly employed. The gradient program should be optimized to achieve adequate separation of all potential impurities.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 275 nm (phenolic compounds typically exhibit strong absorbance in this region)[7]

  • Analysis: Inject the prepared sample and a blank (mobile phase) into the HPLC system. Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like phenols, a derivatization step is necessary to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction, which converts the polar -OH group of the phenol into a less polar and more volatile trimethylsilyl ether.[8]

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-550

  • Analysis: Inject the derivatized sample into the GC-MS system. Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller column particles to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer.

  • Sub-2 µm particle size column (e.g., C18, 2.1 mm x 50 mm, 1.7 µm).

Mobile Phase:

  • Similar to HPLC, a gradient of acetonitrile and water with a modifier like formic acid (0.1%) is typically used to facilitate MS detection.

Procedure:

  • Sample Preparation: Prepare the sample as described for HPLC, but potentially at a lower concentration due to the higher sensitivity of UPLC.

  • Chromatographic Conditions:

    • Flow rate: 0.3 - 0.5 mL/min

    • Column temperature: 40 °C

    • Injection volume: 1-5 µL

    • Detection: PDA detection at 275 nm and/or MS detection for confirmation and identification of unknown impurities.

  • Analysis: The higher resolution of UPLC allows for better separation of closely eluting impurities, providing a more accurate impurity profile in a shorter analysis time.[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the characterization of this compound impurities using the described analytical techniques.

cluster_0 HPLC / UPLC Workflow Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Inject UV/PDA or MS Detection UV/PDA or MS Detection Chromatographic Separation->UV/PDA or MS Detection Elution Data Analysis Data Analysis UV/PDA or MS Detection->Data Analysis Signal

Caption: General workflow for HPLC and UPLC analysis.

cluster_1 GC-MS Workflow Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization GC Separation GC Separation Derivatization->GC Separation Inject MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Mass Spectra

Caption: Workflow for GC-MS analysis including the derivatization step.

Conclusion

The characterization of impurities in this compound can be effectively achieved using HPLC, GC-MS, and UPLC.

  • HPLC provides a robust and reliable method for routine quality control.

  • GC-MS , with the necessary derivatization step, offers excellent sensitivity and unparalleled identification capabilities for volatile and semi-volatile impurities.

  • UPLC presents a high-throughput and high-resolution alternative, ideal for complex impurity profiles and when faster analysis times are critical.

The choice of the most suitable technique will depend on the specific requirements of the analysis, including the expected impurity profile, the need for structural elucidation, and the desired sample throughput. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating appropriate analytical methods for ensuring the quality and safety of products containing this compound.

References

Comparative Analysis of 2-(2-Methoxyethyl)phenol in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the predicted biological activities of 2-(2-Methoxyethyl)phenol and its potential cross-reactivity in common biological assays. Due to a lack of direct experimental data on this compound, this analysis is based on structure-activity relationships derived from studies on structurally similar guaiacol derivatives.

Executive Summary

This compound is a synthetic phenolic compound with limited publicly available data on its biological activity. However, as a derivative of guaiacol (2-methoxyphenol), it is predicted to possess antioxidant and antimicrobial properties. This guide offers a comparative perspective by summarizing experimental data from related phenolic compounds, providing detailed experimental protocols for relevant assays, and visualizing key workflows and pathways. Researchers are advised to use this information as a preliminary guide and to conduct direct experimental validation for this compound.

Predicted Biological Activity and Cross-Reactivity

Based on the structure-activity relationships of guaiacol and its derivatives, this compound is anticipated to exhibit the following activities:

  • Antioxidant Activity: The phenolic hydroxyl group is a key determinant of antioxidant activity, acting as a hydrogen donor to scavenge free radicals.[1][2][3] The presence of the electron-donating methoxy group at the ortho position can further enhance this activity.[4] The 2-methoxyethyl substituent may influence the lipophilicity and steric hindrance of the molecule, potentially affecting its interaction with radicals and biological membranes.[4]

  • Antimicrobial Activity: Phenolic compounds, including guaiacol derivatives, are known to exert antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, and interfering with cellular energy metabolism.[5][6] The specific side chain can modulate the potency and spectrum of this activity.

Cross-reactivity in biological assays, particularly immunoassays, is dependent on the structural similarity between the analyte and other compounds present in the sample. Given its shared guaiacol core, this compound may exhibit cross-reactivity with other guaiacol derivatives in assays targeting this structural motif.

Comparative Data on Related Phenolic Compounds

To provide a reference for the potential activity of this compound, the following tables summarize the reported biological activities of structurally similar compounds.

Table 1: Comparative Antioxidant Activity of Guaiacol Derivatives

CompoundAssayIC50 / ActivityReference
GuaiacolDPPH Radical Scavenging-[1][2]
VanillinDPPH Radical ScavengingMore active than guaiacol[7]
Vanillic AlcoholPeroxyl Radical ScavengingMost reactive in nonpolar media[7]
Vanillic AcidPeroxyl Radical ScavengingMost reactive in aqueous solution (pH ≥ 6)[7]
EugenolPeroxyl Radical ScavengingHigh activity[7]
Ferulic AcidDPPH Radical ScavengingMost active among guaiacolic acids[1]
Dihydroferulic AcidDPPH Radical ScavengingHighest stoichiometry[1]

Table 2: Comparative Antimicrobial Activity of Methoxyphenol Compounds

CompoundMicroorganismActivity (IC50)Reference
EugenolS. aureus0.75 mM[8][9]
CapsaicinS. aureus0.68 mM[8][9]
VanillinS. aureus1.38 mM[8][9]
EugenolE. coli-[9]
CapsaicinE. coli-[9]

Table 3: Comparative Cytotoxicity of 2-Methoxyphenols

CompoundCell LineCC50Reference
CurcuminHSGHighest cytotoxicity[10]
DehydrodiisoeugenolHSGHigh cytotoxicity[10]
IsoeugenolHSGModerate cytotoxicity[10]
EugenolHSGLow cytotoxicity[10]
Ferulic acidHSGLow cytotoxicity[10]
2-Methoxy-4-methylphenol (MMP)HSGLow cytotoxicity[10]

Experimental Protocols

Detailed methodologies for key assays relevant to the study of phenolic compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[11]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[11]

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Methodology:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[12] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.[11]

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[14]

  • After the treatment period, remove the medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.[15]

  • Incubate the plate at 37°C for a period that allows for the formation of formazan crystals (typically 2-4 hours).[15]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[14]

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The CC50 (the concentration of the compound that reduces cell viability by 50%) can be calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Phenol Phenolic Compound cluster_Products Neutralization Products ROS Free Radicals (e.g., •OH, O2•-) Neutral_Molecule Neutralized Molecule ROS->Neutral_Molecule gains H• Phenol This compound (Ar-OH) Phenol->ROS donates H• Stable_Radical Stable Phenoxyl Radical (Ar-O•) Phenol->Stable_Radical donates H•

Caption: Hypothetical antioxidant mechanism of this compound.

DPPH_Assay_Workflow start Start prepare_reagents Prepare DPPH Solution & Test Compound Dilutions start->prepare_reagents mix Mix DPPH Solution with Test Compound prepare_reagents->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Analyze Data (Calculate CC50) measure->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of Theoretical vs. Experimental Spectroscopic Data for Phenolic Compounds: A Case Study of Guaiacol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of theoretical and experimental spectroscopic data for Guaiacol. The objective is to offer a clear framework for researchers to interpret and validate their own experimental findings against theoretical predictions. This analysis covers Nuclear Magnetic Resonance (NMR) spectroscopy ('¹H' and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation and Comparison

The following tables summarize the quantitative spectroscopic data for Guaiacol, comparing experimental values with theoretical predictions.

¹H NMR Spectroscopy Data

Solvent: Chloroform-d (CDCl₃)

Proton Assignment Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm) Multiplicity
-OH~5.74.0 - 7.0Broad Singlet
Ar-H (various)6.86 - 6.926.5 - 7.5Multiplet
-OCH₃3.863.8 - 4.0Singlet

Experimental data sourced from the Human Metabolome Database and various literature sources.[1] Theoretical data is based on standard chemical shift prediction models.

¹³C NMR Spectroscopy Data

Solvent: Chloroform-d (CDCl₃)

Carbon Assignment Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm)
C-OH146.61145 - 155
C-OCH₃145.69145 - 155
Ar-C (various)110.76 - 121.48110 - 130
-OCH₃55.8955 - 60

Experimental data sourced from peer-reviewed literature.[2] Theoretical data is based on standard chemical shift prediction models.

Infrared (IR) Spectroscopy Data
Vibrational Mode Experimental Wavenumber (cm⁻¹) **Theoretical Wavenumber (cm⁻¹) **Intensity
O-H Stretch~34003200 - 3600Strong, Broad
C-H Stretch (Aromatic)~30503000 - 3100Medium
C-H Stretch (Aliphatic)~2950, ~28402850 - 3000Medium
C=C Stretch (Aromatic)~1593, ~15001450 - 1600Medium to Strong
C-O Stretch (Phenolic)~12531200 - 1300Strong
C-O-C Stretch (Ether)~10271000 - 1150Strong

Experimental data sourced from various spectroscopic databases.[3] Theoretical data is based on characteristic infrared absorption frequencies for functional groups.

Mass Spectrometry Data
Fragment Experimental m/z Predicted m/z Relative Abundance
[M]⁺124124High
[M-CH₃]⁺109109High
[M-CHO]⁺9595Low
[C₆H₅O]⁺9393Medium
[C₅H₅]⁺6565Medium

Experimental data from the NIST Mass Spectrometry Data Center.[4] Predicted data from the Human Metabolome Database.[5]

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of Guaiacol (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans is optimized to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw FID data is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample like Guaiacol, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like Guaiacol. This allows for separation from any impurities prior to mass analysis.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative intensity of each ion versus its m/z value.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data.

G Workflow for Spectroscopic Data Comparison cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis Propose Structure Propose Structure Predict Spectra Predict Spectra Propose Structure->Predict Spectra Theoretical Data Theoretical Data Predict Spectra->Theoretical Data Comparison Comparison Theoretical Data->Comparison Prepare Sample Prepare Sample Acquire Spectra Acquire Spectra Prepare Sample->Acquire Spectra Experimental Data Experimental Data Acquire Spectra->Experimental Data Experimental Data->Comparison Structure Validation Structure Validation Comparison->Structure Validation Match Structure Refinement Structure Refinement Comparison->Structure Refinement Mismatch Structure Refinement->Propose Structure

Caption: A flowchart illustrating the iterative process of comparing theoretical and experimental spectroscopic data for molecular structure validation.

References

Assessing the Isomeric Purity of 2-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three common analytical techniques for assessing the isomeric purity of 2-(2-Methoxyethyl)phenol samples, a key building block in the synthesis of various pharmaceuticals. The primary isomeric impurities of concern are 3-(2-Methoxyethyl)phenol and 4-(2-Methoxyethyl)phenol.

This document details the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also presents a comparative analysis of their performance based on key metrics such as resolution, sensitivity, and sample throughput, supported by representative experimental data.

Comparative Analysis of Analytical Techniques

The choice of analytical method for isomeric purity assessment often depends on a balance of factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance of GC-MS, HPLC, and qNMR for the analysis of this compound and its isomers.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Resolution of Isomers Excellent (with derivatization)Very GoodGood to Very Good
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.07%~0.5%
Analysis Time per Sample ~30 minutes~20 minutes~15 minutes
Sample Preparation Derivatization requiredSimple dissolutionSimple dissolution
Quantitative Accuracy HighHighVery High (Primary Method)

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high-resolution separation and sensitive detection of volatile and semi-volatile compounds. For the analysis of phenolic isomers, a derivatization step is typically required to improve their volatility and chromatographic behavior.

Experimental Workflow:

Sample This compound Sample Derivatization Derivatization (Silylation) Sample->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Peak Integration) GC_MS->Data_Analysis Result Isomeric Purity (%) Data_Analysis->Result

Caption: Workflow for GC-MS analysis of isomeric purity.

a) Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before analysis.

b) GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

c) Data Analysis:

The isomeric purity is determined by calculating the relative peak areas of the derivatized isomers in the total ion chromatogram (TIC).

Representative Data:

Isomer Retention Time (min) Peak Area (%)
Derivatized this compound12.599.5
Derivatized 3-(2-Methoxyethyl)phenol12.80.3
Derivatized 4-(2-Methoxyethyl)phenol13.10.2
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For phenolic isomers, reversed-phase HPLC is a common and effective approach.

Experimental Workflow:

Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Data_Analysis Data Analysis (Peak Integration) HPLC->Data_Analysis Result Isomeric Purity (%) Data_Analysis->Result

Caption: Workflow for HPLC analysis of isomeric purity.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

  • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl-hexyl column can also provide alternative selectivity.

  • Mobile Phase: A mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

c) Data Analysis:

Isomeric purity is calculated from the relative peak areas in the chromatogram.

Representative Data:

Isomer Retention Time (min) Peak Area (%)
This compound10.299.6
3-(2-Methoxyethyl)phenol10.80.25
4-(2-Methoxyethyl)phenol11.50.15
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of compounds in a sample without the need for a calibration curve, based on the principle that the signal intensity is directly proportional to the number of nuclei.

Signaling Pathway (Logical Relationship):

cluster_sample Sample in NMR Tube cluster_nmr NMR Spectrometer cluster_processing Data Processing Isomer_2 This compound Pulse RF Pulse Isomer_2->Pulse Isomer_3 3-(2-Methoxyethyl)phenol Isomer_3->Pulse Isomer_4 4-(2-Methoxyethyl)phenol Isomer_4->Pulse Internal_Standard Internal Standard Internal_Standard->Pulse Acquisition Signal Acquisition (FID) Pulse->Acquisition FT Fourier Transform Acquisition->FT Integration Signal Integration FT->Integration Result Isomeric Ratio Integration->Result

Caption: Logical flow of a qNMR experiment.

a) Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Gently mix to ensure complete dissolution.

b) ¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

c) Data Analysis:

  • Identify well-resolved signals corresponding to each isomer. The aromatic protons are often suitable for this purpose.

    • 2-isomer: Distinct aromatic proton signals due to the ortho substitution.

    • 3-isomer and 4-isomer: Different splitting patterns and chemical shifts for their aromatic protons.

  • Integrate the selected signals for each isomer and the internal standard.

  • Calculate the molar ratio of the isomers relative to the internal standard and then determine the percentage of each isomer.

Representative Data:

Isomer ¹H-NMR Signal (ppm, DMSO-d₆) Integral Isomeric Purity (%)
This compound~6.8-7.2 (distinct multiplets)4.0099.4
3-(2-Methoxyethyl)phenol~6.7-7.1 (different multiplets)0.020.4
4-(2-Methoxyethyl)phenol~6.7 & 7.0 (two doublets)0.010.2

Conclusion

The selection of an appropriate analytical technique for the isomeric purity assessment of this compound is contingent on the specific requirements of the analysis.

  • GC-MS is highly suitable for identifying and quantifying trace-level isomeric impurities due to its excellent resolution and sensitivity, although it necessitates a derivatization step.

  • HPLC provides a robust and reliable method with good resolution and sensitivity, and benefits from a simpler sample preparation protocol.

  • qNMR stands out as a primary ratio method, offering high accuracy and a straightforward sample preparation, making it an excellent choice for definitive quantification without the need for reference standards of the impurities, though with a slightly higher limit of detection compared to chromatographic methods.

For comprehensive quality control, a combination of these techniques can be employed, using HPLC or GC-MS for routine screening and qNMR for the validation of standards and for orthogonal confirmation of results.

Safety Operating Guide

Proper Disposal of 2-(2-Methoxyethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential safety and logistical information for the disposal of 2-(2-Methoxyethyl)phenol, ensuring compliance and minimizing environmental impact.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful to aquatic life.[2]

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1][2][4]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and eye irritation.[1][2][4]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoesTo minimize skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. A dust respirator may be necessary if dust is generated.To avoid inhalation and respiratory tract irritation.[1][2]

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate the Area: If the spill is large or in a poorly ventilated space, evacuate all non-essential personnel from the immediate vicinity.

  • Ensure Proper Ventilation: Work in a well-ventilated area to avoid the inhalation of dust or vapors.[1][2]

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[1] Avoid actions that could generate dust.[2]

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves, wipes, and containers, should be disposed of as hazardous waste according to the procedures outlined below.

III. Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be discharged into drains or the environment.[1][2]

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound in its original container or a clearly labeled, compatible, and tightly sealed container.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed.[1][2]

  • Disposal Method:

    • The recommended disposal method is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Regulatory Compliance:

    • All disposal activities must adhere to federal, state, and local environmental regulations.

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes collect_waste Collect in a Labeled, Sealed Container is_spill->collect_waste No is_contaminated Are materials contaminated from cleanup? spill_cleanup->is_contaminated store_waste Store in Designated, Ventilated Area collect_waste->store_waste is_contaminated->collect_waste No dispose_contaminated Dispose of as Hazardous Waste is_contaminated->dispose_contaminated Yes dispose_contaminated->store_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of 2-(2-Methoxyethyl)phenol.

This document provides critical safety and logistical information to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheets (SDS) and general best practices for phenolic compounds.

PPE CategorySpecification
Eye Protection - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[1][2] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[1][2]
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[1] - Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[1] While specific breakthrough times for this compound are not readily available, these materials are recommended for handling phenols in general.[3]
Skin and Body Protection - A fully buttoned laboratory coat.[1][2] - Long pants and closed-toe shoes.[1] - For potential body splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[1]
Respiratory Protection - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended.[3] Ensure the respirator is properly fit-tested.

Operational Plan: Step-by-Step Handling Procedure

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.

1. Pre-Operational Checks:

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that a properly functioning chemical fume hood is available.[1]

  • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.

  • Assemble all necessary PPE as specified in the table above.

  • Prepare a designated and clearly labeled waste container for this compound waste.

2. Handling Procedure:

  • All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Wear the appropriate PPE throughout the entire handling process.

  • Avoid the formation of dust and aerosols.[4]

  • Use compatible labware (e.g., glass, polyethylene).

  • Keep containers of this compound tightly closed when not in use.[4]

3. Post-Handling Procedure:

  • Thoroughly decontaminate the work area within the fume hood.

  • Carefully remove PPE, avoiding cross-contamination. Remove gloves last.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

  • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling Prep_Checks Pre-Operational Checks (SDS, Fume Hood, Emergency Equipment) Don_PPE Don Appropriate PPE Prep_Checks->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Avoid_Dust Avoid Dust/Aerosol Generation Work_in_Hood->Avoid_Dust Keep_Closed Keep Containers Closed Avoid_Dust->Keep_Closed Decontaminate Decontaminate Work Area Keep_Closed->Decontaminate Doff_PPE Properly Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste Correctly Wash_Hands->Dispose_Waste

Caption: Safe Handling Workflow for this compound.

Disposal Plan

The disposal of this compound and contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • This compound waste should be collected in a clearly labeled, sealed, and compatible container.[5]

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

  • Arrange for disposal through a licensed professional waste disposal service.[4][6]

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container.

  • This contaminated solid waste should also be disposed of as hazardous waste.

3. Empty Containers:

  • Handle uncleaned, empty containers as you would the product itself.[5]

  • Follow your institution's procedures for the disposal of empty chemical containers.

Consult your local and institutional environmental health and safety (EHS) office for specific disposal regulations and procedures.[6]

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(2-Methoxyethyl)phenol
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.